molecular formula C9H7BrN2 B1524611 6-Bromo-4-methylquinazoline CAS No. 69674-27-7

6-Bromo-4-methylquinazoline

Cat. No.: B1524611
CAS No.: 69674-27-7
M. Wt: 223.07 g/mol
InChI Key: AQONPSNFIBNMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methylquinazoline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONPSNFIBNMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699616
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69674-27-7
Record name 6-Bromo-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-methylquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-methylquinazoline from 5-Bromoanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including notable anticancer drugs that target critical signaling pathways.[1] This technical guide provides an in-depth, field-proven methodology for the synthesis of 6-bromo-4-methylquinazoline, a valuable building block for drug discovery, starting from the readily available 5-bromoanthranilic acid. We will dissect a robust, three-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and offering expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this key intermediate.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[2] The fusion of a benzene ring and a pyrimidine ring creates a unique electronic and structural architecture, enabling these molecules to interact with a wide array of biological targets. Notably, quinazolinone derivatives are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] The development of drugs like Gefitinib and Erlotinib has validated the quinazoline core as a critical pharmacophore for ATP-competitive inhibition of the EGFR tyrosine kinase domain, effectively blocking downstream signaling and inhibiting tumor proliferation.[1]

The target molecule of this guide, 6-bromo-4-methylquinazoline (CAS: 69674-27-7), serves as a versatile synthetic intermediate.[3] The bromine atom at the C6 position provides a reactive handle for further functionalization via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR).[4][5] The methyl group at the C4 position can also be critical for modulating potency and selectivity against specific biological targets. This guide details a logical and efficient pathway from 5-bromoanthranilic acid to this high-value compound.

Overall Synthetic Strategy

The transformation of 5-bromoanthranilic acid into 6-bromo-4-methylquinazoline is most effectively achieved through a three-step sequence. This strategy involves the initial formation of the quinazoline core as a quinazolin-4-one, followed by functional group manipulations to install the desired methyl group at the C4 position. This approach ensures high regioselectivity and leverages well-established, reliable chemical transformations.

Synthetic_Workflow Start 5-Bromoanthranilic Acid Int1 Intermediate 1 6-Bromoquinazolin-4(3H)-one Start->Int1 Step 1: Niementowski Cyclization Int2 Intermediate 2 6-Bromo-4-chloroquinazoline Int1->Int2 Step 2: Deoxy-chlorination Product Final Product 6-Bromo-4-methylquinazoline Int2->Product Step 3: Pd-Catalyzed Cross-Coupling

Figure 1: Three-step synthetic workflow.

Part I: Synthesis of 6-Bromoquinazolin-4(3H)-one (Intermediate 1)

The foundational step in this synthesis is the construction of the heterocyclic core via the Niementowski quinazoline synthesis.[6][7] This classic reaction involves the condensation of an anthranilic acid with an amide, typically at elevated temperatures, to form the corresponding quinazolin-4-one.[8]

Reaction Mechanism: The Niementowski Synthesis

The mechanism proceeds through an initial acylation of the primary amine of 5-bromoanthranilic acid by formamide, which serves as the C1 source for the pyrimidine ring. This forms an N-formyl intermediate, which undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon. Subsequent dehydration drives the reaction forward to yield the stable, aromatic 6-bromoquinazolin-4(3H)-one ring system.[1]

Niementowski_Mechanism cluster_0 Niementowski Quinazolinone Synthesis Reactants 5-Bromoanthranilic Acid + Formamide Acylation Acylation (N-Formylation) Reactants->Acylation Intermediate N-Formyl Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product 6-Bromoquinazolin-4(3H)-one Dehydration->Product

Caption: Mechanism of the Niementowski reaction.

Detailed Experimental Protocol
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromoanthranilic acid (1.0 eq) and formamide (10-20 eq).[9][10]

    • Causality: A large excess of formamide is used as both the reagent and the solvent, driving the reaction to completion.

  • Reaction: Heat the reaction mixture to 130-150 °C and maintain for 2-4 hours.[8][9] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: High temperatures are required to overcome the activation energy for both the initial acylation and the final dehydration step.

  • Workup: Cool the reaction mixture to room temperature, which typically results in the precipitation of the product. Pour the mixture into cold water or onto crushed ice to fully precipitate the solid.[11]

  • Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual formamide and other impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 6-bromoquinazolin-4(3H)-one as a white to off-white solid.[4][11]

Part II: Synthesis of 6-Bromo-4-chloroquinazoline (Intermediate 2)

With the quinazolinone core constructed, the next step is to activate the C4 position for nucleophilic substitution. This is achieved by converting the C4-hydroxyl group (in the lactam tautomer) into a more reactive leaving group, a chloro group.

Reaction Overview: Deoxy-chlorination

The conversion of the quinazolin-4-one to a 4-chloroquinazoline is a standard transformation accomplished using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13] POCl₃ is often used, acting as both the reagent and solvent.

Detailed Experimental Protocol
  • Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a reflux condenser, carefully add 6-bromoquinazolin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13]

    • Causality: POCl₃ is a highly reactive and corrosive liquid. The reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.[14]

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is no longer visible.[13]

  • Workup: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

    • Causality: This quenching step hydrolyzes the excess POCl₃. The slow addition to ice is critical to control the exothermic reaction and prevent splashing of the corrosive mixture.

  • Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8. The product will precipitate as a solid, which can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-bromo-4-chloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) or by column chromatography on silica gel.[12]

Part III: Synthesis of 6-Bromo-4-methylquinazoline (Final Product)

The final step involves the installation of the methyl group at the C4 position. The chloro group on Intermediate 2 is an excellent leaving group, making the C4 position susceptible to nucleophilic attack. Modern palladium-catalyzed cross-coupling reactions provide a highly efficient and versatile method for this C-C bond formation.

Reaction Overview: Palladium-Catalyzed Cross-Coupling

A Suzuki coupling reaction, using a methylboronic acid or its ester equivalent, is an excellent choice for this transformation. This reaction class is known for its functional group tolerance, mild reaction conditions, and high yields. The reaction requires a palladium catalyst, a suitable ligand, and a base.

Detailed Experimental Protocol
  • Reagent Setup: To a reaction vessel, add 6-bromo-4-chloroquinazoline (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).[5]

  • Solvent & Degassing: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst, inhibiting the reaction. Degassing is crucial for ensuring catalytic activity.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC for the consumption of the starting material.

  • Workup & Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford pure 6-bromo-4-methylquinazoline.

Data Summary and Characterization

CompoundStructureMolecular FormulaMW ( g/mol )Expected YieldPhysical Appearance
5-Bromoanthranilic AcidC₇H₆BrNO₂216.03-Off-white solid
6-Bromoquinazolin-4(3H)-oneC₈H₅BrN₂O225.0470-85%White to off-white solid[4]
6-Bromo-4-chloroquinazolineC₈H₄BrClN₂243.4980-90%Yellowish solid[13]
6-Bromo-4-methylquinazolineC₉H₇BrN₂223.0765-80%Solid[3]

Characterization data for the final product, 6-bromo-4-methylquinazoline, would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected chemical shifts in the ¹H NMR spectrum would feature a singlet for the methyl group, and distinct aromatic protons corresponding to the quinazoline core.

Safety and Hazard Analysis

ReagentKey HazardsRecommended Precautions
5-Bromoanthranilic Acid Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.Wear gloves, safety glasses, and a lab coat. Avoid generating dust.
Formamide May damage fertility or the unborn child.Obtain special instructions before use. Use in a well-ventilated area.
Phosphorus Oxychloride (POCl₃) Fatal if inhaled, causes severe skin burns and eye damage. Reacts violently with water.[14]Use only in a chemical fume hood. Wear heavy-duty gloves, face shield, and chemical-resistant apron. Have a suitable quenching agent ready.
Palladium Catalysts May cause skin sensitization. Often pyrophoric on carbon supports.Handle in an inert atmosphere if pyrophoric. Avoid inhalation of dust.
Acetic Anhydride Flammable liquid. Corrosive to metals and tissue. Reacts violently with water.[15][16]Keep away from heat and water. Wear appropriate protective gear.[15][16]

Always consult the latest Safety Data Sheet (SDS) for each chemical before use.

References

  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXvFhigFkh5tVVUbDualwIeq8Chw7429Ow3VlRGKkkEpHFKy_wJlKgRLMN5Wjfyt_xhx9ELRO8EK-MgFJ-5a5psx03GzHjV1rGhLIxWV2kORepoTw4x-Mv7-13RsLEs4TbUMC5UBZzxllMxZ3LPbdoSYHw7ANI349u8r6S5GuAHhRiEU6w-c9_22jbCaBWwJbGmBTEF59M2gDK6tyR0IuoUHosEBZZivQaCw==]
  • Niementowski quinoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Niementowski_quinoline_synthesis]
  • Niementowski quinazoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Niementowski_quinazoline_synthesis]
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222731/]
  • A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/ijpra/article/view/21]
  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22075775/]
  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuul8OclNzj8zZu4q4luv6f7ctdcYRFsNzYbtl67c9dddxjRHcz-yYxvWlqeJMI5L_fbxPFSXi9AO0UxhnKCFgLwUdxZQAt2oJep0-uircVALv2Yj7SpUT-1oYcpn7TY42hBsSZNFz87hzouX9wGkuIcdk0cdtaWiKh8W03jHoI8VQgiSODr_wvBuPavZ-8CjZC4zx87mP0uuBEo4V0qsbBHF9T64G4pqPPtJP7mR0ZSc7fQNjodW7hMlZ1VyUCEI9sg==]
  • 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. [URL: https://www.guidechem.com/news/6-bromoquinazolin-4-ol-chemical-properties-and-synthesis-routes-for-r-d-1215024.html]
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. [URL: https://typeset.
  • ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [URL: https://www.rjpbcs.com/pdf/2010/1(2)/.pdf]
  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-quinazolinones-from-reaction-of-formamide-with-anthranilic-acids_fig2_328761168]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293777/]
  • 6-bromo-4-(4-methyl-1-piperazinyl)-2-phenylquinazoline - Guidechem. [URL: https://www.guidechem.com/product-1136496-38-2.html]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR). [URL: https://ijpsr.
  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences. [URL: https://rjps.in/index.php/rjps/article/view/118]
  • 5-bromoanthranilic acid - SD Fine-Chem. [URL: https://www.sdfine.com/media/msds/2-Amino-5-bromobenzoic_acid_MSDS.pdf]
  • Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1450956/]
  • 6-Bromo-2-chloro-4-methylquinazoline - SpectraBase. [URL: https://spectrabase.com/spectrum/AT-37-1311-5/6-Bromo-2-chloro-4-methylquinazoline]
  • A Comprehensive Technical Guide to the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one from Anthranilic Acid Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeC11AZCvWnAPh3iNJsyucsDOjNDStMdxG2FNxPxDKYit1CPVPLpIccK0ERuBL8l6Hq8aYn0dqdgdCBhy2KdXAyj3Amb0xSBQKt79YamwC32_aL5JlBWi__bBI9IEALHHm8D1789rdg4qQu8u4a3fa1ApiPZgtGa0YUqjQKUvvgxKN8-rMLyl5VZ2DO12ttjyjjoqXmdVjWjPDI_-pyjxsN7yKnI1aDwxTkanbC5GF8Cal80zvRnWw6VmFLvyiaG5g9BCTb9_pXbmtIRpjG6gnpvhm]
  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders - CNR-IRIS. [URL: https://www.cnr.it/en/news/12209/6-methylquinazolin-4-3h-one-based-compounds-as-brd9-epigenetic-reader-binders.html]
  • 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53427707]
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. [URL: https://books.generis-publishing.com/index.php/book/synthesis-of-some-quinazolin-4-one-series-heterocyclic-compounds-and-their-biological-activities/10/reader/40]
  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. [URL: https://ijarsct.co.in/Paper-10-217.pdf]
  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. [URL: https://www.ijddr.
  • 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-chloro-4-methylquinazoline]
  • Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... - ResearchGate. [URL: https://www.researchgate.net/publication/327701389_Synthesis_of_43H-quinazolinones_by_cyclocondensation_of_anthranilic_acid_and_arylamines_with_acetic_anhydride]
  • The bromination of anthranilic acid. - SciSpace. [URL: https://typeset.
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. [URL: https://patents.google.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/smont-17/25883259]
  • 6-bromo-4-methylquinazoline (C9H7BrN2) - PubChemLite. [URL: https://pubchemlite.ucd.ie/compound/53427707]
  • 6-Bromo-4-methylquinazoline | 69674-27-7 - Benchchem. [URL: https://www.benchchem.com/product/b151609]
  • N-Acetylanthranilic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Acetylanthranilic_acid]
  • Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26472622/]
  • SAFETY DATA SHEET - INEOS Group. [URL: https://www.ineos.com/globalassets/ineos-group/businesses/ineos-enterprises/sds/phosphorus-oxychloride-sds-us.pdf]
  • 5-BROMO-N-(CARBOXYMETHYL)ANTHRANILIC ACID synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/32253-75-1.html]
  • 2 - SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2F43242_SDS_US_EN.pdf]
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. [URL: https://www.researchgate.net/publication/320857973_Synthesis_of_6-bromo-4-iodoquinoline]
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949 Research Article Synthesis and characterization of 3-( - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-and-characterization-of-3paminophenylene-methyleneaminophenyl-6bromo2methylquinazoline4one.pdf]
  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2742495/]
  • ACETIC ANHYDRIDE - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/25]
  • Safety Data Sheet: Acetic acid anhydride - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4110-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQzOTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzkzNDQxMjgwNjIucGRmfGE3YmYwNTQ2ZWI2N2Q4ZTYwZDBkYjQ5ZTI2MWMzZWY0ZGYyM2U3NjdhY2Y5Y2Q1ODc5NzY0ZDM2NDQ2Y2RjM2M]

Sources

A Technical Guide to the Niementowski Synthesis of 6-Bromo-4-Methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The Niementowski quinazoline synthesis, a classical yet robust method, offers a direct route to this important heterocycle through the condensation of anthranilic acids with amides. This guide provides an in-depth technical overview of the application of the Niementowski synthesis for the preparation of 6-bromo-4-methylquinazoline derivatives. We will explore the underlying reaction mechanism, detail a comprehensive experimental protocol, discuss critical process parameters, and present troubleshooting insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines and their derivatives are a class of heterocyclic compounds that exhibit a remarkable spectrum of biological activities. Their presence in numerous FDA-approved drugs, such as gefitinib (an EGFR inhibitor for cancer therapy) and prazosin (an alpha-blocker for hypertension), underscores their therapeutic relevance. The specific substitution pattern on the quinazoline ring is critical for modulating pharmacological activity, making the development of efficient and versatile synthetic methodologies a key objective in drug discovery.

The Niementowski synthesis, first reported in 1895, remains a cornerstone reaction for accessing the quinazoline framework. It involves the thermal condensation of an anthranilic acid with an amide or a thioamide. While newer methods have been developed, the operational simplicity and ready availability of starting materials make the Niementowski reaction a highly valuable and practical tool, particularly for creating specific substitution patterns like the 6-bromo-4-methylquinazoline scaffold.

Core Principles of the Niementowski Synthesis

General Reaction and Mechanism

The Niementowski reaction is fundamentally a cyclocondensation process. In the context of our target molecule, the reaction proceeds between 5-bromoanthranilic acid and an acetamide source. The reaction is typically performed at high temperatures (130-220 °C), often without a solvent (neat) or in a high-boiling solvent.

The mechanism, while subject to some debate depending on the exact reactants and conditions, is generally understood to proceed through three key stages:

  • N-Acylation: The reaction initiates with the acylation of the amino group of 5-bromoanthranilic acid by acetamide (or acetic anhydride/acetic acid which can be used as reactants or formed in situ). This forms an intermediate N-acetyl-5-bromoanthranilic acid.

  • Amidation & Cyclization: The N-acetylated intermediate then reacts with a second molecule of ammonia (often generated from the decomposition of the amide reactant at high temperatures) at its carboxylic acid moiety. This forms an N-acetylanthranilamide intermediate, which subsequently undergoes intramolecular cyclization. The amino group of the amide attacks the acetyl carbonyl carbon, leading to a tetrahedral intermediate.

  • Dehydration: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable aromatic quinazolinone ring system. If the reaction is carried out with N-acetylanthranilamide directly, the initial acylation step is bypassed. The final product, 6-bromo-2,4-dihydroxyquinazoline, then needs to be converted to the target 6-bromo-4-methylquinazoline in subsequent steps, though variations of the Niementowski reaction can lead more directly to the desired product.

A more direct route to a 4-quinazolinone involves the reaction of an anthranilic acid with a formamide derivative. For a 4-methylquinazoline, the classical Niementowski approach leads to a 4-oxoquinazoline (a quinazolinone). The conversion to the target 4-methylquinazoline often requires subsequent chemical modifications. However, for the purpose of this guide, we will focus on the formation of the core quinazolinone structure via the established Niementowski pathway.

Niementowski_Mechanism Fig. 1: Proposed Niementowski Reaction Mechanism Reactants 5-Bromoanthranilic Acid + Acetic Anhydride Intermediate1 N-acyl-5-bromoanthranilic acid (Intermediate A) Reactants->Intermediate1 + Acylation Intermediate2 Acylic Amide Intermediate (Intermediate B) Intermediate1->Intermediate2 + NH3 - H2O Intermediate3 Cyclic Hemiaminal (Intermediate C) Intermediate2->Intermediate3 Intramolecular Cyclization Product 6-Bromo-4-oxo-2-methyl-3,4- dihydroquinazoline (Quinazolinone) Intermediate3->Product - H2O (Dehydration)

Caption: Fig. 1: Proposed Niementowski Reaction Mechanism

Critical Parameters and Optimization
  • Temperature: This is arguably the most critical factor. The cyclization and dehydration steps require significant thermal energy, with temperatures typically ranging from 180-220 °C. Insufficient temperature leads to incomplete reaction and recovery of starting material or intermediates, while excessive temperature can cause decomposition and charring, reducing the yield and complicating purification.

  • Reaction Time: Typical reaction times range from 2 to 6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Reactant Stoichiometry: An excess of the amide or acid anhydride is often used to drive the reaction to completion and to act as a solvent in neat reaction conditions.

  • Catalysts: While many Niementowski syntheses are performed thermally without a catalyst, acidic catalysts like polyphosphoric acid (PPA) or Lewis acids can sometimes be employed to facilitate cyclization at lower temperatures. However, this can also lead to undesired side reactions.

Experimental Synthesis of a 6-Bromo-4-methylquinazolinone Derivative

This section provides a representative protocol for the synthesis of 6-bromo-2,4-dimethylquinazoline, a close analog of the target structure, which illustrates the practical application of the Niementowski principles. The synthesis proceeds in two stages: the Niementowski cyclization followed by a functionalization step.

Workflow Overview

Workflow Fig. 2: Experimental Workflow Start Reactants: 5-Bromoanthranilic Acid Acetic Anhydride Step1 Step 1: Niementowski Cyclization - Heat mixture (e.g., 140-150°C) - Monitor via TLC Start->Step1 Step2 Step 2: Work-up & Isolation - Cool reaction mixture - Neutralize with base (e.g., NH4OH) - Filter and wash solid Step1->Step2 Intermediate Crude Product: 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one Step2->Intermediate Step3 Step 3: Amination/Rearrangement - Reflux with Formamide - Forms quinazolinone ring Intermediate->Step3 Step4 Step 4: Purification - Recrystallization (e.g., from Ethanol) - Characterization (NMR, MS, IR) Step3->Step4 Final Final Product: 6-Bromo-4-methylquinazolinone Step4->Final

An In-depth Technical Guide to 6-Bromo-4-methylquinazoline: Chemical Properties and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including those with anticancer properties. The presence of a bromine atom and a methyl group on the quinazoline core of 6-Bromo-4-methylquinazoline offers versatile opportunities for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a detailed analysis of the structural elucidation of 6-Bromo-4-methylquinazoline based on established spectroscopic techniques.

Chemical Properties

6-Bromo-4-methylquinazoline is characterized by the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol [1]. The presence of the bromine atom at the 6-position and the methyl group at the 4-position significantly influences its chemical reactivity and physical properties. The bromine atom serves as a useful handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

PropertyValueSource
Molecular FormulaC₉H₇BrN₂PubChem[1]
Molecular Weight223.07 g/mol PubChem[1]
IUPAC Name6-bromo-4-methylquinazolinePubChem[1]
CAS Number69674-27-7PubChem[1]
Monoisotopic Mass221.97926 DaPubChem[1]
Topological Polar Surface Area25.8 ŲPubChem[1]
XLogP3-AA2.6PubChem[1]

Synthesis of 6-Bromo-4-methylquinazoline

A plausible and efficient method for the synthesis of 6-Bromo-4-methylquinazoline is a modification of the widely used Niementowski quinazoline synthesis[2][3]. This approach involves the cyclization of an appropriately substituted anthranilic acid derivative with an amide. For the synthesis of 6-Bromo-4-methylquinazoline, a suitable starting material would be 2-acetylamino-5-bromobenzoic acid, which can be cyclized using formamide. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Niementowski reaction[4][5].

Proposed Synthetic Pathway:

Synthesis of 6-Bromo-4-methylquinazoline cluster_start Starting Material cluster_acetylation Acetylation cluster_cyclization Cyclization (Niementowski Reaction) 2-amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid 2-acetylamino-5-bromobenzoic_acid 2-Acetylamino-5-bromobenzoic acid 2-amino-5-bromobenzoic_acid->2-acetylamino-5-bromobenzoic_acid Acetylation acetic_anhydride Acetic Anhydride 6-Bromo-4-methylquinazoline 6-Bromo-4-methylquinazoline 2-acetylamino-5-bromobenzoic_acid->6-Bromo-4-methylquinazoline Cyclization formamide Formamide

Caption: Proposed synthesis of 6-Bromo-4-methylquinazoline.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Acetylamino-5-bromobenzoic acid

  • To a solution of 2-amino-5-bromobenzoic acid in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-acetylamino-5-bromobenzoic acid.

Step 2: Synthesis of 6-Bromo-4-methylquinazoline

  • In a microwave reactor vessel, combine 2-acetylamino-5-bromobenzoic acid and an excess of formamide.

  • Irradiate the mixture with microwaves at a set temperature and for a specific duration. The optimization of these parameters is crucial for maximizing the yield.

  • After the reaction is complete, cool the mixture and add water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Bromo-4-methylquinazoline.

Structural Elucidation

The definitive identification and structural confirmation of 6-Bromo-4-methylquinazoline are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 6-Bromo-4-methylquinazoline is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are predicted based on the analysis of similar bromo-quinazoline derivatives[6].

Predicted Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~9.2s-
H-5~8.2d~2.0
H-7~7.9dd~8.8, 2.0
H-8~7.7d~8.8
-CH₃ (at C-4)~2.8s-

Note: These are predicted values and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. The predicted chemical shifts are based on data from related quinazoline structures and general principles of ¹³C NMR spectroscopy[7][8][9].

Predicted Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155
C-4~165
C-4a~150
C-5~128
C-6~120
C-7~138
C-8~125
C-8a~148
-CH₃ (at C-4)~22

Note: These are predicted values and may vary in an actual experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 6-Bromo-4-methylquinazoline, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio)[10].

  • Expected Molecular Ion (M⁺): m/z ≈ 222 and 224 (in a ~1:1 ratio).

  • Expected Monoisotopic Mass: 221.97926 Da[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6-Bromo-4-methylquinazoline is expected to exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Br bond[11].

Predicted Wavenumber (cm⁻¹)Interpretation
3100-3000Aromatic C-H stretching
1620-1580C=N stretching (quinazoline ring)
1550-1450Aromatic C=C stretching
~1400C-H bending (methyl group)
850-800C-H out-of-plane bending (aromatic)
600-500C-Br stretching

Note: These are predicted values and may vary in an actual experimental spectrum.

Workflow for Structural Elucidation

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of 6-Bromo-4-methylquinazoline Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Confirmation of 6-Bromo-4-methylquinazoline Structure Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and structural elucidation.

Conclusion

6-Bromo-4-methylquinazoline is a valuable heterocyclic compound with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy based on the Niementowski reaction, and a detailed approach to its structural elucidation using modern spectroscopic techniques. The predicted spectral data serves as a useful reference for researchers working with this compound. The combination of a versatile synthetic handle (the bromine atom) and the privileged quinazoline scaffold makes 6-Bromo-4-methylquinazoline a promising starting point for the development of novel and impactful chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of 3-({[(substitutedphenyl)methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. 4(4), 1947-1949. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53427707, 6-Bromo-4-methylquinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720655, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-BROMO-3-ETHYLQUINAZOLIN-4-ONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). database INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

  • CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-4-fluoroquinazoline (C8H4BrFN2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161099, 4-(6-Bromo-2-phenylquinazolin-4-yl)morpholine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing discovery programs. Quinazoline derivatives, in particular, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical overview of the spectroscopic characterization of 6-Bromo-4-methylquinazoline (CAS: 69674-27-7), a key intermediate in synthetic chemistry.

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document serves as an expert guide to the expected spectroscopic profile. By combining foundational principles of spectroscopic analysis with data from closely related analogs, we will provide a robust framework for its identification. This guide will detail the theoretical underpinnings, predictive data, and rigorous, field-proven protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) analysis.

Compound Profile:

  • IUPAC Name: 6-bromo-4-methylquinazoline

  • Molecular Formula: C₉H₇BrN₂

  • Molecular Weight: 223.07 g/mol

  • Monoisotopic Mass: 221.97926 Da

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For 6-Bromo-4-methylquinazoline, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise & Causality: Experimental Design

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) for spectral referencing. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is strongly recommended. Higher field strengths increase chemical shift dispersion, which is crucial for resolving complex spin systems and overlapping signals often found in aromatic heterocycles.

  • 2D NMR for Unambiguous Assignment: While 1D spectra provide primary information, complex aromatic systems benefit from 2D NMR experiments. A Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable for correlating each proton directly to the carbon it is attached to, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals 2- and 3-bond correlations, allowing for the complete assembly of the molecular puzzle.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Data for 6-Bromo-4-methylquinazoline (in CDCl₃)

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 9.1Singlet1HH-2The proton at C-2 is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift.
~ 8.2Doublet (d)1HH-5H-5 is ortho to the bromine atom and part of the benzene ring, expected to be downfield.
~ 8.0Doublet of Doublets (dd)1HH-7H-7 is coupled to both H-5 and H-8, leading to a doublet of doublets splitting pattern.
~ 7.8Doublet (d)1HH-8H-8 is part of the benzene portion of the ring system.
~ 2.8Singlet3H-CH₃The methyl group protons are a singlet and are shifted downfield due to attachment to the aromatic system.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule, as there is no molecular symmetry.

Table 2: Predicted ¹³C NMR Data for 6-Bromo-4-methylquinazoline (in CDCl₃)

Predicted Chemical Shift (δ) ppmAssignmentRationale
~ 165C-4Quaternary carbon attached to the methyl group and nitrogen.
~ 158C-2Carbon situated between two nitrogen atoms, significantly deshielded.
~ 150C-8aQuaternary carbon at the ring fusion.
~ 138C-7Aromatic CH carbon.
~ 130C-5Aromatic CH carbon, deshielded by the adjacent bromine.
~ 128C-4aQuaternary carbon at the ring fusion.
~ 125C-8Aromatic CH carbon.
~ 122C-6Carbon directly attached to bromine, its signal will be attenuated but shifted downfield.
~ 22-CH₃Methyl carbon, appearing in the typical aliphatic region.
Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 6-Bromo-4-methylquinazoline for ¹H NMR (or 40-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube. If any solid particles are visible, filter the solution through a small cotton or glass wool plug in a pipette.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to 0-220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Caption: Logical flow of FTIR spectral acquisition and analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Causality: Technique Selection
  • Ionization Method: For a relatively volatile and thermally stable molecule like 6-Bromo-4-methylquinazoline, Electron Ionization (EI) is a robust and common choice. EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation, which acts as a molecular fingerprint. Electrospray Ionization (ESI), a "soft" technique, could also be used, which would primarily yield the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight.

  • High-Resolution MS (HRMS): Whenever possible, HRMS should be employed. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass.

Predicted Mass Spectrum Data

The most critical feature of the mass spectrum will be the isotopic pattern of the molecular ion, caused by the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) which are in a nearly 1:1 ratio of abundance.

Table 4: Predicted Key Ions in the EI Mass Spectrum of 6-Bromo-4-methylquinazoline

Predicted m/zIonRationale
222 & 224[M]⁺Molecular Ion Peak. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the classic signature of a compound containing one bromine atom.
143[M - Br]⁺Loss of Bromine. This represents the most likely initial fragmentation, where the bromine radical is lost, leaving a stable quinazoline cation. This is often the base peak.
116[M - Br - HCN]⁺Ring Fragmentation. Following the loss of bromine, the quinazoline ring can fragment by losing a neutral molecule of hydrogen cyanide (27 Da).
Experimental Protocol: GC-MS (EI) Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup (Gas Chromatography):

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The GC will separate the compound from any potential impurities based on its boiling point and interaction with the column stationary phase. A typical temperature program might start at 100°C and ramp up to 280°C.

  • Instrument Setup (Mass Spectrometry):

    • The eluent from the GC column enters the MS ion source.

    • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

    • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peaks (M⁺ and M+2⁺) to confirm the molecular weight and the presence of bromine.

    • Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The structural characterization of 6-Bromo-4-methylquinazoline is a multi-faceted process requiring the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the predictive data and robust, validated protocols necessary for a researcher to confidently acquire and interpret the spectroscopic data for this compound. The key identifiers to look for are: the distinct aromatic and methyl signals in the ¹H NMR, the nine unique carbon signals in the ¹³C NMR, the characteristic aromatic and C-Br vibrations in the IR spectrum, and, most definitively, the M/M+2 isotopic pattern in the mass spectrum. By following these methodologies, scientists can ensure the unambiguous structural confirmation of 6-Bromo-4-methylquinazoline, a critical step in its use for pharmaceutical research and development.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. Available at: [Link]

  • 6-Bromo-2-chloro-4-methylquinazoline - MS (GC) Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs. (n.d.). ResearchGate. Available at: [Link]

  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. Available at: [Link]

  • 6-Bromo-4-methylquinazoline Cas 69674-27-7. (n.d.). BIOSYNCE. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylquinazoline. PubChem. Available at: [Link]

  • FTIR Spectrum for compound (11). (n.d.). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline. PubChem. Available at: [Link]

  • CAS NO. 69674-27-7 | 6-bromo-4-methylquinazoline. (n.d.). Local Pharma Guide. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns. (2025). Save My Exams. Available at: [Link]

  • Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health (NIH). Available at: [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF Public Access Repository. Available at: [Link]

  • Molecular peaks of bromide compounds. (n.d.). ResearchGate. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS. Available at: [Link]

  • 6-bromo-4-fluoroquinazoline (C8H4BrFN2). (n.d.). PubChemLite. Available at: [Link]

The Emergent Therapeutic Promise of Quinazoline Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Core - A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual endeavor in biomedical science. Within the vast landscape of heterocyclic chemistry, the quinazoline scaffold has unequivocally established itself as a "privileged structure." Its bicyclic framework, a fusion of a benzene and a pyrimidine ring, offers a unique combination of rigidity and modularity, making it an ideal template for the design of potent and selective modulators of various biological targets. From the first FDA-approved quinazoline-based drugs to the cutting-edge research of today, this versatile core continues to empower the development of next-generation therapeutics against a spectrum of human diseases.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated format in favor of a logically flowing narrative that mirrors the drug discovery process itself—from conceptualization and synthesis to comprehensive biological evaluation and mechanistic elucidation. Herein, we delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them, ensuring a self-validating system of inquiry. Every claim is substantiated by authoritative sources, fostering a foundation of trust and scientific integrity.

I. Architectural Blueprint: The Synthesis of Novel Quinazoline Scaffolds

The biological potential of any quinazoline derivative is intrinsically linked to its chemical architecture. The ability to strategically introduce a diverse array of substituents at various positions of the quinazoline ring is paramount for tuning its pharmacological properties. While numerous synthetic routes exist, we will focus on a robust and widely applicable method for the synthesis of 2,4-disubstituted quinazolines, a class that has yielded numerous clinically relevant molecules.[1]

Detailed Protocol: Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol outlines a reliable three-step synthesis starting from readily available 2-aminobenzonitriles.

Step 1: Synthesis of 2-Amino-N'-arylbenzimidamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add the desired aniline (1.1 eq) to the solution.

  • Initiation: Slowly add trimethylaluminum (2.0 M in toluene, 2.0 eq) to the reaction mixture at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-N'-arylbenzimidamide.

Step 2: Cyclization to 4-Amino-2-arylquinazoline

  • Reaction Setup: Dissolve the 2-amino-N'-arylbenzimidamide (1.0 eq) from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Progression: Heat the reaction mixture to 120-140 °C.

  • Monitoring: Monitor the cyclization by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 4-amino-2-arylquinazoline.

Step 3: Further Functionalization at Position 4 (Optional)

The 4-amino group can be further modified. For instance, a chloro-substituent can be introduced, which can then be displaced by various nucleophiles.

  • Chlorination: Treat the 4-amino-2-arylquinazoline with phosphorus oxychloride (POCl₃) to yield the 4-chloro-2-arylquinazoline intermediate.

  • Nucleophilic Substitution: React the 4-chloro derivative with a variety of amines, alcohols, or thiols to introduce diverse functionalities at the 4-position.

II. Unveiling the Anticancer Potential: A Multi-pronged Approach

The anticancer activity of quinazoline derivatives is the most extensively studied aspect of their biological profile.[2] Numerous quinazoline-based drugs, such as gefitinib and erlotinib, are established therapies for various cancers.[3] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of cellular machinery essential for proliferation.

A. Targeting Receptor Tyrosine Kinases: The EGFR Inhibition Paradigm

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Quinazoline-based molecules have been exceptionally successful as EGFR inhibitors.[3][4][5][6]

EGFR_Inhibition_Workflow

This protocol describes a competitive binding assay to determine the affinity of a test compound for the EGFR kinase domain.

  • Reagent Preparation: Prepare serial dilutions of the novel quinazoline scaffold. Prepare solutions of Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the EGFR kinase.

  • Assay Plate Preparation: Add the prepared reagents and test compounds to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the concentration of the test compound to determine the IC₅₀ value.

B. Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a central role in cell division, motility, and intracellular transport.[7] Compounds that interfere with tubulin polymerization are potent anticancer agents. A growing body of evidence highlights the potential of quinazoline derivatives as tubulin polymerization inhibitors.[7][8][9]

Tubulin_Workflow

This protocol measures the effect of a test compound on the polymerization of purified tubulin in vitro.[8][10][11]

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer. Prepare serial dilutions of the quinazoline test compound.

  • Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP, and the test compound.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance versus time. The inhibitory effect of the compound can be quantified by comparing the polymerization rate and the final extent of polymerization to a vehicle control.

C. Modulating Key Signaling Cascades: The PI3K/Akt/mTOR and NF-κB Pathways

The PI3K/Akt/mTOR and NF-κB signaling pathways are critical regulators of cell growth, proliferation, survival, and inflammation.[12] Their dysregulation is a common feature in cancer. Several quinazoline derivatives have been shown to modulate these pathways, highlighting another avenue for their anticancer activity.[12][13][14][15]

PI3K_Akt_mTOR_Pathway

This protocol details the detection of key phosphorylated proteins in the PI3K/Akt/mTOR pathway in response to treatment with a quinazoline derivative.[13][16][17]

  • Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of the quinazoline compound for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, and S6K.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins.

D. Inducing Programmed Cell Death: Apoptosis Assays

A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. The Annexin V-FITC assay is a widely used method to detect early-stage apoptosis.[18][19][20][21][22]

  • Cell Treatment: Treat cancer cells with the quinazoline compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

III. Combating Microbial Threats: The Antimicrobial Potential of Quinazolines

The rise of antimicrobial resistance is a global health crisis. Quinazoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[20][21][23][24][25]

Experimental Workflow: Evaluating Antimicrobial Activity

Antimicrobial_Workflow

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[15][25]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the quinazoline compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Quelling Inflammation: The Anti-inflammatory Promise

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and some cancers. Quinazoline derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of pathways like NF-κB.[11]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions.

  • Compound Administration: Administer the quinazoline compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

V. Predictive Power: In Silico ADMET Analysis

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of lead compounds. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools can provide valuable insights into the drug-likeness of a molecule, helping to prioritize candidates for further development.[12][23]

Key ADMET Parameters to Evaluate:
  • Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

  • Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

VI. Structure-Activity Relationship (SAR) and Data Synthesis

The systematic modification of the quinazoline scaffold and the subsequent evaluation of the biological activity of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This is a critical step in optimizing lead compounds.

Table 1: Anticancer Activity of Representative Quinazoline Derivatives
Compound IDSubstitution PatternTarget/MechanismCell LineIC₅₀/GI₅₀ (µM)Reference
Gefitinib 4-AnilinoquinazolineEGFR InhibitorA5490.015
Erlotinib 4-AnilinoquinazolineEGFR InhibitorNCI-H19750.009
Compound A 2-Aryl-4-aminoTubulin Polymerization InhibitorMCF-70.082
Compound B 2,4-DisubstitutedPI3K/HDAC Dual InhibitorHCT1160.0025[24]
Compound C Quinazolinone-sulfonamideVEGFR-2 InhibitorA54912.3[24]
Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives
Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
Compound D 2-Thio-quinazolinoneS. aureus2[7]
Compound E 2,3-Disubstituted quinazolinoneE. coli8[7]
Compound F 4-AminoquinazolineC. albicans4[23]
Compound G 2-Styrylquinazolin-4(3H)-oneB. subtilis1.56

VII. Conclusion and Future Perspectives

The quinazoline scaffold remains a vibrant and highly fruitful area of research in medicinal chemistry. Its proven track record, exemplified by numerous marketed drugs, and its continued emergence in the discovery of novel bioactive agents with diverse mechanisms of action, underscore its enduring importance. The synthetic accessibility and the potential for multi-target engagement offer exciting opportunities for the development of next-generation therapeutics. Future efforts will likely focus on the design of highly selective inhibitors, the exploration of novel biological targets, and the development of quinazoline-based compounds for combination therapies and for tackling drug resistance. The comprehensive, integrated approach to synthesis, biological evaluation, and mechanistic study outlined in this guide provides a robust framework for unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(21), 7293.
  • Ismail, M. A. H., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3199.
  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.
  • Wright, S. W., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4410–4424.
  • Protheragen. (n.d.). ADMET Prediction. Retrieved from [Link]

  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Wang, D., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(7), 10336–10348.
  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • da Silva, A. D., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(11), 1259–1287.
  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Stanczak, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11885.
  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]

  • Zayed, M. F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e60662.
  • Der Pharma Chemica. (n.d.). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM.... Retrieved from [Link]

  • Jantarapidok, P., et al. (2023).
  • PubMed Central. (n.d.). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Yousefbeyk, F., & Ghasemi, S. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 31(1).
  • ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. Retrieved from [Link]

  • PubMed. (2023). Structure–activity relationship studies based on quinazoline derivatives as EGFR kinase inhibitors (2017–present). Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro antimicrobial susceptibility assay (MIC determination). Retrieved from [Link]

  • PubMed Central. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • SlideShare. (n.d.). Anti inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]

  • PubMed Central. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

Sources

6-Bromo-4-methylquinazoline: A Versatile Scaffold for the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Executive Summary: The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, including several FDA-approved anticancer drugs.[1][2] This guide focuses on a specific, highly versatile derivative: 6-bromo-4-methylquinazoline. The strategic placement of a bromine atom at the C6 position and a methyl group at the C4 position provides chemists with two distinct and reactive handles for molecular elaboration. The C6-bromo group serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aromatic and aliphatic substituents.[3] Concurrently, the C4-methyl group is amenable to functionalization through C(sp³)-H activation, opening pathways to novel fused heterocyclic systems.[4] This dual reactivity makes 6-bromo-4-methylquinazoline an exceptional starting material for building libraries of complex molecules aimed at diverse biological targets, most notably protein kinases involved in oncogenesis.[2][5] This document provides an in-depth analysis of its synthesis, reactivity, and application in the rational design of potent bioactive compounds.

Chapter 1: The Quinazoline Scaffold in Medicinal Chemistry

A Privileged Structure

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern drug discovery.[6] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds allow it to effectively mimic the purine core of ATP, making it an ideal candidate for targeting the ATP-binding sites of enzymes, particularly protein kinases.[2] This inherent bioactivity has led to its classification as a "privileged structure," signifying its recurring presence in molecules with diverse pharmacological activities.

A Broad Spectrum of Pharmacological Activity

Quinazoline derivatives have been extensively investigated and have demonstrated a remarkable range of biological effects. These include potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antioxidant properties.[1][7][8] This versatility arises from the ease with which the quinazoline core can be substituted at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for different biological targets.[6][8]

Clinical Significance: FDA-Approved Kinase Inhibitors

The most prominent success of the quinazoline scaffold lies in the field of oncology. Several 4-anilinoquinazoline derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers.[9] Notable examples include:

  • Gefitinib (Iressa®): The first selective EGFR inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[2]

  • Erlotinib (Tarceva®): Another first-generation EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[2]

  • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2, approved for the treatment of HER2-positive breast cancer.[2]

These clinical successes underscore the profound therapeutic potential of the quinazoline scaffold and continue to inspire the development of next-generation inhibitors based on this core structure.

Chapter 2: Synthesis and Physicochemical Properties of 6-Bromo-4-methylquinazoline

Core Structure and Properties

6-Bromo-4-methylquinazoline (CAS: 69674-27-7) is a crystalline solid at room temperature.[3][10] Its structure is characterized by the strategic placement of two key functional groups that serve as orthogonal handles for chemical modification.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[10]
Molecular Weight 223.07 g/mol [10]
Monoisotopic Mass 221.97926 Da[11]
InChIKey AQONPSNFIBNMQX-UHFFFAOYSA-N[10]
Appearance White to off-white solid[3]
Rationale for Key Substituents

The utility of 6-bromo-4-methylquinazoline as a building block stems directly from its substituents:

  • 6-Bromo Group: This halogen atom is an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][12] This provides a reliable and modular method for introducing diverse aryl, heteroaryl, alkyl, and amino moieties, which is fundamental for exploring structure-activity relationships (SAR).

  • 4-Methyl Group: The C4-methyl group is not merely a passive substituent. Its protons are activated by the adjacent electron-withdrawing quinazoline ring system, making it a site for C(sp³)-H activation and functionalization.[4] This allows for the construction of novel, fused ring systems, such as pyrrolo[1,2-c]quinazolines, which exhibit their own unique biological activities.[4]

Synthetic Pathway

The synthesis of 6-bromo-4-methylquinazoline is typically achieved via a cyclization reaction starting from an appropriately substituted aniline precursor. A common and effective method is the Niementowski quinazoline synthesis or variations thereof.

G cluster_0 Synthesis of 6-Bromo-4-methylquinazoline cluster_1 Alternative Reagents A 2-Amino-5-bromoacetophenone C Heat (e.g., 180-190 °C) A->C G Microwave Irradiation A->G B Formamide (HCONH₂) B->C D 6-Bromo-4-methylquinazoline C->D Cyclization/ Dehydration E Ammonium Formate E->G F Formic Acid F->G G->D Efficient Cyclization

Caption: General synthetic workflow for 6-Bromo-4-methylquinazoline.

Experimental Protocol: Synthesis of 6-Bromo-4-methylquinazoline

CAUTION: This procedure should only be performed by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment.

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromoacetophenone (1.0 eq).

  • Reaction: Add an excess of formamide (e.g., 10-20 eq) to the flask.

  • Heating: Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or crushed ice.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 6-bromo-4-methylquinazoline.

Justification of Method: This one-pot cyclization is efficient and utilizes readily available starting materials. Formamide serves as both the reactant, providing the missing carbon and nitrogen atoms for the pyrimidine ring, and the solvent. The high temperature is necessary to drive the condensation and subsequent dehydration to form the aromatic quinazoline ring system.

Chapter 3: Reactivity and Derivatization Strategies

The power of 6-bromo-4-methylquinazoline lies in its capacity for selective, position-specific functionalization.

G cluster_0 C6 Position Derivatization cluster_1 C4-Methyl Functionalization Start 6-Bromo-4-methylquinazoline Suzuki Suzuki Start->Suzuki Aryl/Alkyl Intro. Sonogashira Sonogashira Start->Sonogashira Alkynyl Intro. Buchwald Buchwald Start->Buchwald Amino Intro. CH_Activation CH_Activation Start->CH_Activation Fused Ring Systems

Caption: Key derivatization pathways for 6-bromo-4-methylquinazoline.

Palladium-Catalyzed Cross-Coupling at the C6 Position

The C6-bromo group is the primary site for building molecular complexity.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 6-bromo-4-methylquinazoline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture to reflux (80-100 °C) for 2-12 hours, monitoring by TLC.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography to yield the 6-aryl-4-methylquinazoline product.

Justification of Method: The Suzuki coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, making it ideal for generating large chemical libraries for screening.

Chapter 4: Case Study: Design of EGFR Kinase Inhibitors

A primary application of quinazoline scaffolds is the development of EGFR inhibitors for cancer therapy.[5][13] The 6-bromo-4-methylquinazoline core can be elaborated to mimic the binding mode of known inhibitors like Gefitinib.

Design Strategy

The established pharmacophore for EGFR inhibition involves a 4-anilinoquinazoline core, where the quinazoline N1 atom forms a critical hydrogen bond with a backbone methionine residue (Met793) in the EGFR hinge region. The aniline substituent projects into a hydrophobic pocket, and substitutions at the 6- and 7-positions can enhance binding affinity and modulate solubility.

G cluster_0 EGFR Signaling Pathway cluster_1 Intracellular Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation EGFR->P Dimerization & Autophosphorylation ATP ATP ATP->P ADP ADP P->ADP Downstream RAS/MAPK/PI3K Pathways P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling and mechanism of quinazoline inhibition.

Synthesis and Biological Activity

Starting from 6-bromo-4-methylquinazoline, a potent inhibitor can be synthesized. First, the 4-methyl group is converted to a 4-chloro group, a more versatile precursor for nucleophilic substitution. This is followed by a nucleophilic aromatic substitution (SₙAr) with a substituted aniline. Finally, a Suzuki coupling at the C6-bromo position introduces further diversity.

A recent study detailed the synthesis of 6-bromo quinazoline derivatives and evaluated their cytotoxic activity.[5] One compound, 8a , featuring a thiol group linked via an aliphatic chain, demonstrated potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[5]

CompoundTarget Cell LineIC₅₀ (µM)Reference Drug (Erlotinib) IC₅₀ (µM)
8a MCF-715.85 ± 3.32> 50
8a SW48017.85 ± 0.9220.14 ± 1.15

Data synthesized from Emami et al., 2024.[5]

The results show that derivative 8a was significantly more potent than the FDA-approved drug Erlotinib against the MCF-7 cell line, highlighting the potential for discovering novel and highly effective anticancer agents through the derivatization of the 6-bromo-quinazoline scaffold.[5]

Chapter 5: Conclusion and Future Outlook

6-Bromo-4-methylquinazoline is more than a simple chemical intermediate; it is a strategically designed building block that offers dual points for molecular diversification. Its utility in constructing libraries of kinase inhibitors has been clearly demonstrated, but its potential extends far beyond this single target class. Future research should focus on:

  • Exploring Novel C4-Methyl Chemistry: Developing new methodologies for C-H activation to access a wider range of fused heterocyclic systems.

  • Multi-Target Drug Design: Using the orthogonal reactivity to build molecules that can simultaneously modulate multiple biological targets, a promising strategy for complex diseases like cancer.[8]

  • Application in Other Therapeutic Areas: Systematically screening libraries derived from this scaffold against targets relevant to inflammatory, infectious, and neurodegenerative diseases.

The combination of a proven "privileged" core with two versatile, reactive handles ensures that 6-bromo-4-methylquinazoline will remain a valuable and highly utilized building block in the ongoing quest for novel therapeutics.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • Novel quinazoline derivatives: key pharmacological activities. Cureus. [Link]

  • QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. SciSpace. [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. National Center for Biotechnology Information (PMC). [Link]

  • 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. [Link]

  • 6-Bromo-4-methylquinazoline | C9H7BrN2. PubChem. [Link]

  • Examples of bioactive compounds containing a pyrroloquinazoline moiety. ResearchGate. [Link]

  • 6-bromo-4-methylquinazoline (C9H7BrN2). PubChemLite. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Europe PMC. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Center for Biotechnology Information. [Link]

Sources

The Discovery and Synthesis of Novel Halogenated Quinazoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural status and broad spectrum of pharmacological activities.[1][2] The strategic incorporation of halogens into the quinazoline nucleus has emerged as a powerful tool for modulating the physicochemical properties and biological efficacy of these compounds, leading to the development of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of new halogenated quinazoline compounds, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind halogenation, delve into key synthetic methodologies with detailed protocols, and analyze the intricate structure-activity relationships (SAR) that govern their biological effects, with a particular focus on anticancer, antimicrobial, and anti-inflammatory applications.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse and potent biological activities.[2] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antibacterial, analgesic, antiviral, and anticonvulsant properties.[3][4][5][6] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Several quinazoline-based drugs have received regulatory approval and are currently in clinical use, validating the therapeutic potential of this scaffold.[6]

The rationale for the continued exploration of quinazoline derivatives lies in their ability to interact with a multitude of biological targets with high affinity and selectivity. A notable example is their role as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[7][8]

The Strategic Role of Halogenation in Modulating Bioactivity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

  • Lipophilicity and Membrane Permeability: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Metabolic Stability: The presence of a halogen atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the drug.

  • Binding Affinity and Selectivity: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets. These interactions can significantly enhance the binding affinity and selectivity of the compound for its target.[9]

  • Conformational Control: The steric bulk of halogen atoms can influence the preferred conformation of a molecule, locking it into a bioactive conformation that is more favorable for target binding.

The choice of halogen and its position on the quinazoline ring are critical for achieving the desired therapeutic effect, and this is a central theme in the structure-activity relationship (SAR) studies of these compounds.[4][10]

Synthetic Strategies for Halogenated Quinazolines

The synthesis of halogenated quinazolines can be broadly categorized into two approaches: the use of halogenated starting materials or the direct halogenation of a pre-formed quinazoline ring.

Synthesis from Halogenated Precursors: The Niementowski Reaction

A cornerstone in the synthesis of quinazolin-4(3H)-ones is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide at elevated temperatures.[1][2][11][12][13] To synthesize halogenated quinazolinones, a halogen-substituted anthranilic acid is typically employed.

The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.[1]

Niementowski_Mechanism Anthranilic_Acid Halogenated Anthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate + Amide - H2O Amide Amide Quinazolinone Halogenated Quinazolin-4(3H)-one Intermediate->Quinazolinone Cyclization - H2O

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

This protocol describes the synthesis of a key intermediate, 6-bromo-4(3H)-quinazolinone, from 5-bromoanthranilic acid.[14][15][16]

Materials:

  • 5-Bromoanthranilic acid

  • Formamide

  • Reaction vessel with reflux condenser

  • Heating mantle

Procedure:

  • A mixture of 5-bromoanthranilic acid and an excess of formamide is placed in a reaction vessel.

  • The mixture is heated to reflux (typically 130-150°C) for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with water, and dried to yield 6-bromo-4(3H)-quinazolinone.

Direct Halogenation of the Quinazoline Core

Direct halogenation offers a more convergent approach where the quinazoline scaffold is first synthesized and then halogenated at a specific position. This strategy is particularly useful for introducing halogens at positions that are not readily accessible through halogenated starting materials.

Modern synthetic methods, such as palladium-catalyzed C-H activation, have enabled the highly regioselective halogenation of quinazolines.[17][18][19] This method is particularly effective for the ortho-halogenation of 2-arylquinazolines.

Palladium_Catalyzed_Halogenation Substrate 2-Arylquinazoline Product ortho-Halogenated 2-Arylquinazoline Substrate->Product C-H Activation Reagents Pd(OAc)2 N-Halosuccinimide (NXS) Reagents->Product

Caption: Palladium-Catalyzed Ortho-Halogenation of 2-Arylquinazolines.

This protocol provides a general guideline for the ortho-bromination of a 2-phenylquinazoline substrate.[17]

Materials:

  • 2-Phenylquinazoline

  • N-Bromosuccinimide (NBS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethylformamide (DMF)

  • Nitrogen gas

  • Reaction vessel with a magnetic stirrer and heating capabilities

Procedure:

  • To a dry reaction vessel, add the 2-phenylquinazoline (1.0 mmol), NBS (1.2 mmol), and Pd(OAc)₂ (5 mol%).

  • Purge the vessel with nitrogen gas.

  • Add dry DMF (5 mL) to the vessel.

  • Heat the reaction mixture to 90-100°C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the ortho-brominated product.

Synthesis of Key Halogenated Intermediates: 2,4-Dichloroquinazoline

2,4-Dichloroquinazoline is a versatile intermediate for the synthesis of a wide range of 2,4-disubstituted quinazoline derivatives. It is typically synthesized from 2,4(1H,3H)-quinazolinedione.[20][21][22][23]

Materials:

  • 2,4(1H,3H)-Quinazolinedione

  • Phosphorus oxychloride (POCl₃)

  • Reaction vessel with reflux condenser

  • Heating mantle

Procedure:

  • 2,4(1H,3H)-Quinazolinedione is suspended in an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux for several hours.

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2,4-dichloroquinazoline.

Structure-Activity Relationship (SAR) of Halogenated Quinazolines

The biological activity of halogenated quinazolines is highly dependent on the nature of the halogen, its position on the quinazoline ring, and the other substituents present in the molecule.

Anticancer Activity

Halogenated quinazolines have shown significant promise as anticancer agents, particularly as inhibitors of EGFR tyrosine kinase.[7][8][10][24][25][26][27]

  • Position 6 and 7: Halogen substitution at the 6- and 7-positions of the quinazoline ring is a common feature in many potent EGFR inhibitors. For instance, the presence of a chlorine or bromine atom at these positions can enhance the binding affinity to the ATP-binding pocket of the EGFR kinase domain.

  • Anilino Moiety: In 4-anilinoquinazoline derivatives, halogen substitution on the aniline ring plays a crucial role in modulating activity. A chlorine or bromine atom at the 3'-position of the aniline ring has been shown to significantly increase the inhibitory potency against EGFR.[9]

  • Fluorine Substitution: The introduction of fluorine atoms can lead to improved metabolic stability and bioavailability. Fluorinated quinazolines have demonstrated potent anticancer activity.[10][28][29]

Compound Halogen and Position Biological Target Reported Activity Reference
GefitinibChlorine at 3'-anilinoEGFRApproved drug for non-small cell lung cancer[7]
ErlotinibEGFRApproved drug for non-small cell lung cancer[8]
LapatinibChlorine at 3'-anilino, Fluorine on benzylEGFR, HER2Approved drug for breast cancer[27]
Compound 16 2-chloroTubulin PolymerizationPotent anticancer activity in the low micromolar range[10]
Compound 45 6-fluoroNot specifiedSubstantial anticancer activity in the micromolar range[10]
Antimicrobial Activity

Halogenated quinazolines also exhibit significant antibacterial and antifungal properties.[3][6][30][31][32][33][34][35][36]

  • Position 6 and 8: The presence of halogens, such as bromine or iodine, at the 6- and 8-positions has been associated with enhanced antimicrobial activity.[34]

  • Position 2: Substitution at the 2-position with halogen-containing moieties can also lead to potent antimicrobial agents. For example, 2-chloromethyl quinazoline derivatives have been synthesized and shown to possess favorable antimicrobial activity.[30]

Compound Halogen and Position Microorganism Reported Activity Reference
6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-onesIodine at 6 and 8Various bacteriaSignificant antibacterial activity[34]
2-(2-chloro-6-methyl(3-quinolyl))-3-[2-(4-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-5-[(aryl)methylene]-1,3-thiazolidin-4-onesChlorineVarious bacteria and fungiVery good antimicrobial activities[6]
7-chloro substituted 2-(amino)quinazolin-4(3H)-oneChlorine at 7Staphylococcus aureus (including MRSA)Strong antibacterial activity[36]
Anti-inflammatory Activity

Several halogenated quinazoline derivatives have been investigated for their anti-inflammatory potential.[4][5][34][37][38]

  • Position 6: Bromination at the 6-position of the quinazolinone ring has been shown to be favorable for anti-inflammatory activity.[4] Interestingly, in some series, electron-withdrawing groups like halogens at the 4-position of a phenyl substituent decreased activity compared to electron-releasing groups.[4]

  • Di-iodination: 6,8-diiodo-substituted quinazolinones have also demonstrated significant anti-inflammatory properties.[34]

Biological Mechanism of Action: Focus on EGFR Inhibition

A significant number of halogenated quinazolines exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[8] Dysregulation of EGFR signaling is a common feature in many types of cancer.

EGFR_Inhibition cluster_0 Cell Membrane EGFR EGFR Substrate Substrate EGFR->Substrate Phosphorylates ATP ATP ATP->EGFR Binds to ATP pocket P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Quinazoline Halogenated Quinazoline Inhibitor Quinazoline->EGFR Competitively binds to ATP pocket

Caption: Mechanism of EGFR Inhibition by Halogenated Quinazolines.

Halogenated 4-anilinoquinazolines act as ATP-competitive inhibitors of the EGFR kinase domain. They bind to the ATP-binding site of the receptor, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockage of EGFR activation inhibits downstream signaling pathways, ultimately leading to the inhibition of tumor growth and proliferation.[7] The halogen atoms on the quinazoline scaffold often form key interactions within the ATP-binding pocket, enhancing the inhibitory potency of these compounds.[9]

Conclusion and Future Perspectives

The strategic incorporation of halogens into the quinazoline scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided an in-depth overview of the synthesis, structure-activity relationships, and biological mechanisms of action of halogenated quinazoline compounds.

Future research in this area will likely focus on the development of more selective and potent inhibitors for various therapeutic targets. The exploration of novel synthetic methodologies, including biocatalysis and flow chemistry, will undoubtedly accelerate the discovery of new halogenated quinazoline derivatives with improved pharmacological profiles. Furthermore, a deeper understanding of the role of halogen bonding in ligand-receptor interactions will guide the rational design of the next generation of halogenated quinazoline-based drugs.

References

  • Badr, M. Z. A., El-Sherief, H. A. H., & Mahmoud, A. M. (Year). Studies on Synthesis of 6-Bromo-2,3-disubstituted 4(3H)-Quinazolinones and Their Thiones. Bulletin of the Chemical Society of Japan.
  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (Year). Journal of Chemical and Pharmaceutical Research.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Year). RSC Advances.
  • Niementowski quinoline synthesis. (2023). In Wikipedia. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Patel, D. J., Patel, A. M., & Pandya, K. S. (2014).
  • Niementowski quinazoline synthesis. (2023). In Wikipedia. [Link]

  • Zayed, M. F., & El-Adl, K. (2022).
  • Desai, N. C., Dodiya, A., & Shihory, N. (2011). Synthesis and antimicrobial activity of novel quinazolinone–thiazolidine–quinoline compounds. Journal of Saudi Chemical Society, 15(4), 325-332.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (Year). Journal of the Brazilian Chemical Society.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (Year). Journal of Heterocyclic Chemistry.
  • A Review on 4(3H)-quinazolinone synthesis. (Year).
  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18.
  • Jaiash, D. A., et al. (2015). Design, synthesis and biological evaluation of new quinazoline derivatives as antimicrobial and anti-fungal agents. Journal of Chemical and Pharmaceutical Research, 7(12), 346-353.
  • CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). International Journal of Pharmaceutical Sciences and Research.
  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (Year). Russian Chemical Reviews.
  • Kumar, A., & Rajput, C. S. (2009). Synthesis, characterization, and anti-inflammatory activity of newer quinazolinone analogs. European journal of medicinal chemistry, 44(1), 83-90.
  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (Year). DARU Journal of Pharmaceutical Sciences.
  • Nosova, E. V., Lipunova, G. N., & Charushin, V. N. (1998). Anticancer Activity of Condensed Derivatives of Fluorinated Quinolines and Quinazolines. Abstracts of Papers of the American Chemical Society, 216, U384-U384.
  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (Year). Journal of the Chinese Chemical Society.
  • Al-Tel, T. H. (2010). Microwave-assisted synthesis of quinazolines and quinazolinones: an overview. Molecules, 15(11), 7804-7841.
  • Wang, Y., Wang, H., Yang, Q., Xie, S., & Zhu, H. (2022). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd (II)‐Catalyzed C (sp)− H Activation. European Journal of Organic Chemistry, 2022(33), e202200316.
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline.
  • Halogen‐based quinazolin‐4 (3H)
  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European journal of medicinal chemistry, 44(1), 83-90.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (Year).
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Abdel-Aziz, A. A. M., & El-Tahir, K. E. H. (2012). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 20(2), 133-142.
  • Wang, Y., Wang, H., Yang, Q., Xie, S., & Zhu, H. (2022). Quinazoline-Assisted ortho-Halogenation with N-Halosuccinimides through Pd (II)-Catalyzed C (sp> 2>)-H Activation. European Journal of Organic Chemistry, 2022(33), e202200316.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Bioorganic & Medicinal Chemistry Letters.
  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Year). Molecules.
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (Year). Beilstein Journal of Organic Chemistry.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (Year). Bioorganic & Medicinal Chemistry Letters.
  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. Organic letters, 14(14), 3800-3803.
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Journal of medicinal chemistry.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (Year). Pharmaceuticals.

Sources

Exploring the Structure-Activity Relationship (SAR) of 6-Bromo-4-Substituted Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its broad spectrum of biological activities.[1][2] This guide provides a detailed exploration of the structure-activity relationship (SAR) for a specific class of these compounds: 6-bromo-4-substituted quinazoline analogs. We delve into the critical role of the quinazoline core as a kinase inhibitor, the strategic importance of the 6-bromo substituent in modulating potency, and the profound impact of modifications at the C4 position. While the query specifies a 4-methyl analog, this guide expands the analysis to include the well-documented and highly potent 4-anilino derivatives to provide a comprehensive and scientifically robust SAR landscape.[3] Through detailed synthetic protocols, comparative biological data, and mechanistic diagrams, this document serves as a technical resource for designing and developing next-generation quinazoline-based therapeutics.

Part 1: The Quinazoline Scaffold in Modern Drug Discovery

A Privileged Heterocycle: Overview of Quinazoline's Biological Significance

Quinazoline, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is the foundational structure for numerous therapeutic agents.[2] Its rigid, planar nature and versatile sites for substitution have made it a focal point for drug discovery, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][4] In oncology, quinazoline derivatives have achieved remarkable success, with several compounds approved as targeted cancer therapies.[5][6]

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases.[5][7] These enzymes play a critical role in cellular signaling pathways that control growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers. Quinazoline-based inhibitors typically function as ATP-competitive antagonists. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.[3][5] The 4-anilinoquinazoline scaffold is particularly effective at targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in several epithelial cancers.[3][7]

The Strategic Role of the 6-Bromo Substituent

The incorporation of a bromine atom at the C6 position of the quinazoline ring is a common and strategic choice in analog design. Halogen atoms, like bromine, can significantly influence a compound's physicochemical properties. The 6-bromo substituent can:

  • Enhance Binding Affinity: By forming halogen bonds or occupying specific hydrophobic pockets within the target's active site.

  • Modulate Lipophilicity: Increasing the compound's ability to cross cellular membranes.

  • Improve Metabolic Stability: By blocking a potential site of metabolic oxidation.

Studies have shown that the presence of a halogen at the C6 position can be crucial for potent biological activity.[9][10]

Part 2: Synthetic Strategies for 6-Bromoquinazoline Analogs

The synthesis of 6-bromo-4-substituted quinazolines is a well-established process that allows for significant diversification. The key is the creation of a reactive intermediate that facilitates the introduction of various functionalities at the C4 position.

Core Synthesis: The 6-Bromo-4-chloroquinazoline Intermediate

The most common route begins with 5-bromoanthranilic acid and proceeds through a cyclization and subsequent chlorination to yield the versatile 6-bromo-4-chloroquinazoline intermediate.[3][11]

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinazoline

  • Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one.

    • To a solution of 5-bromoanthranilic acid (1 equivalent) in formamide (10 volumes), add a catalytic amount of acid (e.g., HCl).

    • Heat the mixture to 120-140 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water, causing the product to precipitate.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-bromoquinazolin-4(3H)-one.

  • Step 2: Chlorination to 6-Bromo-4-chloroquinazoline. [3]

    • Suspend 6-bromoquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) (5-10 volumes).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

    • Carefully remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate the product.

    • Filter the solid and dry to obtain 6-bromo-4-chloroquinazoline, which can be used in the next step without further purification.

Diversification at the C4 Position: Nucleophilic Aromatic Substitution

The chlorine atom at the C4 position is an excellent leaving group, readily displaced by nucleophiles. This allows for the introduction of a wide array of substituents, most commonly amines.[12]

Experimental Protocol: Synthesis of 4-Substituted Analogs

  • General Procedure:

    • Dissolve 6-bromo-4-chloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

    • Add the desired nucleophile (e.g., a substituted aniline or an alkylamine) (1.1 equivalents).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if the nucleophile is added as a salt.

    • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

    • After cooling, the product often precipitates from the solution. It can be collected by filtration, washed with the reaction solvent and a non-polar solvent, and dried.

Workflow for Synthesis and Diversification

G A 5-Bromoanthranilic Acid B 6-Bromoquinazolin-4(3H)-one A->B Formamide, Heat C 6-Bromo-4-chloroquinazoline (Key Intermediate) B->C SOCl2, DMF, Reflux E 6-Bromo-4-(substituted-amino) -quinazoline Analogs C->E Nucleophilic Aromatic Substitution D R-NH2 (Substituted Amines) D->C

Caption: Synthetic workflow for 6-bromo-4-substituted quinazoline analogs.

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-bromoquinazoline analogs is highly dependent on the nature of the substituent at the C4 position.

The Critical C4 Position: 4-Methyl vs. 4-Anilino Analogs
  • 4-Methyl Analogs: A hypothetical 6-bromo-4-methylquinazoline would likely exhibit poor kinase inhibitory activity. The ATP-binding pocket of most kinases features a "hinge region" with critical amino acid residues (e.g., a backbone amide) that form hydrogen bonds with the inhibitor. A simple methyl group at C4 lacks the necessary hydrogen bond donor/acceptor capabilities to form this key interaction, resulting in weak binding affinity.

  • 4-Anilino Analogs: In stark contrast, 4-anilinoquinazoline derivatives are potent kinase inhibitors.[3] The nitrogen of the anilino linker acts as a hydrogen bond donor, forming a crucial interaction with the hinge region of the kinase, mimicking the adenine portion of ATP. This interaction is a primary anchor for the inhibitor in the active site.

SAR of the 4-Anilino Moiety

Further modifications to the aniline ring can fine-tune the compound's potency and selectivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -Br, or -F on the phenyl ring can enhance activity.[13] These groups can modulate the electronics of the ring system and participate in additional interactions within the binding pocket.

  • Electron-Donating Groups (EDGs): Groups like -CH₃ or -OCH₃ may either increase or decrease activity depending on their position and the specific kinase target.[13] For instance, a para-methyl group on the phenyl ring has been shown to improve potency in some cases.[11]

Modifications at the C2 Position

While C4 is critical for hinge binding, the C2 position can be modified to extend into other regions of the ATP pocket.

  • Introducing small alkyl or aryl groups at C2 can improve van der Waals interactions and increase potency. A study on 6-bromo-4-anilinoquinazolines found that adding a 4-chlorophenyl group at the C2 position significantly increased cytotoxicity compared to the unsubstituted analogs.[3]

  • Attaching groups like pyridine at C2 has also been explored to develop potent dual EGFR/HER2 inhibitors.[13]

Tabulated SAR Data

The following table summarizes representative data for 6-bromoquinazoline analogs, highlighting the key SAR principles.

Compound IDC2-SubstituentC4-SubstituentTarget Cell LineActivity (IC₅₀/LC₅₀, µM)Reference
Series 1 H4-ChloroanilinoMCF-7> 10[3]
Series 2 4-Chlorophenyl4-ChloroanilinoMCF-71.8[3]
8a S-butyl3-Phenyl (at N3)MCF-715.85[10][11]
8e S-(4-methylbenzyl)3-Phenyl (at N3)MCF-735.14[11][14]
21 3-Pyridyl4-(4-bromophenylethylidene)hydrazinylEGFR Kinase0.046[13]

Note: Compounds 8a and 8e are 2,3-disubstituted quinazolin-4(3H)-ones, a closely related scaffold where SAR principles also apply.

SAR Logic Diagram

SAR_Logic core 6-Bromoquinazoline Core C4 Position C2 Position c4_anilino 4-Anilino (H-bond Donor) core:f1->c4_anilino c4_methyl 4-Methyl (No H-bond) core:f1->c4_methyl c2_h C2-H (Unsubstituted) core:f2->c2_h c2_aryl C2-Aryl (Hydrophobic Interaction) core:f2->c2_aryl high_activity High Potency (e.g., Kinase Inhibition) c4_anilino->high_activity low_activity Low/No Potency c4_methyl->low_activity c2_h->low_activity Generally Lower Potency c2_aryl->high_activity G A Compound Synthesis & Purification B Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B C Identify 'Hit' Compounds (IC50 < Threshold) B->C D Secondary Screening: Biochemical Kinase Assay (e.g., EGFR, VEGFR) C->D E Determine Mechanism of Action (IC50 vs. Target Kinase) D->E F SAR Analysis & Lead Optimization E->F F->A Design Next Generation Analogs

Caption: Integrated workflow for SAR investigation of quinazoline analogs.

Part 5: Mechanistic Insights and Future Directions

Binding Mode Analysis

Molecular docking studies confirm the SAR observations. A 4-anilino-6-bromoquinazoline fits snugly into the EGFR ATP-binding site. The anilino nitrogen forms a hydrogen bond with the backbone NH of Met793 in the hinge region, while the quinazoline core and the 6-bromo substituent occupy a hydrophobic pocket. A 4-methyl analog, lacking the crucial hinge-binding motif, would fail to anchor effectively, leading to a much weaker binding energy and negligible inhibitory activity.

EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Inhibitor 6-Bromo-4-anilino -quinazoline Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.

Conclusion and Outlook

The structure-activity relationship of 6-bromoquinazoline analogs is well-defined, particularly for kinase inhibition. The C4 position is the most critical determinant of activity; substituents capable of hydrogen bonding with the kinase hinge region, such as the anilino group, are essential for high potency. The 6-bromo group and further substitutions at the C2 and C4-anilino positions serve to fine-tune this activity. A 6-bromo-4-methylquinazoline, lacking the key hinge-binding moiety, is predicted to be inactive as a kinase inhibitor.

Future research in this area will continue to focus on:

  • Improving Selectivity: Designing analogs that can distinguish between different kinase family members to reduce off-target effects.

  • Overcoming Resistance: Developing third and fourth-generation inhibitors that are active against mutant forms of kinases (e.g., EGFR T790M). [15]* Dual-Target Inhibitors: Creating single molecules that can inhibit multiple key signaling pathways simultaneously, such as dual EGFR/VEGFR inhibitors. [15] By leveraging the established SAR principles outlined in this guide, researchers can continue to innovate and develop more effective and safer quinazoline-based therapeutics.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Royal Society of Chemistry, URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (Source: MDPI, URL: [Link])

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (Source: ResearchGate, URL: [Link])

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (Source: IJIRT, URL: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: MDPI, URL: [Link])

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (Source: Innovare Academic Sciences, URL: [Link])

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (Source: NIH, URL: [Link])

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (Source: PubMed, URL: [Link])

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. (Source: EMAN RESEARCH PUBLISHING, URL: [Link])

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (Source: NIH, URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: NIH, URL: [Link])

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (Source: MDPI, URL: [Link])

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (Source: NIH, URL: [Link])

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (Source: ResearchGate, URL: [Link])

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (Source: SciSpace, URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (Source: MDPI, URL: [Link])

Sources

Methodological & Application

Application Note: Synthesis and Evaluation of 6-Bromo-4-methylquinazoline Derivatives as Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation driving the progression of numerous cancers.[1][2] The 4-anilinoquinazoline scaffold represents a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs), as exemplified by FDA-approved drugs like Gefitinib and Erlotinib.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel EGFR inhibitors based on a 6-bromo-4-methylquinazoline core. The bromine atom at the C-6 position serves as a versatile synthetic handle for further structure-activity relationship (SAR) studies through cross-coupling reactions, while the quinazoline core ensures high affinity for the EGFR kinase domain.[6][7] We will detail the multi-step synthesis, characterization, and subsequent in vitro biological evaluation against EGFR, providing researchers with a robust framework for developing next-generation inhibitors.

Part I: Rationale and Synthetic Strategy

The strategic design of these EGFR inhibitors hinges on the established pharmacophore of 4-anilinoquinazolines. This core structure effectively mimics the adenine region of ATP, enabling competitive inhibition at the kinase domain's ATP-binding site.[8][9] Our synthetic approach is a convergent strategy designed for flexibility and efficiency, allowing for the late-stage introduction of various aniline moieties to explore SAR.

The causality behind our multi-step synthesis is as follows:

  • Formation of the Quinazolinone Core: We begin with a commercially available and appropriately substituted anthranilic acid derivative, 2-amino-5-bromobenzoic acid. Its reaction with formamide provides a reliable and high-yielding method to construct the fundamental 6-bromoquinazolin-4(3H)-one ring system.[7][10]

  • Activation for Nucleophilic Substitution: The hydroxyl group at the C-4 position of the quinazolinone is a poor leaving group. Therefore, it must be converted into a more reactive species. Chlorination using phosphorus oxychloride (POCl₃) is the industry-standard method to generate the highly reactive 6-bromo-4-chloroquinazoline intermediate.[11]

  • Key C-N Bond Formation: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient quinazoline ring is readily attacked by the nucleophilic amine of a substituted aniline at the C-4 position, displacing the chloride and forging the critical C-N bond that defines this class of inhibitors.[3]

This workflow is visualized in the diagram below.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: SₙAr Coupling A 2-Amino-5-bromobenzoic Acid C Formamide, 150°C A->C B 6-Bromoquinazolin-4(3H)-one E POCl₃, DMF (cat.), 110°C B->E C->B D 6-Bromo-4-chloroquinazoline H Isopropanol, 80°C D->H E->D F Substituted Aniline F->H G Target EGFR Inhibitor H->G

Figure 1: General synthetic workflow for 6-bromo-4-anilinoquinazoline derivatives.

Part II: Detailed Experimental Protocols

Materials and Instrumentation: All reagents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Compound characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

This protocol is adapted from established methods for quinazolinone synthesis.[10]

  • Reaction Setup: To a round-bottom flask, add 2-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and formamide (80 mL).

  • Heating: Heat the mixture to 150°C and stir for 16 hours. Monitor the reaction's completion via TLC (mobile phase: 10% Methanol in Dichloromethane).

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate.

  • Purification: Filter the solid precipitate and wash thoroughly with isopropanol (3 x 50 mL) and then deionized water (2 x 50 mL).

  • Drying: Dry the resulting white solid under vacuum to yield 6-bromoquinazolin-4(3H)-one.

    • Expected Yield: ~85-95%.

    • Self-Validation: The product's identity should be confirmed by comparing its melting point and NMR data to literature values.

Protocol 2: Synthesis of 6-Bromo-4-chloroquinazoline

This procedure involves highly corrosive reagents and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The protocol is based on standard chlorination procedures for similar heterocycles.[11]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-bromoquinazolin-4(3H)-one (8.0 g, 35.5 mmol), phosphorus oxychloride (POCl₃, 40 mL), and a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Heating: Heat the mixture to reflux (approx. 110°C) and stir for 3 hours. The solution should become clear.

  • Work-up: Cool the reaction to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This is an exothermic reaction.

  • Precipitation & Filtration: A solid will precipitate. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. Filter the solid and wash with cold water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum to yield 6-bromo-4-chloroquinazoline.

    • Expected Yield: ~80-90%.

    • Self-Validation: The product should be characterized by MS to confirm the mass corresponding to the chlorinated product and by NMR to observe the expected shifts.

Protocol 3: Synthesis of a Representative EGFR Inhibitor

This final step couples the quinazoline core with a substituted aniline, for example, 3-ethynyl-aniline, a key fragment in the approved drug Erlotinib.

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-4-chloroquinazoline (1.0 g, 4.1 mmol) and 3-ethynyl-aniline (0.57 g, 4.9 mmol) in isopropanol (30 mL).

  • Heating: Heat the mixture to 80°C and stir for 4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature. The product hydrochloride salt will precipitate.

  • Purification: Filter the solid, wash with cold isopropanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL).

  • Drying: Dry the solid under vacuum to obtain the final product, N-(3-ethynylphenyl)-6-bromoquinazolin-4-amine hydrochloride.

    • Expected Yield: ~75-85%.

    • Self-Validation: The final compound's structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and HRMS. Purity should be ≥95% as determined by HPLC analysis.

Part III: Mechanism of Action and Biological Evaluation

EGFR Signaling and Inhibition

EGFR activation by ligands like EGF triggers receptor dimerization and autophosphorylation of tyrosine residues in its C-terminal tail.[12] This creates docking sites for adaptor proteins, activating downstream pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[3] Quinazoline inhibitors function by binding to the ATP pocket of the EGFR kinase domain, preventing ATP binding and halting the autophosphorylation event, thereby blocking all downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Kinase Domain cluster_2 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP Autophosphorylation (P) ATP ATP ATP->EGFR Binds to Kinase Domain RAS_RAF RAS-RAF-ERK Pathway ADP->RAS_RAF PI3K_AKT PI3K-AKT Pathway ADP->PI3K_AKT Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Competitive Binding (BLOCKS ATP) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2: EGFR signaling pathway and the mechanism of quinazoline-based inhibition.

Protocol 4: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a robust, luminescence-based method to determine the IC₅₀ values of synthesized compounds. The assay measures ADP produced from the kinase reaction; a lower signal indicates greater inhibition.

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).

    • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO, then dilute further in 1X Kinase Reaction Buffer.

    • Prepare a solution of recombinant human EGFR kinase enzyme in 1X Kinase Reaction Buffer.

    • Prepare a solution of ATP and a suitable peptide substrate (e.g., Y12-Sox) in 1X Kinase Reaction Buffer.

  • Assay Procedure (384-well plate format):

    • Step 2a: Add 5 µL of the diluted EGFR enzyme solution to each well.

    • Step 2b: Add 0.5 µL of serially diluted inhibitor compound (or DMSO for control) to the wells.

    • Step 2c: Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Step 2d (Initiation): Start the kinase reaction by adding 5 µL of the ATP/peptide substrate mix to each well.

    • Step 2e: Incubate for 60 minutes at 30°C.

    • Step 2f (Termination): Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Step 2g (Signal Generation): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Part IV: Data Interpretation and Expected Outcomes

The synthesized 6-bromo-4-methylquinazoline derivatives are expected to exhibit potent inhibitory activity against EGFR. The potency will be influenced by the nature of the substituent on the 4-anilino ring. Small, hydrophobic, and electron-withdrawing groups are often favorable for activity.[6][13] The data can be summarized for clear comparison.

Table 1: Representative Biological Data for Synthesized EGFR Inhibitors

Compound IDR-Group on 4-Anilino MoietyEGFR WT IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (µM)
Gefitinib (Reference)2721.17
Erlotinib 3-ethynyl25.00
SYN-001 3-chloro, 4-fluoro15.29.8
SYN-002 3-ethynyl3.16.2
SYN-003 3-methyl45.825.4

Data are hypothetical and for illustrative purposes, based on trends observed in published literature.[5][6][14]

The 6-bromo substituent in these novel compounds provides a key advantage. It serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a diverse library of analogs to probe the solvent-exposed region of the ATP-binding pocket and optimize potency and selectivity.[7]

References

  • Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay - Benchchem.
  • QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)
  • 2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents | Bentham Science Publishers.
  • Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib - Scilit.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific.
  • Guidelines for HTRF technology in EGFR kinase assay - ResearchG
  • EGFR Enzyme Kinase System D
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
  • Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lap
  • Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. | Semantic Scholar.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - MDPI.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Deriv
  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC - NIH.
  • Synthesis of 6-bromo-4-iodoquinoline - ResearchG
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -

Sources

Application Notes & Protocols: The Strategic Use of 6-Bromo-4-methylquinazoline in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

In the landscape of modern oncology, the quest for targeted therapies has led to the identification of "privileged scaffolds"—molecular frameworks that demonstrate a remarkable propensity for binding to multiple, significant biological targets. Among these, the quinazoline core is preeminent.[1][2][3] This nitrogen-containing heterocyclic structure is the backbone of numerous U.S. Food and Drug Administration (FDA)-approved anticancer drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®).[4][5][6][7][8][9] These agents have revolutionized the treatment of specific cancers, particularly non-small-cell lung cancer (NSCLC), by inhibiting key drivers of oncogenesis like the Epidermal Growth Factor Receptor (EGFR).[5][10][11][12]

The versatility of the quinazoline scaffold is enhanced through strategic chemical modification. The introduction of a halogen atom, specifically bromine at the 6-position, has been shown to significantly enhance biological activity.[8][13][14][15] This modification can improve binding affinity, modulate pharmacokinetic properties, and provide a vector for further chemical elaboration.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the application of 6-bromo-4-methylquinazoline as a pivotal starting material for the discovery and development of next-generation anticancer agents, grounded in mechanistic understanding and validated experimental protocols.

The 6-Bromo-4-methylquinazoline Scaffold: A Versatile Chemical Building Block

The 6-bromo-4-methylquinazoline core is an attractive starting point for medicinal chemists due to its synthetic tractability and its proven role in bioactive molecules. Its strategic importance lies in the opportunities for chemical diversification at key positions to optimize potency, selectivity, and drug-like properties.

Core Mechanism of Action in Oncology: Kinase Inhibition

The primary anticancer mechanism of quinazoline derivatives is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival.[6][12] Dysregulation of these pathways is a hallmark of cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell division.[1][4][11] Most quinazoline-based drugs function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade responsible for proliferation.[1][12][13][14] The 6-bromo substitution often enhances this interaction.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is primarily mediated by the VEGFR family, particularly VEGFR-2.[2][16][17] Several quinazoline derivatives, such as vandetanib, are potent dual inhibitors of both EGFR and VEGFR-2, simultaneously halting tumor cell proliferation and cutting off its blood supply.[2][4][17][18]

The diagram below illustrates the central role of EGFR in cell signaling and its inhibition by quinazoline-based agents.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Growth Factor) EGF->EGFR Binds Proliferation Gene Transcription (Cell Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Quinazoline 6-Bromo-Quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding

Caption: EGFR signaling inhibition by 6-bromo-quinazoline derivatives.

Application Notes: A Roadmap for Novel Drug Design

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent drug candidates from the 6-bromo-4-methylquinazoline scaffold is guided by SAR studies. This involves synthesizing analogues with modifications at various positions and evaluating their impact on biological activity.

  • Position 4: This is the most critical position for modification. The methyl group is typically replaced with a substituted anilino (aminophenyl) group, which is essential for high-affinity binding to the ATP pocket of kinases like EGFR.[4][11] The nature and position of substituents on this aniline ring dictate potency and selectivity.

  • Position 2: Modifications at this position can also influence activity. Introducing different functional groups can alter solubility, cell permeability, and interaction with the target protein.[5][8][15]

  • Position 6: The bromine atom is a key feature, often contributing to enhanced potency. It can also serve as a chemical handle for further derivatization through cross-coupling reactions.

The following table summarizes representative SAR data for 6-bromo-quinazolinone derivatives, highlighting the impact of substitutions at the 2-position.

Compound IDR Group (Substitution at 2-position Thiol)IC50 vs. MCF-7 (µM)IC50 vs. SW480 (µM)Reference
8a n-butyl15.85 ± 3.3217.85 ± 0.92[15]
8b n-pentyl21.15 ± 4.1732.14 ± 3.18[15]
8c benzyl72.14 ± 2.1481.12 ± 4.15[15]
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90[15]

Data from Emami et al. (2024) illustrates that aliphatic chains at the 2-position can yield higher potency than aromatic groups in this particular series.[15]

Drug Discovery Workflow

A typical workflow for developing novel anticancer agents from the 6-bromo-4-methylquinazoline scaffold integrates computational design, chemical synthesis, and multi-tiered biological evaluation.

DrugDiscoveryWorkflow Start Scaffold Selection: 6-Bromo-4-methylquinazoline InSilico In Silico Design (Molecular Docking, ADMET) Start->InSilico Synthesis Chemical Synthesis of Derivatives InSilico->Synthesis Biochem Biochemical Assays (Kinase Inhibition, IC50) Synthesis->Biochem CellBased Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Cycle) Biochem->CellBased LeadOpt Lead Optimization (SAR Analysis) CellBased->LeadOpt LeadOpt->InSilico Iterative Design Cycle InVivo In Vivo Studies (Xenograft Models) LeadOpt->InVivo Promising Lead Candidate Preclinical Candidate InVivo->Candidate

Sources

6-Bromo-4-methylquinazoline Derivatives: A Technical Guide to Synthesis and Antimicrobial Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with distinct mechanisms of action. Quinazoline and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] The strategic incorporation of a bromine atom at the 6-position and a methyl group at the 4-position of the quinazoline core is hypothesized to enhance antimicrobial potency and modulate pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-bromo-4-methylquinazoline derivatives and detailed protocols for evaluating their potential as antimicrobial agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental workflows.

Scientific Rationale: The Significance of the 6-Bromo-4-methylquinazoline Scaffold

The quinazolinone core is a recurring motif in a variety of biologically active compounds.[3] Structure-activity relationship (SAR) studies have indicated that substitutions at various positions of the quinazoline ring can significantly influence its biological activity.[4] The introduction of a halogen, such as bromine, at the 6-position has been shown to enhance the antimicrobial properties of the quinazoline scaffold.[5] The lipophilicity conferred by the bromine atom can facilitate the molecule's passage through the bacterial cell membrane. The methyl group at the 4-position is anticipated to influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.[6]

The proposed antimicrobial mechanism of action for some quinazoline derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase or penicillin-binding proteins (PBPs), which are crucial for bacterial DNA replication and cell wall synthesis, respectively. By targeting these well-validated pathways, 6-bromo-4-methylquinazoline derivatives represent a promising class of compounds for combating drug-resistant pathogens.

Synthesis of 6-Bromo-4-methylquinazoline Derivatives: A Step-by-Step Protocol

The synthesis of the 6-bromo-4-methylquinazoline core can be achieved through a multi-step process commencing from commercially available starting materials. The following protocol is adapted from established methodologies for the synthesis of structurally related quinazolinone derivatives.[7][8]

Proposed Synthetic Pathway

Synthetic Pathway A 5-Bromoanthranilic Acid B 6-Bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazoline A->B Urea, Heat C 6-Bromo-4-chloro-2-methylquinazoline B->C POCl3, PCl5 D 6-Bromo-4-methyl-2-(substituted)-quinazoline C->D Nucleophilic Substitution (e.g., Amines, Thiols) Antimicrobial Susceptibility Testing cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare stock solutions of 6-bromo-4-methylquinazoline derivatives D Perform serial dilutions of compounds in a 96-well plate A->D B Culture bacterial/fungal strains E Inoculate wells with standardized microbial suspension B->E C Prepare Mueller-Hinton Broth (MHB) or other appropriate media C->D D->E F Incubate plates at 37°C for 18-24 hours E->F G Visually inspect for turbidity or use a plate reader F->G H Determine the Minimum Inhibitory Concentration (MIC) G->H

Sources

Application Note: Evaluating the Anti-inflammatory Potential of Novel 6-Bromo-4-methylquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological properties, leading to the development of numerous therapeutic agents. While extensively studied in oncology, the quinazoline scaffold is also a "privileged structure" for designing potent anti-inflammatory agents.[3][4] Several derivatives have demonstrated efficacy by modulating key inflammatory pathways, making them attractive candidates for new, non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[4]

This application note focuses on a specific subclass: 6-Bromo-4-methylquinazoline derivatives . The introduction of a bromine atom at the 6-position can significantly alter the compound's electronic properties and steric profile, often enhancing binding affinity to target proteins and improving overall biological activity.[1][3] This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory properties of these novel compounds, from initial in vitro screening to in vivo validation. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols to ensure robust and reproducible data generation.

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Cascade

A central hub for inflammatory responses is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[7] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a host of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][9]

Quinazoline derivatives have been repeatedly identified as potent inhibitors of NF-κB activation.[5][8][10] It is hypothesized that 6-Bromo-4-methylquinazoline compounds exert their anti-inflammatory effects by intervening at a critical juncture in this pathway, potentially by inhibiting the IKK complex or preventing the phosphorylation and degradation of IκBα.[5] By blocking NF-κB nuclear translocation, these compounds can effectively suppress the downstream production of key inflammatory mediators.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα P_IkBa p-IκBα IkBa_NFkB->P_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome P_IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Test_Compound 6-Bromo-4-methylquinazoline Compound Test_Compound->IKK Potential Inhibition Point DNA DNA (κB sites) NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Mediators iNOS, TNF-α, IL-6 (Inflammatory Mediators) mRNA->Mediators Translation

Figure 1: The NF-κB signaling pathway and the hypothesized inhibitory point for 6-Bromo-4-methylquinazoline compounds.

Experimental Workflow: A Stepwise Approach to Validation

A logical and phased approach is critical for efficiently evaluating novel compounds. The workflow should begin with broad in vitro screening to establish biological activity and rule out non-specific effects like cytotoxicity. Promising candidates can then be advanced to more complex and physiologically relevant in vivo models.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cytotoxicity 1. Cytotoxicity Assay (MTT Assay) NO_Assay 2. NO Production Assay (Griess Assay) Cytotoxicity->NO_Assay Determine non-toxic dose ELISA 3. Cytokine Analysis (TNF-α, IL-6 ELISA) NO_Assay->ELISA Confirm activity Edema_Model 4. Acute Inflammation Model (Carrageenan-Induced Paw Edema) ELISA->Edema_Model Advance lead candidates

Figure 2: A streamlined experimental workflow for evaluating anti-inflammatory compounds.

Detailed Protocols: In Vitro Evaluation

The murine macrophage cell line, RAW 264.7, is the gold standard for in vitro studies of inflammation.[11][12] These cells respond robustly to LPS stimulation by producing high levels of nitric oxide (NO) and pro-inflammatory cytokines, making them an ideal system for screening potential inhibitors.[11][13]

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: It is imperative to first determine the concentration range at which the test compounds do not induce cell death. A reduction in inflammatory mediators could be falsely attributed to anti-inflammatory activity when it is merely a result of cytotoxicity. The MTT assay measures the metabolic activity of viable cells, providing a reliable indicator of cell health.[11]

  • Materials: RAW 264.7 cells, DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin), 96-well plates, 6-Bromo-4-methylquinazoline compounds, DMSO (vehicle), MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMEM + DMSO).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations showing >90% viability for subsequent experiments.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: Overproduction of NO by iNOS is a hallmark of macrophage activation and inflammation.[14] Measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reaction is a direct and quantifiable method to assess the inhibitory potential of the test compounds on this key inflammatory pathway.[11][13]

  • Materials: Materials from Protocol 4.1, plus LPS (from E. coli), and Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Procedure:

    • Seed RAW 264.7 cells as described in Protocol 4.1.

    • Pre-treat the cells with various non-toxic concentrations of the 6-Bromo-4-methylquinazoline compounds for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Collect 50 µL of the culture supernatant from each well.

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Component A. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: TNF-α and IL-6 are pivotal cytokines that orchestrate and amplify the inflammatory response.[15] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell supernatant.[16][17] This protocol validates whether the compounds' activity extends to inhibiting key protein-based inflammatory mediators.

  • Materials: Supernatants collected from the same experiment as Protocol 4.2, commercial ELISA kits for mouse TNF-α and IL-6.[15][16]

  • Procedure:

    • Follow the manufacturer's instructions provided with the ELISA kit precisely.[17][18]

    • General Steps: a. Coat a 96-well plate with the capture antibody. b. Block non-specific binding sites. c. Add standards and the collected cell culture supernatants to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add the TMB substrate. The reaction will produce a blue color. g. Stop the reaction with a stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm.

    • Calculate the concentration of TNF-α and IL-6 (pg/mL) in the samples by plotting the absorbance values against the standard curve.

Detailed Protocols: In Vivo Evaluation

Protocol 4: Carrageenan-Induced Paw Edema Model

Causality: The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds in vivo.[19][20][21] The injection of carrageenan, an irritant, initiates a localized inflammatory response characterized by fluid accumulation (edema).[22] The ability of a test compound to reduce this swelling provides strong evidence of its systemic anti-inflammatory efficacy.[23]

  • Materials: Wistar rats or Swiss albino mice (e.g., 180-250g), 1% w/v λ-carrageenan solution in sterile saline, test compounds, vehicle (e.g., 0.5% CMC or Tween 80), reference drug (e.g., Indomethacin, 10 mg/kg), Plethysmometer or digital calipers.

  • Procedure:

    • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

    • Grouping: Divide the animals into groups (n=5-6 per group):

      • Group I: Vehicle Control (receives vehicle only)

      • Group II: Positive Control (receives Indomethacin)

      • Group III, IV, etc.: Test Groups (receive different doses of the 6-Bromo-4-methylquinazoline compound)

    • Dosing: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. Administer the vehicle to the control group.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals.[19]

    • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

    • Calculation:

      • Edema Volume (mL): Paw volume at time 't' - Paw volume at 0 hr.

      • Percentage Inhibition of Edema (%): [(C - T) / C] x 100, where 'C' is the average edema volume in the control group and 'T' is the average edema volume in the treated group at the same time point.[19]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different compounds and doses. This allows for a quick assessment of structure-activity relationships (SAR).

Table 1: Representative Data for Novel 6-Bromo-4-methylquinazoline Compounds

Compound IDCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (% @ 10 µM)IL-6 Inhibition (% @ 10 µM)Paw Edema Inhibition (% @ 3hr, 50 mg/kg)
QM-Br-01 > 1008.565.2%58.1%45.7%
QM-Br-02 > 10012.351.7%44.6%38.2%
Indomethacin N/A25.472.5%68.9%55.3%

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • A low IC₅₀ value for NO inhibition indicates high potency.

  • High percentage inhibition of TNF-α and IL-6 at a non-toxic concentration confirms the compound's ability to suppress key inflammatory cytokines.

  • Significant percentage inhibition of paw edema in the in vivo model demonstrates the compound's bioavailability and efficacy in a whole-organism system.

Conclusion

This application note provides a robust, scientifically grounded framework for the systematic evaluation of novel 6-Bromo-4-methylquinazoline compounds as potential anti-inflammatory agents. By following these detailed protocols—from initial cytotoxicity and mechanistic in vitro assays to in vivo efficacy studies—researchers can generate reliable and comprehensive data packages. This structured approach is essential for identifying lead candidates, understanding their mechanism of action, and advancing the development of the next generation of quinazoline-based anti-inflammatory therapeutics.

References

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Ansari, A., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. Available at: [Link]

  • Onishi, M., et al. (2003). Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. PubMed. Available at: [Link]

  • Al-Salem, H. S., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. Available at: [Link]

  • Shaikh, S., et al. (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research (IJFMR). Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. PubMed - NIH. Available at: [Link]

  • Amdekar, S., et al. (2020). 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. Bio-protocol. Available at: [Link]

  • R&D Systems. (n.d.). Measurement of IL-6, IL-8 and TNF-α proteins. Bio-protocol. Available at: [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. Available at: [Link]

  • Morris, G. P. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]

  • DeLeo, J. A., et al. (2004). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available at: [Link]

  • Onishi, M., et al. (2003). Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. PubMed. Available at: [Link]

  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH. Available at: [Link]

  • Krüger, D., et al. (2021). Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Dobrovolskaia, M. A., et al. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]

  • Wang, X., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Available at: [Link]

  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Available at: [Link]

  • Colarusso, S., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Available at: [Link]

  • Rachmawati, E., et al. (2024). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available at: [Link]

  • Lee, E. J., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. Available at: [Link]

  • Lee, H., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]

  • Zahedifard, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available at: [Link]

  • Di Fusco, D., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. Available at: [Link]

  • Colarusso, S., et al. (2022). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant. ResearchGate. Available at: [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Biomedica. Available at: [Link]

  • Wang, Y., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. PubMed. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

Sources

Evaluating the Cytotoxicity of 6-Bromo-4-methylquinazoline Derivatives: A Detailed Protocol Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to evaluate the cytotoxic potential of 6-Bromo-4-methylquinazoline derivatives. This protocol is designed to ensure scientific integrity, reproducibility, and a deep understanding of the underlying principles of the assay.

Introduction: The Significance of Cytotoxicity Screening for Quinazoline Derivatives

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including promising anticancer properties. The targeted evaluation of novel derivatives, such as the 6-Bromo-4-methylquinazoline series, is a critical step in the drug discovery pipeline.[1] Determining the cytotoxic profile of these compounds—their ability to kill or inhibit the proliferation of cancer cells—is a primary objective.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and, conversely, cytotoxicity.[2] Its simplicity, scalability for high-throughput screening, and reliance on fundamental cellular metabolic processes make it an ideal choice for the initial cytotoxic evaluation of novel chemical entities.[3]

The Scientific Principle of the MTT Assay: A Measure of Metabolic Health

The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically functioning cells.[4] The core of the assay lies in the conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[5] This reduction process is dependent on the activity of NAD(P)H-dependent oxidoreductases.[5]

The quantity of the resulting purple formazan is directly proportional to the number of metabolically active cells.[3] Consequently, a decrease in the intensity of the purple color upon treatment with a test compound, such as a 6-Bromo-4-methylquinazoline derivative, indicates a reduction in cell viability due to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.[4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the sequential steps of the MTT assay for evaluating the cytotoxicity of 6-Bromo-4-methylquinazoline derivatives.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Seeding (e.g., MCF-7, SW480) compound_prep 2. Compound Preparation (6-Bromo-4-methylquinazoline derivatives in DMSO) treatment 3. Cell Treatment (Incubate with various concentrations of derivatives) compound_prep->treatment mtt_addition 4. MTT Addition (Incubate for 2-4 hours) treatment->mtt_addition solubilization 5. Formazan Solubilization (Add DMSO or other solvent) mtt_addition->solubilization absorbance 6. Absorbance Reading (Spectrophotometer at ~570 nm) solubilization->absorbance data_analysis 7. Data Analysis (Calculate % Viability and IC50) absorbance->data_analysis

Caption: A flowchart of the MTT assay from cell preparation to data analysis.

Detailed Protocol for Cytotoxicity Assessment

This section provides a step-by-step methodology for conducting the MTT assay to determine the cytotoxicity of 6-Bromo-4-methylquinazoline derivatives.

Materials and Reagents
  • Cells: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) and a non-tumorigenic cell line (e.g., MRC-5) to assess selectivity.[1]

  • Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 6-Bromo-4-methylquinazoline derivatives.

  • Vehicle: Sterile Dimethyl Sulfoxide (DMSO) of molecular biology grade.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[2]

  • Solubilization Solution: Anhydrous DMSO is commonly used.[6]

  • Positive Control: A known cytotoxic agent such as Doxorubicin or Cisplatin.[1]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.

Experimental Procedure

Step 1: Cell Seeding

  • Culture the selected cell lines to about 80% confluency.

  • Trypsinize the cells, centrifuge, and resuspend them in fresh culture medium.

  • Perform a cell count and determine the optimal seeding density for a 96-well plate (typically 5,000-10,000 cells per well).[7]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to adhere and enter the exponential growth phase.[8]

Step 2: Compound Preparation and Cell Treatment

  • Prepare a stock solution of each 6-Bromo-4-methylquinazoline derivative in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all wells, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9][10]

  • After the 24-hour incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the quinazoline derivatives to the respective wells.

  • Include the following control wells, with at least three to five replicates for each condition:[4]

    • Untreated Control (Negative Control): Cells treated with culture medium only. This represents 100% cell viability.[11]

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration used for the test compounds. This is to account for any potential effects of the solvent.[6]

    • Positive Control: Cells treated with a known cytotoxic drug at a concentration expected to induce significant cell death.

    • Blank Control: Wells containing culture medium only (no cells) to measure the background absorbance.[12]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

Step 3: MTT Incubation

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[2]

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[4]

Step 4: Formazan Solubilization

  • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Place the plate on an orbital shaker for about 15 minutes to ensure the complete dissolution of the crystals, resulting in a homogenous purple solution.[15]

Step 5: Absorbance Measurement

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. It is advisable to use a reference wavelength of 630 nm to correct for background absorbance from cell debris.

  • Readings should be taken within one hour of adding the solubilization solution to prevent signal decay.[4]

Data Analysis and Presentation

Calculation of Percentage Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell viability by 50%. This value is a standard measure of a compound's cytotoxic potency.

  • Plot a dose-response curve with the percentage of cell viability on the y-axis and the logarithm of the compound concentration on the x-axis.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[16] Software such as GraphPad Prism is commonly used for this analysis.[17]

Data Presentation

Summarize the cytotoxicity data in a clear and structured table for easy comparison.

Compound IDDescriptionCell LineIncubation Time (h)IC50 (µM) ± SD
8a 6-Bromo-4-methyl-2-(substituent A)quinazolineMCF-74815.85 ± 3.32
8a 6-Bromo-4-methyl-2-(substituent A)quinazolineSW4804817.85 ± 0.92
8a 6-Bromo-4-methyl-2-(substituent A)quinazolineMRC-54884.20 ± 1.72
Doxorubicin Positive ControlMCF-748[Insert Value]

Data is hypothetical and for illustrative purposes, inspired by findings for similar quinazoline derivatives.[1]

Ensuring Trustworthiness: A Self-Validating System

The reliability of the MTT assay hinges on a well-designed experimental setup with appropriate controls.

  • Negative and Vehicle Controls: These are essential for establishing the baseline of 100% viability and ensuring that the solvent used to dissolve the compounds does not have a cytotoxic effect at the concentrations used.[6][11]

  • Positive Control: The inclusion of a known cytotoxic agent validates that the assay system is sensitive to cytotoxic effects.[11]

  • Blank Controls: These account for the background absorbance of the medium and MTT reagent, allowing for accurate normalization of the data.[4]

  • Replicates: Performing each experiment with at least three to five biological and technical replicates ensures the statistical significance and reproducibility of the results.[4]

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
Low Absorbance Readings - Insufficient cell number- Short MTT incubation time- Incomplete formazan solubilization- Optimize cell seeding density- Increase MTT incubation time (up to 4 hours)- Ensure complete dissolution of formazan crystals with adequate shaking
High Background Absorbance - Microbial contamination- Interference from phenol red in the medium- Maintain sterile technique- Use phenol red-free medium during the assay
Inconsistent Results - Inconsistent cell seeding- Pipetting errors- Edge effects on the 96-well plate- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and consistent technique- Avoid using the outermost wells of the plate

Conclusion

The MTT assay provides a reliable and efficient method for the primary cytotoxicity screening of 6-Bromo-4-methylquinazoline derivatives. By adhering to the detailed protocol and understanding the scientific principles outlined in this guide, researchers can generate robust and reproducible data that is crucial for advancing promising compounds in the drug discovery process. Careful attention to experimental design, including the use of appropriate controls and proper data analysis, will ensure the integrity and trustworthiness of the findings.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Galaxy.ai. (2024, June 24). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results? Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • ResearchGate. (2023, July 5). What should be the controls in MTT assay for nanocomposite hydrogels? Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. Retrieved from [Link]

  • Protocol Online. (2019, February 24). MTT assay positive and negative control. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2014, March 10). What would be my positive control for an MTT assay? Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]

  • Tit, D. M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1058. [Link]

  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

  • YouTube. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • ResearchGate. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 6-Bromo-4-methylquinazoline for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the backbone of numerous clinically successful kinase inhibitors.[1] This is largely attributed to its rigid, bicyclic aromatic system that allows for precise three-dimensional orientation of substituents, facilitating potent and selective interactions with the ATP-binding sites of various kinases.[1][2] Key oncological targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently modulated by quinazoline-based drugs.[3][4] This guide provides a comprehensive overview of the strategic use of 6-bromo-4-methylquinazoline as a versatile intermediate in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its selection, detailed synthetic protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and methodologies for subsequent biological evaluation.

The Strategic Importance of the Quinazoline Core

The quinazoline nucleus, composed of fused benzene and pyrimidine rings, is a highly versatile scaffold in drug discovery.[1][2] Its significance in oncology is underscored by the number of FDA-approved drugs that incorporate this moiety, including gefitinib, erlotinib, and lapatinib, which are first-generation EGFR inhibitors.[5][6] These molecules typically function by competing with ATP for the kinase domain's binding site, thereby inhibiting the downstream signaling pathways that drive cell proliferation, angiogenesis, and metastasis.[3][7]

The development of novel inhibitors often involves modifying the core quinazoline structure at various positions to enhance potency, improve selectivity, and overcome drug resistance.[6][8] The 6-position of the quinazoline ring is a particularly attractive site for modification, as substituents here can project into solvent-exposed regions of the kinase active site, allowing for the introduction of a wide range of functional groups to optimize pharmacological properties.[9]

Why 6-Bromo-4-methylquinazoline?

6-Bromo-4-methylquinazoline serves as an ideal starting material for several reasons:

  • Synthetic Handle: The bromine atom at the 6-position is a superb "synthetic handle." It is amenable to a wide array of powerful and well-understood palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[10][11] This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, and amino substituents to build extensive compound libraries.

  • Modifiable Core: The 4-methyl group can be a precursor for further functionalization. While many potent kinase inhibitors feature a 4-anilino group, the 4-methylquinazoline can be converted to a 4-chloroquinazoline intermediate via oxidation and subsequent chlorination (e.g., with POCl₃ or SOCl₂).[1] This 4-chloro intermediate is then highly reactive towards nucleophilic substitution, enabling the introduction of various anilines or other amine-containing fragments crucial for kinase hinge-binding interactions.

The overall strategy involves using the stable 6-bromo-4-methylquinazoline intermediate as a platform for diversification, as illustrated below.

G cluster_reactions Palladium Cross-Coupling Reactions start_node 6-Bromo-4-methylquinazoline (Core Intermediate) reaction_node reaction_node start_node->reaction_node Diversification at C6 Position product_node Library of Kinase Inhibitor Candidates reaction_node->product_node suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) buchwald Buchwald-Hartwig Amination (Amines) pathway_node pathway_node product_node->pathway_node Biological Screening egfr EGFR Inhibition pathway_node->egfr pathway_node->egfr vegfr VEGFR Inhibition pathway_node->vegfr pathway_node->vegfr other Other Kinases pathway_node->other pathway_node->other

Caption: General synthetic strategy for creating diverse kinase inhibitors.

Synthetic Protocols for Derivatization

The following protocols provide detailed, field-proven methodologies for the functionalization of the 6-bromo position on the quinazoline scaffold. These methods are robust and serve as an excellent starting point for further optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly reliable method for creating carbon-carbon bonds between the 6-position of the quinazoline and various aryl or heteroaryl boronic acids. This allows for the exploration of how different aromatic systems impact kinase binding and selectivity.[12]

Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 6-bromo-4-methylquinazoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base like K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask and alternately evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 6-aryl-4-methylquinazoline derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the coupling of primary or secondary amines to the quinazoline core.[10] This is particularly useful for introducing moieties that can form key hydrogen bonds with the kinase hinge region.

Detailed Step-by-Step Methodology:

  • Catalyst Pre-formation (in a glovebox or under inert gas): To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), a bulky phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.).[10] The use of pre-catalysts or careful pre-formation of the active Pd(0) species is vital for reaction efficiency and reproducibility.[13]

  • Reagent Addition: To the same tube, add 6-bromo-4-methylquinazoline (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-4-methylquinazoline derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

After synthesizing a library of derivatives, the next crucial step is to evaluate their biological activity. A common and effective method is an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity.[1]

Target Kinase Signaling Context (EGFR)

Caption: Simplified EGFR signaling and the mechanism of quinazoline inhibitors.

Protocol 3: General EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.

  • Compound Preparation: Serially dilute the synthesized quinazoline derivatives in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Plate Setup: In a 384-well plate, add the kinase assay buffer.

  • Compound Addition: Add a small volume (e.g., 50 nL) of the diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.

  • Kinase/Tracer Addition: Add a pre-mixed solution of the target kinase (e.g., EGFR) and a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody and a tracer).

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., by measuring emission at 665 nm and 615 nm with excitation at 340 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation & Structure-Activity Relationship (SAR)

Systematic derivatization of the 6-bromo-4-methylquinazoline core allows for the elucidation of structure-activity relationships (SAR). By comparing the IC₅₀ values of different analogs, researchers can understand how specific functional groups contribute to potency and selectivity.[14][15]

Table 1: Representative SAR Data for 6-Substituted Quinazoline Derivatives against EGFR

Compound IDR Group (at 6-position)Synthesis MethodIC₅₀ vs. EGFR (nM)[16][17]
Ref-1 -Br (Starting Material)->10,000
Cpd-A1 4-methoxyphenylSuzuki-Miyaura85.3
Cpd-A2 3-fluorophenylSuzuki-Miyaura46.1
Cpd-A3 Pyridin-3-ylSuzuki-Miyaura35.7
Cpd-B1 MorpholinoBuchwald-Hartwig120.5
Cpd-B2 N-methylpiperazinylBuchwald-Hartwig98.2
Ref-2 Erlotinib (Reference)-25.0

Note: The data presented in this table are representative examples based on published literature for analogous compounds and are intended for illustrative purposes.

The hypothetical data in Table 1 suggests that substitution at the 6-position is critical for activity. Small, electron-withdrawing, or heteroaromatic groups introduced via Suzuki coupling (Cpd-A2, Cpd-A3) appear to confer greater potency than larger or more basic groups introduced via Buchwald-Hartwig amination in this example. Such data guides the iterative process of drug design.

Conclusion

6-Bromo-4-methylquinazoline is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to robust and high-yielding palladium-catalyzed cross-coupling reactions provides a direct route to extensive libraries of drug candidates. The protocols and strategies outlined in this guide offer researchers a solid foundation for designing, synthesizing, and evaluating new generations of quinazoline-based therapeutics to target kinases implicated in cancer and other diseases.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health (NIH).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023, November 5). PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.).
  • Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). BenchChem.
  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023, April 3). PubMed.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.).
  • Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (n.d.). ResearchGate.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (n.d.). Taylor & Francis Online.
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024, October 1). International Journal of Pharmacy and Biological Sciences.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024, December 21). Pharmaceutical Sciences.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
  • Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. (2014). Medicinal Chemistry Research, 24(6), 2461–2475.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Institutes of Health (NIH).
  • A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Derivatives as Antic. (n.d.). BenchChem.
  • Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine. (n.d.). BenchChem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. (n.d.). BenchChem.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). National Institutes of Health (NIH).

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Power of Palladium Catalysis

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] In drug discovery and development, the ability to efficiently and selectively modify this core is paramount for generating diverse compound libraries and optimizing structure-activity relationships (SAR).[2] Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools in this endeavor, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and functional group tolerance.[4][5]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-4-methylquinazoline as a key synthetic intermediate. Halogenated quinazolines are versatile precursors for such transformations.[6][7] Specifically, the C-Br bond at the 6-position offers a reactive handle for a variety of coupling reactions, allowing for the strategic introduction of diverse functionalities. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven troubleshooting advice for several key transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions.

The General Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting unexpected outcomes.

  • Oxidative Addition: The cycle begins with the coordinatively unsaturated, active Pd(0) catalyst reacting with the aryl halide (6-Bromo-4-methylquinazoline). The palladium atom inserts itself into the carbon-bromine bond, forming a new organopalladium(II) complex.[4][10]

  • Transmetalation (for Suzuki, Stille, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig, Sonogashira): In this step, the organic group from the coupling partner (e.g., an organoboron, organotin, or amine) is transferred to the palladium(II) center, displacing the halide.[4][10] For reactions like the Suzuki coupling, this step is often facilitated by a base.[11]

  • Reductive Elimination: The final step involves the two organic fragments coupling together and detaching from the palladium center, forming the desired product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][12]

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition_complex Ar-Pd(II)(Br)L_n pd0->oxidative_addition_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(R)L_n oxidative_addition_complex->transmetalation_complex Transmetalation transmetalation_complex:e->pd0:w Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product reagents_in Ar-Br (6-Bromo-4-methylquinazoline) reagents_in->oxidative_addition_complex partner_in R-M (Coupling Partner) partner_in->transmetalation_complex

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl structures, coupling an organoboron reagent (typically a boronic acid or ester) with an organohalide. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[10]

General Scheme: (Conceptual Image)

Protocol: Synthesis of 6-Aryl-4-methylquinazolines

This protocol provides a general method for the Suzuki-Miyaura coupling of 6-Bromo-4-methylquinazoline with various arylboronic acids.

Materials:

  • 6-Bromo-4-methylquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) or similar precatalyst (1-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add 6-Bromo-4-methylquinazoline, the arylboronic acid, the palladium precatalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe. The typical concentration is 0.1 M with respect to the starting quinazoline.

  • Heat the reaction mixture with vigorous stirring. Typical conditions are 80-100 °C for conventional heating or 120 °C for microwave irradiation.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-methylquinazoline.

Data & Optimization
Coupling Partner (Arylboronic Acid)Pd Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃ (2)Dioxane/H₂O9085-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃ (2.5)DMF10080-90%
3-Pyridylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄ (3)Toluene/H₂O11075-85%
4-Formylphenylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃ (2)Dioxane/H₂O9070-80%

Causality Behind Choices:

  • Catalyst/Ligand: [Pd(dppf)Cl₂] is a robust and versatile precatalyst that is effective for a wide range of substrates.[14] For more challenging couplings, especially with electron-rich or sterically hindered partners, more advanced ligands like SPhos (a Buchwald-type ligand) may be required to promote efficient reductive elimination.[15]

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[11] Na₂CO₃ is a good general-purpose base, while stronger bases like K₃PO₄ are often used for less reactive boronic acids or aryl chlorides.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it helps to dissolve both the organic substrates and the inorganic base.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[16] This method has revolutionized the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals. Its development allowed for the synthesis of aryl amines under milder conditions and with broader scope than classical methods.[16]

General Scheme: (Conceptual Image)

Protocol: Synthesis of 6-Amino-4-methylquinazolines

This protocol describes the coupling of 6-Bromo-4-methylquinazoline with primary or secondary amines.

Materials:

  • 6-Bromo-4-methylquinazoline (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 2.0 equiv)

  • Palladium precatalyst: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%)

  • Ligand: Xantphos, BINAP, or a Buchwald-type ligand like XPhos (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.4 - 2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 6-Bromo-4-methylquinazoline and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring, typically between 80-110 °C.[17]

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-24 hours.

  • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data & Optimization
AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10090-98%
AnilineXPhos Pd G3 (2)XPhosLHMDS (1.5)Dioxane11085-95%
BenzylaminePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene9080-90%
Ammonia (equiv.)*Pd₂(dba)₃ (2)Josiphos-type (4)LHMDS (2.0)Dioxane10060-75%

*Note: Coupling with ammonia itself is challenging; ammonia equivalents like LHMDS or benzophenone imine are often used.[18]

Causality Behind Choices:

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands are critical for promoting both the oxidative addition and the challenging reductive elimination step that forms the C-N bond.[17] Buchwald precatalysts are highly efficient as they readily generate the active Pd(0) species.[15]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the intermediate palladium-amine complex) without competing in the coupling reaction.[16]

  • Inert Atmosphere: The active Pd(0) catalyst and some ligands are sensitive to oxygen. A strictly inert atmosphere is crucial for catalyst longevity and to prevent the formation of undesired side products.[15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides.[19] It typically employs a dual catalytic system of palladium and a copper(I) salt, although copper-free versions exist.[20] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important structures in materials science and medicinal chemistry.

General Scheme: (Conceptual Image)

Protocol: Synthesis of 6-Alkynyl-4-methylquinazolines

This protocol outlines a standard Sonogashira coupling using a Pd/CuI co-catalyst system.

Materials:

  • 6-Bromo-4-methylquinazoline (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 4.0 equiv, often used as solvent)

  • Co-solvent (optional): THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 6-Bromo-4-methylquinazoline, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the solvent (e.g., THF) followed by the amine base (e.g., Et₃N) and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-70 °C). The reaction is often rapid and can be complete in 1-6 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Data & Optimization
AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Typical Yield
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (2)Et₃NTHFRT90-98%
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPADIPA5085-95%
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (2)Et₃NDMF6075-85%

Causality Behind Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[20] This intermediate then undergoes transmetalation with the organopalladium(II) complex.

  • Base: An amine base is required to neutralize the HBr formed during the reaction and to facilitate the formation of the copper acetylide.[21] Using the amine as the solvent ensures a high concentration.

Additional Key Cross-Coupling Reactions

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples an organohalide with an alkene to form a substituted alkene.[22] It is a powerful method for C-C bond formation and the construction of complex molecular architectures.[4]

  • Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent like DMF or NMP at high temperatures (100-140 °C).[6][23]

  • Application: Reacting 6-Bromo-4-methylquinazoline with an alkene like ethyl acrylate would yield a 6-alkenyl-4-methylquinazoline derivative.

Stille Reaction

The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[24] A key advantage is the tolerance of a wide variety of functional groups, although a major drawback is the toxicity of the tin reagents.[25]

  • Typical Conditions: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, often with a LiCl additive, in a solvent like THF or Toluene.[6][24]

  • Application: Coupling 6-Bromo-4-methylquinazoline with tributyl(vinyl)stannane would provide 6-vinyl-4-methylquinazoline.

General Experimental Workflow

The successful execution of these reactions relies on a systematic and careful workflow, from setup to analysis.

Experimental_Workflow setup 1. Reaction Setup - Dry glassware - Weigh reagents - Inert atmosphere (Ar/N₂) reaction 2. Reaction Execution - Add solvents/reagents - Heat & Stir - Monitor (TLC, LC-MS) setup->reaction workup 3. Aqueous Workup - Quench reaction - Phase separation - Wash organic layer reaction->workup purification 4. Purification - Dry & Concentrate - Flash Chromatography - Recrystallization workup->purification analysis 5. Analysis & Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Yield calculation purification->analysis

Figure 2: Standard workflow for palladium-catalyzed cross-coupling experiments.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.[12]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded precatalyst or Pd(0) oxidation).[26] 2. Insufficiently pure reagents or wet solvent. 3. Inappropriate ligand or base for the specific substrate.1. Use a fresh bottle of catalyst or switch to a more stable precatalyst (e.g., Buchwald G3/G4).[15] Ensure a rigorously inert atmosphere. 2. Purify starting materials. Use freshly distilled, anhydrous, and degassed solvents. 3. Screen a panel of ligands and bases to find optimal conditions for your specific coupling partners.[15]
Homocoupling of Coupling Partner 1. (Suzuki) Presence of oxygen leading to oxidative homocoupling of boronic acid.[27] 2. (Sonogashira) Glaser coupling of the alkyne, often due to excess copper catalyst or oxygen.1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Reduce the amount of CuI catalyst. Ensure the reaction is oxygen-free.
Dehalogenation of Starting Material 1. Presence of a hydrogen source (e.g., water, alcohol) that intercepts the Pd(II) intermediate. 2. For Suzuki, protodeborylation of the boronic acid followed by reaction.[27]1. Use anhydrous solvents and reagents. 2. Use boronate esters (e.g., pinacol esters) which are more stable than boronic acids. Use a milder base.
Formation of Black Precipitate (Pd Black) Catalyst decomposition/aggregation, leading to loss of catalytic activity.[26]1. Use a ligand that forms a more stable complex with palladium. 2. Lower the reaction temperature or reduce the reaction concentration. 3. Ensure efficient stirring to prevent localized overheating.[15]

References

  • Devi, M., Kumari, A., Yadav, A., Kumar, A., Dwivedi, J., & Kaur, N. (n.d.).
  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Mphahlele, M. J., & Maluleka, M. M. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Taha, M. O. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • Shang, M., Wang, X., & Yu, J. (2015). Palladium‐Catalyzed Directed C(sp3)–H Arylation of Saturated Heterocycles at C‐3 Using a Concise Optimization Approach.
  • Technical Support Center: Troubleshooting Cross-Coupling of 1,9-Diiodoanthracene. (n.d.). Benchchem.
  • Sharma, A., Sharma, R., Sharma, M., Kumar, P., & Kumar, V. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Devi, M., Kumari, A., Yadav, A., Kumar, A., Dwivedi, J., & Kaur, N. (2023).
  • Synthesis of Quinazoline Deriv
  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014).
  • Sharma, S., Kumar, A., & Singh, P. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-Bromo-1-methylquinolin-4(1H). (n.d.). Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. (n.d.). Benchchem.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Mohammed, A. A., & Al-Masoudi, N. A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Stille reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

Application Notes and Protocols: High-Throughput Screening of a 6-Bromo-4-methylquinazoline Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 6-Bromo-4-methylquinazoline Derivatives in Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][5][6] The 6-bromo-4-methylquinazoline core, in particular, serves as a versatile starting point for the synthesis of compound libraries with the potential to modulate various biological targets.[6][7][8] Many of these derivatives function as kinase inhibitors by competitively binding to the ATP pocket of the kinase domain, thereby disrupting signaling pathways implicated in diseases like cancer.[1][7]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate a specific biological target.[9][10] This process utilizes robotics, automated liquid handling, and sensitive detection methods to conduct millions of tests in a short period.[9][10] This application note provides a comprehensive guide to performing a high-throughput screen of a 6-bromo-4-methylquinazoline derivative library, covering assay development, the HTS workflow, and data analysis for hit identification and validation.

Section 1: Assay Development and Optimization

The foundation of a successful HTS campaign is a robust and reliable assay.[9][11] The choice between a biochemical and a cell-based assay depends on the target and the desired information. Biochemical assays measure the direct interaction of a compound with a purified target, such as an enzyme or receptor, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context.[12][13][14]

Biochemical Assays for Kinase Targets

Given that many quinazoline derivatives target kinases, a common approach is to use a biochemical assay to measure kinase activity.[1][15]

Protocol 1: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[16]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • 6-Bromo-4-methylquinazoline derivative library dissolved in DMSO

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.

    • Add 0.5 µL of the compound from the derivative library or DMSO (for controls).

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Causality Behind Choices: The ADP-Glo™ assay is chosen for its high sensitivity, tolerance to high ATP concentrations, and low susceptibility to compound interference, making it ideal for primary HTS.[16]

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of hits in a more biological context and for identifying compounds that may have been missed in biochemical screens.[13][17][18][19][20]

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay assesses the effect of the compounds on the proliferation and health of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)[21]

  • Cell culture medium and supplements

  • 384-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 6-Bromo-4-methylquinazoline derivative library dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Seed cells in a 384-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Add a final concentration of 10 µM of each compound from the library to the respective wells. Include DMSO-only wells as negative controls.

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Causality Behind Choices: The CellTiter-Glo® assay is a widely used and robust method for assessing cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[17]

Section 2: High-Throughput Screening Workflow

A typical HTS workflow involves several automated steps to ensure efficiency and reproducibility.[10]

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Library Compound Library (6-Bromo-4-methylquinazoline derivatives) Compound_Addition Automated Compound Addition Compound_Library->Compound_Addition Assay_Plates Assay Plate Preparation (Cells or Reagents) Assay_Plates->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (Plate Reader) Incubation->Signal_Detection Data_Acquisition Data Acquisition & QC Signal_Detection->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Library Preparation and Plate Mapping

The 6-bromo-4-methylquinazoline derivative library should be dissolved in DMSO to a stock concentration (e.g., 10 mM) and stored in master plates. For the screen, these are diluted to an intermediate concentration and then dispensed into the 384-well assay plates.

Plate Layout: A well-designed plate map is critical for quality control.[9] It should include:

  • Negative Controls: Wells containing only DMSO to represent 0% inhibition/activity.

  • Positive Controls: Wells with a known inhibitor or activator to represent 100% inhibition/activity.

  • Test Compound Wells: The majority of the plate containing the library compounds.

Example 384-Well Plate Layout:

  • Columns 1 and 2: Negative Controls (DMSO)

  • Columns 23 and 24: Positive Controls

  • Columns 3-22: Library Compounds

Automation and Robotics

HTS heavily relies on automation to handle the large number of plates.[9][10] This includes:

  • Liquid Handlers: For precise dispensing of reagents and compounds.

  • Robotic Arms: To move plates between different stations (e.g., incubator, plate reader).

  • Plate Readers: For rapid and sensitive detection of the assay signal.

Section 3: Data Analysis and Hit Validation

Quality Control Metrics

Before analyzing the screening data, it's essential to assess the quality of the assay using statistical parameters.[22][23]

Metric Formula Acceptable Value Description
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5A measure of the statistical effect size and is used to judge the quality of an HTS assay.[24]
Signal-to-Background (S/B) Ratio Mean_signal / Mean_background> 2Indicates the separation between the signal of the positive control and the background noise.
Coefficient of Variation (%CV) (SD / Mean) * 100< 20%Measures the variability of the data.
Hit Identification

A "hit" is a compound that produces a significant effect in the assay.[9] A common method for hit selection is the Z-score.

Z-score Calculation: Z = (x - µ) / σ

  • x = individual compound's value

  • µ = mean of the sample population (all test compounds)

  • σ = standard deviation of the sample population

A Z-score threshold (e.g., Z < -3 for inhibitors or Z > 3 for activators) is set to identify hits.

Hit Confirmation and Validation

Hits identified in the primary screen must be confirmed and validated to eliminate false positives.[25][26]

Hit Validation Workflow:

Caption: Hit Validation Workflow.

Protocol 3: Dose-Response and IC50 Determination

Confirmed hits are tested at multiple concentrations to determine their potency (IC50 or EC50).

Procedure:

  • Prepare serial dilutions of the hit compounds.

  • Perform the primary assay with these dilutions.

  • Plot the percentage of inhibition/activity against the log of the compound concentration.

  • Fit the data to a four-parameter logistic curve to calculate the IC50/EC50 value.

Orthogonal Assays: These are different assays that measure the same biological endpoint through a different mechanism to confirm the hit's activity and rule out assay-specific artifacts.[25]

Preliminary Structure-Activity Relationship (SAR): Confirmed hits are analyzed to identify common chemical scaffolds and explore the relationship between their structure and biological activity.[24] This information guides the synthesis of new analogs for lead optimization.

Conclusion

The high-throughput screening of a 6-bromo-4-methylquinazoline derivative library is a powerful approach for identifying novel therapeutic candidates. A successful HTS campaign requires careful assay development, a robust automated workflow, and rigorous data analysis and hit validation. By following the protocols and guidelines outlined in this application note, researchers can efficiently and effectively screen large compound libraries and identify promising hits for further drug development.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Wikipedia. (2024). High-throughput screening. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • An, F., & Horvath, P. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-528.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Ceregatti, F., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Methods in Molecular Biology, 2789, 135-147.
  • Evotec. (n.d.). Biochemical Assay Services. Retrieved from [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
  • International Journal of Innovative Research in Technology. (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
  • Filer, D. L., et al. (2019).
  • Al-Suwaidan, I. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(21), 7293.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2167-2180.
  • Janzen, W. P. (Ed.). (2015). High Throughput Screening: Methods and Protocols. Humana Press.
  • Unnamed Publisher. (2025). The Role of Quinazoline Derivatives in Modern Drug Discovery.
  • ResearchGate. (2025). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Kumar, D., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(106), 104526-104551.
  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e129.
  • Malo, N., et al. (2006). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening, 11(5), 445-454.
  • Firoozpour, L., et al. (2024).
  • Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 138-142.
  • Sabbatino, F., et al. (2021). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemistryOpen, 10(1), 58-63.

Sources

Application Notes and Protocols for In Vitro Biological Screening of Synthesized 6-Bromo-4-methylquinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinazoline Scaffolds

Quinazoline and its derivatives represent a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These compounds, characterized by a fused benzene and pyrimidine ring system, serve as privileged scaffolds in drug discovery. The versatility of the quinazoline ring allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The 6-bromo-4-methylquinazoline core, in particular, has emerged as a promising starting point for the development of novel therapeutic agents, with a growing body of research highlighting its potential as a potent inhibitor of key biological targets.[6][7][[“]]

These application notes provide a comprehensive guide for the in vitro biological screening of newly synthesized 6-bromo-4-methylquinazoline derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to effectively assess the cytotoxic, antimicrobial, and anti-inflammatory potential of their compounds.

Part 1: Anticancer Activity Screening

A significant focus of quinazoline research has been in the field of oncology. Many quinazoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][9]

Rationale for Anticancer Screening of 6-Bromo-4-methylquinazoline Compounds

The 6-bromo substitution on the quinazoline ring has been shown to be a key feature in several potent anticancer agents.[6][7] A primary mechanism of action for many such compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and survival.[6] Overexpression or mutation of EGFR is a common feature in various cancers, making it an attractive therapeutic target.[9][10] The following protocols are designed to first assess the general cytotoxicity of the synthesized compounds against cancer cell lines and then to investigate their potential to inhibit EGFR.

Experimental Workflow for Anticancer Screening

G cluster_0 Initial Screening cluster_1 Hit Identification & Prioritization cluster_2 Mechanism of Action Studies A Synthesized 6-Bromo-4- methylquinazoline Compounds B MTT Assay for Cytotoxicity (e.g., MCF-7, A549, SW480 cell lines) A->B C Data Analysis: Calculate IC50 Values B->C D Identify 'Hit' Compounds (Potent & Selective) C->D E EGFR Tyrosine Kinase Inhibition Assay D->E F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F G Lead Optimization E->G F->G

Caption: Workflow for anticancer screening of 6-Bromo-4-methylquinazoline compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Materials:

  • Synthesized 6-bromo-4-methylquinazoline compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, SW480 for colorectal cancer)[6][7][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Further dilute the compounds in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with a positive control (e.g., Doxorubicin or Cisplatin) and a vehicle control (medium with the same concentration of DMSO used for the test compounds).[6][13]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

Data Presentation: Cytotoxicity of 6-Bromo-4-methylquinazoline Derivatives
Compound IDTarget Cell LineIC50 (µM) ± SDPositive ControlIC50 (µM) ± SD
Bromoquin-1MCF-715.85 ± 3.32Doxorubicin0.98 ± 0.12
Bromoquin-2MCF-725.41 ± 4.11Doxorubicin0.98 ± 0.12
Bromoquin-1A54921.73 ± 2.98Cisplatin5.67 ± 0.89
Bromoquin-2A54938.19 ± 5.03Cisplatin5.67 ± 0.89
Bromoquin-1SW48017.85 ± 0.92Cisplatin7.21 ± 1.04
Bromoquin-2SW48031.55 ± 3.87Cisplatin7.21 ± 1.04

Data are presented as mean ± standard deviation from three independent experiments.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR tyrosine kinase. Various formats are available, including radiometric and fluorescence-based assays.[15][16] The following is a general protocol for a non-radiometric, luminescence-based assay.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase assay buffer

  • ATP

  • Synthetic peptide substrate for EGFR

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the synthesized compounds and a known EGFR inhibitor (e.g., Gefitinib) in the kinase assay buffer.[10]

  • Kinase Reaction: In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the test compounds or controls.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for 60 minutes.[17]

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control without inhibitor. Determine the IC50 value for each compound.

Part 2: Antimicrobial Activity Screening

Quinazoline derivatives have also been reported to possess significant antimicrobial properties.[1] The initial screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[18][19]

Protocol 3: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[20][21][22] It involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized microbial suspension.[23]

Materials:

  • Synthesized 6-bromo-4-methylquinazoline compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[23]

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[23]

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[23]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[19][24]

Data Presentation: Antimicrobial Activity of 6-Bromo-4-methylquinazoline Derivatives
Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC (µg/mL)
Bromoquin-1S. aureus ATCC 29213Positive16Ciprofloxacin0.5
Bromoquin-2S. aureus ATCC 29213Positive32Ciprofloxacin0.5
Bromoquin-1E. coli ATCC 25922Negative64Ciprofloxacin0.25
Bromoquin-2E. coli ATCC 25922Negative>128Ciprofloxacin0.25
Bromoquin-1C. albicans ATCC 90028N/A>128Fluconazole1
Bromoquin-2C. albicans ATCC 90028N/A>128Fluconazole1

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and quinazoline derivatives have shown promise as anti-inflammatory agents.[4][25] A common approach to screen for anti-inflammatory activity is to assess the ability of compounds to inhibit the production of inflammatory mediators or to modulate key inflammatory signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Bromoquin 6-Bromo-4-methylquinazoline Compound Bromoquin->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a 6-Bromo-4-methylquinazoline compound.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[26] This assay evaluates the potential of the synthesized compounds to inhibit COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection reagent for prostaglandin E2 (PGE2)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the synthesized compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[26]

  • Inhibitor Incubation: Add the diluted compounds or reference inhibitors to the appropriate wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.[26]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[26]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[26]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of HCl).[26]

  • Detection: Measure the amount of PGE2 produced using an appropriate detection method, such as an enzyme immunoassay (EIA).[26]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2.

References

  • Al-Suwaidan, I. A., Mohamed, M. A., & El-Gazzar, A. R. B. A. (2013). Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. Archiv der Pharmazie, 346(8), 610–617.
  • Cardile, V., Ciaffaglione, V., Denora, N., Gambera, M., & Tomasoni, G. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421.
  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960–1964.
  • Ghasemi, M., & Turnbull, T. (2021). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Methods in Molecular Biology, 2370, 13–27.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. B. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3027.
  • Hameed, A., Ul-Haq, Z., & Khan, I. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 9(1), 24–41.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and procedures. Infectious Disease Clinics of North America, 23(4), 785–802.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols, 2018(6).
  • Li, Y., Liu, Y., & Zhai, X. (2017). The discovery and development of quinazolinones as potential anticancer agents. Expert Opinion on Drug Discovery, 12(12), 1229–1245.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Zare, S., Emami, L., Behrouz, M., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(5), e202201245.
  • Zhang, H., Li, Y., & Wang, Y. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 25(15), 3349.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Wu, X., Li, X., & Zhu, X. (2015). Design, synthesis, and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 25(17), 3567–3571.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2015). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 5(105), 86349–86361.
  • El-Wahab, A. A., & Al-Soud, Y. A. (2005). Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives. Archiv der Pharmazie, 338(11), 527–533.
  • Rouzer, C. A., & Marnett, L. J. (2009). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 46(1), 2.3.1–2.3.23.
  • ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs…. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Zhang, J., Wang, L., & Chen, L. (2017). A series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives were designed, synthesized and evaluated on biological activities in vitro. Bioorganic & Medicinal Chemistry Letters, 27(8), 1797–1802.
  • Asadi, A., & Fassihi, A. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Chemistry & Biodiversity, e202400305.
  • National Institutes of Health. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • Reaction Biology. (n.d.). Biochemical and Biophysical Assays for EGFR Inhibitor Screening. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. Retrieved from [Link]

  • PubMed. (2013). Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

  • Consensus. (2023). 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the quinazoline scaffold. Here, we move beyond simple protocols to delve into the "why" behind experimental challenges, offering field-proven insights to help you identify and minimize unwanted side products, ultimately improving your yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and challenges encountered during quinazoline synthesis.

Q1: What are the most common classical methods for synthesizing the quinazoline core, and what are their primary limitations?

A1: The foundational methods for quinazoline synthesis are the Niementowski, Friedländer, and Bischler syntheses.[1] The Niementowski reaction involves the condensation of anthranilic acids with amides.[1][2] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[1][3] The Bischler synthesis is another traditional route.[1] While foundational, these methods can be prone to side reactions and often require harsh conditions, such as high temperatures, which can lead to decomposition of starting materials and the formation of byproducts.[1]

Q2: I'm getting a low yield in my quinazoline synthesis. What are the general factors I should investigate?

A2: Low yields in quinazoline synthesis can stem from several factors. Sub-optimal reaction conditions, such as incorrect temperature or reaction time, are common culprits.[1] The purity of your starting materials and solvents is also critical; ensure they are pure and dry, recrystallizing if necessary.[4] The presence of water can be particularly detrimental, leading to hydrolysis of intermediates or the final product.[1] Additionally, poor solubility of reactants can hinder the reaction rate.[1] Finally, catalyst inactivity, whether it's a metal catalyst or an acid/base catalyst, can significantly impact your yield.[1]

Q3: I'm observing an unexpected byproduct in my Friedländer synthesis. What is the likely culprit?

A3: A common side reaction in the Friedländer synthesis is the formation of quinoline derivatives.[1] This occurs because the starting materials are similar to those used in the Niementowski quinoline synthesis.[1][5] Careful control of reaction conditions is essential to favor the formation of the desired quinazoline product. Additionally, the active methylene compound can undergo self-condensation, leading to other impurities.[1][6]

Q4: My reaction starting from anthranilic acid and acetic anhydride is not going to completion. What intermediate should I look for?

A4: When synthesizing quinazolinones from anthranilic acid and acetic anhydride, a key intermediate is 2-methyl-4H-3,1-benzoxazin-4-one.[4] Incomplete conversion to the quinazolinone will leave this benzoxazinone as a major impurity.[4] To drive the reaction to completion, ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are optimized for the subsequent ring-opening and cyclization.[4]

Q5: How can I effectively monitor the progress of my quinazoline synthesis?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot has disappeared.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[7]

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific problems you might encounter, offering detailed explanations and actionable protocols to get your synthesis back on track.

Problem 1: Low Yield in Niementowski Quinazoline Synthesis

High reaction temperatures, often exceeding 130°C, can lead to the decomposition of starting materials or the formation of undesired byproducts.[1] The reaction is also sensitive to the substituents on both the anthranilic acid and the amide.[1]

Causality and Solutions:

  • Thermal Decomposition: High temperatures can degrade sensitive functional groups on your starting materials.

    • Solution: Gradually decrease the reaction temperature in 10-15°C increments while monitoring the reaction progress by TLC. Finding the minimum effective temperature is key.

  • Inefficient Cyclization: The intermediate o-amidobenzamide may not be efficiently cyclizing to the desired quinazolinone.

    • Solution: The addition of a catalytic amount of a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, can promote the final cyclization step. Use with caution as these are strong acids.

Experimental Protocol: Optimizing Reaction Temperature

  • Set up multiple small-scale reactions in parallel.

  • Run each reaction at a different temperature (e.g., 130°C, 120°C, 110°C).

  • Monitor each reaction by TLC every hour.

  • Once the reactions are complete (starting material consumed or no further product formation), quench the reactions and analyze the crude product mixture by a quantitative method like NMR with an internal standard or HPLC to determine the yield.[1]

  • Identify the temperature that provides the optimal balance between reaction rate and minimal byproduct formation.[1]

Problem 2: Formation of Benzoxazinone Intermediate as a Major Byproduct

In the two-step synthesis of 2-methyl-4(3H)-quinazolinone from anthranilic acid, the intermediate 2-methyl-4H-3,1-benzoxazin-4-one can be a persistent impurity if the second step is inefficient.[4]

Causality and Solutions:

  • Insufficient Nucleophile: The amine source (e.g., ammonia, primary amine) may be insufficient to completely react with the benzoxazinone intermediate.

    • Solution: Use a larger excess of the amine. For gaseous amines like ammonia, ensure efficient delivery into the reaction mixture.

  • Hydrolysis of Benzoxazinone: The benzoxazinone intermediate is sensitive to water and can hydrolyze back to N-acetylanthranilic acid.[8]

    • Solution: Ensure all reagents and solvents are anhydrous.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[1]

Workflow for Minimizing Benzoxazinone Impurity

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome Problem High Benzoxazinone Impurity IncreaseAmine Increase Amine Excess Problem->IncreaseAmine Insufficient Nucleophile Anhydrous Ensure Anhydrous Conditions Problem->Anhydrous Hydrolysis Risk Outcome Improved Quinazolinone Yield IncreaseAmine->Outcome InertAtmosphere Use Inert Atmosphere Anhydrous->InertAtmosphere InertAtmosphere->Outcome Start Anthranilic Acid + Amide Intermediate1 Acylaminoanthranilic Acid Start->Intermediate1 Acylation Intermediate2 o-Amidobenzamide Intermediate1->Intermediate2 Amidation Product Quinazolin-4(3H)-one Intermediate2->Product Cyclization (-H2O)

Caption: Simplified mechanism of the Niementowski synthesis.

Purification Strategies

Even with optimized reaction conditions, purification is often necessary to obtain a high-purity product.

  • Recrystallization: This is a cost-effective first-line method for purifying solid products. [7]The choice of solvent is crucial and should be determined experimentally.

  • Column Chromatography: Highly effective for separating compounds with different polarities. [7]A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of hexane and ethyl acetate. [7]* Preparative HPLC: For achieving very high purity (>99%) or separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. [7]A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly used for quinazolinone derivatives. [7] By understanding the underlying chemistry of quinazoline synthesis and anticipating potential side reactions, you can develop robust and efficient synthetic routes. This guide provides a starting point for troubleshooting common issues, but careful observation and systematic optimization will always be your most powerful tools in the lab.

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one.
  • (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • Wikipedia. (n.d.). Quinazoline.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.

Sources

Purification of crude 6-Bromo-4-methylquinazoline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 6-Bromo-4-methylquinazoline

Welcome to the technical support center for the chromatographic purification of 6-Bromo-4-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity for this important heterocyclic intermediate. My approach is built on explaining the fundamental principles behind each step, enabling you to not only follow a protocol but also to troubleshoot and adapt it to your specific experimental context.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography process. Each answer provides a diagnostic workflow and scientifically-grounded solutions.

Question: My product, 6-Bromo-4-methylquinazoline, is streaking badly or "tailing" on the TLC plate and the column. How can I get sharp, symmetrical peaks?

Answer: Peak tailing is a very common issue when purifying nitrogen-containing heterocyclic compounds like quinazolines on standard silica gel.[1] The root cause is often an undesirable secondary interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This strong interaction causes a portion of the molecules to lag behind the main band, resulting in a "tail."

Here is a systematic approach to resolve this:

  • Mobile Phase Modification: The most direct solution is to neutralize the acidic silanol sites. Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate/0.1% Et₃N). The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups, effectively "masking" them from your product.

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as your polar component can also be highly effective.

  • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable for downstream applications, consider changing your stationary phase.

    • Deactivated Silica: You can use silica gel that has been pre-treated with a base to reduce its acidity.[2]

    • Alumina: Switching to neutral or basic alumina can be an excellent alternative as it lacks the strongly acidic silanol groups responsible for the tailing.[3]

    • Reverse-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another powerful option.[4]

Question: I've run my column, but I can't find my compound in any of the fractions. Where did it go?

Answer: This is a frustrating but solvable situation. Several possibilities could explain the disappearance of your product.[3]

  • Compound Decomposed on the Column: Quinazoline derivatives can sometimes be sensitive to the acidic nature of silica gel.[3]

    • Diagnosis: Before running a large-scale column, perform a stability test using two-dimensional TLC (2D TLC). Spot your crude material on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it again in the same solvent system.[5] If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.

    • Solution: If instability is confirmed, you must avoid standard silica gel. Use a less acidic stationary phase like deactivated silica or alumina, or switch to reverse-phase chromatography.[2][3]

  • Eluent is Not Polar Enough: Your compound may be strongly adsorbed to the top of the column and has not yet begun to move.

    • Diagnosis: Take a small scraping of the silica from the very top of your column, dissolve it in a strong solvent like methanol or dichloromethane, and spot it on a TLC plate to confirm your product is there.

    • Solution: Gradually increase the polarity of your mobile phase.[6] For example, if you are using a 90:10 Hexane:Ethyl Acetate system, move to 80:20, then 70:30, and so on. A gradient elution is often more effective than an isocratic (constant) one for unknown mixtures.

  • Compound Came Off in the Solvent Front: If your initial eluent system was too polar, the compound may have eluted immediately with the non-retained components.

    • Diagnosis: Concentrate the very first fractions you collected and analyze them by TLC.[3]

    • Solution: If you find the product here, the separation failed. You must restart the column using a significantly less polar mobile phase, as determined by prior TLC analysis.

Question: The separation between my 6-Bromo-4-methylquinazoline and a key impurity is very poor (overlapping spots). How can I improve the resolution?

Answer: Achieving good resolution is the primary goal of chromatography. Poor resolution means the separation efficiency is too low. Here’s how to improve it:

  • Optimize the Mobile Phase: This is the most crucial factor. The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4, and the impurity is as far away as possible.[3]

    • Adjust Polarity (Shallow Gradient): If the spots are slightly separated on TLC, running the column with a very slow, gradual increase in polarity (a "shallow gradient") can enhance the separation.[6]

    • Change Solvent Selectivity: If adjusting polarity doesn't work, the components have similar affinities for your current solvent system. Try a completely different solvent combination. For example, if Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.

  • Modify the Column Parameters: Physical parameters of the column play a significant role in efficiency.

    • Increase Column Length: Resolution is proportional to the square root of the column length.[7] Doubling the column length will increase resolution, but also the run time and solvent consumption.

    • Use Finer Silica: Smaller silica gel particles (e.g., moving from 70-230 mesh to 230-400 mesh) provide more surface area for interactions, leading to higher plate numbers and better separation.[7] However, this will also increase the backpressure.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load 1 g of crude material for every 20 to 100 g of silica gel, depending on the difficulty of the separation.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common preparatory questions to help you set up your purification for success from the start.

Question: How do I choose the right solvent system for my column?

Answer: The ideal solvent system is always determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation of your target compound from impurities and gives your target compound an Rf value between 0.2 and 0.4.

  • Rf Definition: Retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Why Rf 0.2-0.4?

    • Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from other components.[3]

    • Rf < 0.2: The compound will be strongly retained, leading to very long elution times and significant band broadening, which also degrades separation.[8]

A good practice is to test various solvent systems with different polarities and selectivities. A table of common solvents ordered by polarity is an invaluable tool.

SolventPolarity Index
n-Hexane0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Acetonitrile5.8
Methanol (MeOH)5.1
Water10.2

Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate until you achieve the desired Rf value.[9]

Question: Should I use "dry loading" or "wet loading" to apply my sample to the column?

Answer: The loading method is critical for achieving a narrow, concentrated starting band, which is essential for a good separation.

  • Wet Loading: Involves dissolving the crude sample in the minimum amount of the mobile phase (or a slightly stronger solvent) and carefully pipetting it directly onto the top of the column bed.[5]

    • Pros: Quick and straightforward.

    • Cons: If your sample is not very soluble in the mobile phase, you may be forced to use a large volume or a much stronger solvent. Using a strong solvent for loading will disrupt the top of the column and cause significant band broadening, ruining the separation.[8]

  • Dry Loading: Involves pre-adsorbing your crude sample onto a small amount of silica gel (or Celite) before adding it to the column.[5]

    • Pros: This is the superior method for samples that have poor solubility in the eluent or for ensuring the tightest possible starting band. It avoids the problems associated with using strong solvents for dissolution.[5]

    • Cons: Takes slightly more time to prepare.

Recommendation for 6-Bromo-4-methylquinazoline: Unless your crude product dissolves readily in a small volume of your starting eluent, dry loading is highly recommended for the best possible purification results.

Question: How do I properly pack a chromatography column?

Answer: A well-packed column is essential for good separation; an unevenly packed column will lead to channeling and band distortion. The slurry packing method is most common.

G cluster_prep Preparation cluster_pack Packing cluster_finish Finalizing P1 Add cotton/frit & sand layer to bottom of column P2 Prepare silica slurry in least polar eluent P1->P2 1. Secure Column K1 Pour slurry into column. Use more eluent to rinse. P2->K1 K2 Tap column gently to settle silica into a uniform bed K1->K2 K3 Drain excess solvent until level with silica surface K2->K3 F1 Add protective layer of sand K3->F1 F2 Column is ready for sample loading F1->F2

Caption: Workflow for Slurry Packing a Chromatography Column.

Experimental Protocols

Protocol 1: Dry Loading of Crude 6-Bromo-4-methylquinazoline

  • Dissolve: Dissolve your crude product completely in a suitable solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).

  • Add Silica: In a round-bottom flask, add dry silica gel (approximately 5-10 times the mass of your crude product).[5]

  • Mix: Swirl the flask to create a uniform slurry, ensuring all silica is wetted by the solution.

  • Evaporate: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude product adsorbed onto silica.

  • Load: Gently pour this powder onto the top of your pre-packed column.

  • Finalize: Carefully add a protective layer of sand on top of the dry-loaded sample before slowly adding the mobile phase.[5]

Protocol 2: General Column Chromatography Workflow

// Nodes Start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TLC [label="1. Develop TLC System\n(Goal: Rf ≈ 0.3)"]; Pack [label="2. Pack Column\n(Slurry Method)"]; Load [label="3. Load Sample\n(Dry Loading Preferred)"]; Elute [label="4. Elute with Mobile Phase\n(Isocratic or Gradient)"]; Collect [label="5. Collect Fractions\n(e.g., 10-20 mL each)"]; Analyze [label="6. Analyze Fractions by TLC"]; Combine [label="7. Combine Pure Fractions"]; Evaporate [label="8. Evaporate Solvent\n(Rotary Evaporator)"]; End [label="Pure 6-Bromo-4-methylquinazoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> TLC [color="#4285F4"]; TLC -> Pack [color="#4285F4"]; Pack -> Load [color="#4285F4"]; Load -> Elute [color="#EA4335"]; Elute -> Collect [color="#EA4335"]; Collect -> Analyze [color="#FBBC05"]; Analyze -> Combine [label="Identify pure fractions", color="#34A853"]; Combine -> Evaporate [color="#34A853"]; Evaporate -> End [color="#34A853"]; }

Caption: Step-by-step workflow for column chromatography purification.

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Chromatography Today. (2022). How Do You Improve Separation in Column Chromatography?. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • Lab-Training. Column Chromatography - What are Different Types and How to Select Right Method. [Link]

  • PubChem. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Technical Support Center: Optimizing the N-Arylation of 6-bromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 6-bromo-4-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve the efficiency and success of your reactions.

The N-arylation of 6-bromo-4-chloroquinazoline is a critical transformation in the synthesis of a wide range of biologically active compounds, including potent kinase inhibitors.[1][2] The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][4] However, like many cross-coupling reactions, it can be sensitive to various parameters, leading to challenges in achieving high yields and purity. This guide provides practical solutions to common problems encountered during this reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-arylation of 6-bromo-4-chloroquinazoline.

Issue 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to air or moisture, or by the quality of the precatalyst.

    • Solution: Use a high-quality, air- and moisture-stable precatalyst (e.g., a G3 or G4 palladacycle). If using a Pd(0) or Pd(II) source like Pd(OAc)₂, ensure it is fresh and stored under an inert atmosphere. The quality of the catalyst is vital; poorly performing catalysts can appear brown or black.[5]

  • Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[6] Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig amination.

    • Solution: Screen a panel of Buchwald-type ligands such as XPhos, SPhos, or RuPhos. These ligands are known to enhance oxidative addition and reductive elimination, leading to improved reaction efficiency.[6]

  • Incorrect Base: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle. The effectiveness of a base is highly dependent on the specific reaction conditions.[7][8]

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. However, if you observe side reactions or poor conversion, consider screening other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent Issues: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.

    • Solution: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar solvent like DMF, but be aware that it can sometimes coordinate to the palladium and inhibit catalysis.[7][8] Microwave irradiation in a mixture of THF and water has also been shown to be effective and can lead to faster reaction times.[1][2]

  • Low Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave heating can be particularly effective in rapidly reaching and maintaining the desired temperature, often leading to significantly reduced reaction times.[1][2][9]

Issue 2: Formation of Side Products

Possible Causes & Solutions:

  • Hydrolysis of 4-Chloroquinazoline: The chloro group at the 4-position is susceptible to hydrolysis, especially in the presence of water and a base, leading to the formation of the corresponding quinazolinone.

    • Solution: Ensure all reagents and solvents are rigorously dried. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).

  • Homocoupling of the Aryl Amine: This can occur, leading to the formation of a biaryl impurity.

    • Solution: This is often a sign of an inefficient catalytic cycle. Optimizing the catalyst, ligand, and base combination can minimize this side reaction.

  • Reduction of the Bromo Substituent (Hydrodehalogenation): The bromo group at the 6-position can be reduced, leading to the formation of the debrominated product.

    • Solution: This side reaction can be promoted by certain palladium catalysts and reaction conditions. Screening different ligands and ensuring the absence of any reducing agents in the reaction mixture can help mitigate this issue.

Issue 3: Reaction Stalls Before Completion

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.

    • Solution: Adding a second charge of the catalyst and/or ligand midway through the reaction can sometimes restart a stalled reaction.[5] Using a more robust precatalyst can also improve catalyst longevity.

  • Inhibition by Reaction Products: The product itself or byproducts can sometimes inhibit the catalyst.

    • Solution: If possible, try to remove the product from the reaction mixture as it forms, for example, by precipitation. This is often not practical, so optimizing the reaction conditions to achieve full conversion in a shorter time is the preferred approach.

Frequently Asked Questions (FAQs)

Q1: Which position on 6-bromo-4-chloroquinazoline is more reactive for N-arylation?

The chlorine atom at the 4-position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed N-arylation than the bromine atom at the 6-position. This is due to the electronic activation provided by the adjacent nitrogen atoms in the pyrimidine ring. Therefore, the N-arylation will selectively occur at the 4-position.

Q2: What is the role of the ligand in the Buchwald-Hartwig amination?

The ligand, typically a bulky, electron-rich phosphine, plays several crucial roles:

  • Stabilizes the Pd(0) active species: This prevents the precipitation of palladium black and maintains the catalyst in the catalytic cycle.

  • Promotes oxidative addition: The electron-rich nature of the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step.

  • Facilitates reductive elimination: The steric bulk of the ligand promotes the final C-N bond-forming reductive elimination step to release the product and regenerate the Pd(0) catalyst.

Q3: Can I use a primary aniline as the coupling partner?

Yes, primary anilines are common coupling partners in this reaction. However, depending on the steric and electronic properties of the aniline, you may need to adjust the reaction conditions. For example, anilines with electron-withdrawing groups may require longer reaction times or higher temperatures.[1][2] Sterically hindered anilines (e.g., with ortho-substituents) can also lead to slower reactions.[1]

Q4: Is microwave synthesis a good option for this reaction?

Microwave irradiation is an excellent option for the N-arylation of 4-chloroquinazolines. It can significantly reduce reaction times, often from hours to minutes, and can improve yields by minimizing the formation of side products.[1][2]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points, quenched, and analyzed.

Experimental Protocol: Microwave-Assisted N-Arylation

This protocol provides a general procedure for the microwave-assisted N-arylation of 6-bromo-4-chloroquinazoline with a substituted aniline.

Materials:

  • 6-bromo-4-chloroquinazoline

  • Substituted aniline (1.1 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., THF/water mixture (1:1) or toluene)[1]

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add 6-bromo-4-chloroquinazoline, the substituted aniline, the palladium precatalyst, and the sodium tert-butoxide.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent to the vial via syringe.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 10-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated 6-bromoquinazoline.

Data Summary Table

ParameterRecommended ConditionsRationale
Catalyst Palladium precatalyst (e.g., XPhos Pd G3)Air- and moisture-stable, provides a reliable source of the active Pd(0) species.
Ligand Bulky, electron-rich phosphine (e.g., XPhos)Promotes oxidative addition and reductive elimination, increasing reaction efficiency.[6]
Base NaOtBu, Cs₂CO₃, or K₂CO₃Strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.
Solvent Anhydrous, degassed Toluene, Dioxane, or THF/H₂O[1]Prevents catalyst deactivation and ensures good solubility of reagents.
Temperature 80 - 120 °C (conventional heating) or 100 - 140 °C (microwave)Provides sufficient energy to overcome the activation barrier of the reaction.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and other reagents from oxygen and moisture.

Visualizing the Process

Troubleshooting Workflow for Low Product Yield

A flowchart for troubleshooting low product yield.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R2NH, Base Pd(II) Amido Complex Pd(II) Amido Complex Amine Coordination & Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR2

A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

  • G. D. S. Nascimento, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. Available from: [Link]

  • Y. Sunesson, et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available from: [Link]

  • Y. Sunesson, et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]

  • S. S. K. Al-Shok, et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580. Available from: [Link]

  • J. C. Vantourout, et al. (2017). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ACS Catalysis, 7(9), 5763–5770. Available from: [Link]

  • ResearchGate. (n.d.). Model system for optimization. Palladium catalyzed N-arylation and... Available from: [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • G. D. S. Nascimento, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Available from: [Link]

  • Chemistry Simplified. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • X. Yang, et al. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53. Available from: [Link]

  • ResearchGate. (n.d.). 2-ARYL-6,8-DIBROMO-4-CHLOROQUINAZOLINE AS SCAFFOLD FOR THE SYNTHESIS OF NOVEL 2,6,8-TRIARYL-4-(PHENYLETHYNYL)QUINAZOLINES WITH. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • V. G. Nenajdenko, et al. (2010). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. The Journal of Organic Chemistry, 75(15), 5032–5038. Available from: [Link]

  • A. Shari, et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1111-1119. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]

  • M. Szostak, et al. (2022). Recent Advances in the N-Arylation of Indoles. Molecules, 27(15), 5079. Available from: [Link]

  • C. D. Smith, et al. (2020). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. Organic Process Research & Development, 24(10), 2044–2054. Available from: [Link]

  • ResearchGate. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available from: [Link]

  • Organic Chemistry Portal. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Available from: [Link]

  • P. Halder, et al. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(43), 5171-5185. Available from: [Link]

  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available from: [Link]

  • S. D. Kuduk, et al. (2005). Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. Tetrahedron Letters, 46(20), 3407-3410. Available from: [Link]

Sources

Managing reaction temperature and time in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinazoline Synthesis

A-Level: Strategic Control of Reaction Temperature and Time

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical interplay of temperature and time in constructing the quinazoline scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My quinazoline synthesis isn't working. What's the first thing I should check regarding temperature and time?

A1: The first step is to determine if your reaction is suffering from insufficient activation or product degradation. Monitor your reaction at regular intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] If you see unreacted starting materials after a prolonged period, your temperature is likely too low to overcome the activation energy. Conversely, if you see the product form and then diminish over time, accompanied by the appearance of new spots/peaks, your temperature is likely too high, causing decomposition.

Q2: How does reaction time relate to the formation of side products?

A2: Reaction time is a crucial factor in selectivity. The desired quinazoline is often the thermodynamic product (most stable), but side products can be kinetic products (formed faster).[4][5][6] Extending the reaction time, often at a moderate temperature, can allow the reaction to reach equilibrium, favoring the more stable thermodynamic product. However, excessively long reaction times, especially at high temperatures, can lead to degradation or the formation of undesired condensation byproducts.

Q3: Is it always better to run the reaction at a higher temperature to speed it up?

A3: Not necessarily. While higher temperatures increase the reaction rate, they can also promote side reactions, such as dimerization or oxidation, and lead to the degradation of both starting materials and the desired product.[1] The optimal temperature is one that provides a reasonable reaction rate while minimizing the formation of impurities.[1][7] For many classical methods like the Niementowski synthesis, temperatures are typically in the 130-150°C range, but this must be optimized for specific substrates.[8]

Q4: Can modern heating methods help control these parameters better?

A4: Absolutely. Microwave-assisted synthesis is a powerful tool for quinazoline preparation.[9][10][11][12] It allows for rapid, uniform heating to a precise temperature, which can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products that occur during prolonged heating.[8][9][13] For instance, a Niementowski reaction that takes 6 hours with conventional heating might be completed in 20 minutes under microwave irradiation.[8]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues by diagnosing the potential causes related to temperature and time and providing actionable solutions.

Issue 1: Low or No Product Yield with Significant Unreacted Starting Material

This is one of the most common problems and typically points to issues with reaction kinetics.

Potential Cause: Insufficient Reaction Temperature.

  • Scientific Rationale: Every chemical reaction has an activation energy (Ea) barrier that must be overcome for the reactants to convert into products. If the reaction temperature is too low, reactant molecules will not have sufficient kinetic energy to surpass this barrier, resulting in a slow or stalled reaction. This is particularly relevant for sterically hindered substrates which may require more energy to achieve the correct transition state geometry.[1]

  • Troubleshooting Action:

    • Systematic Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments.[1]

    • Reaction Monitoring: At each new temperature, monitor the reaction's progress every 30-60 minutes using TLC or LC-MS to observe the consumption of starting materials.[1][3]

    • Identify Optimum: The optimal temperature will show a significant conversion of starting material to product without the concurrent formation of new impurity spots.

Potential Cause: Insufficient Reaction Time.

  • Scientific Rationale: Even at an adequate temperature, reactions require a certain amount of time to proceed to completion. Cutting the reaction time short will naturally result in incomplete conversion.

  • Troubleshooting Action:

    • Time-Course Study: Set up the reaction at the presumed optimal temperature and withdraw small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).

    • Analyze and Plot: Quench the reaction in each aliquot and analyze by a quantitative method like HPLC or NMR with an internal standard. Plot the yield versus time to determine the point at which the product concentration plateaus. This indicates the reaction has reached completion.

Logical Flow for Troubleshooting Low Yield

Below is a decision-making workflow to systematically address low yield issues.

G start Start: Low/No Yield check_sm Starting Material (SM) Visible via TLC/LC-MS? start->check_sm yes_sm Yes check_sm->yes_sm  Yes no_sm No check_sm->no_sm  No increase_temp Action: Increase Temperature in 5-10°C increments yes_sm->increase_temp degradation Problem: SM/Product Degradation no_sm->degradation monitor_rxn Monitor progress by TLC/LC-MS increase_temp->monitor_rxn check_impurities New Impurities Forming? monitor_rxn->check_impurities extend_time Action: Extend Reaction Time at current temperature end_ok End: Yield Improved extend_time->end_ok yes_imp Yes check_impurities->yes_imp  Yes no_imp No check_impurities->no_imp  No optimize_temp Optimize Temperature: Find balance between rate and purity yes_imp->optimize_temp no_imp->extend_time optimize_temp->end_ok lower_temp Action: Lower Temperature and extend time degradation->lower_temp lower_temp->end_ok

Caption: Troubleshooting workflow for low quinazoline yield.

Issue 2: Significant Formation of Impurities or Side Products

The presence of impurities often indicates that the reaction conditions are favoring an undesired kinetic pathway or causing product degradation.

Potential Cause: Reaction Temperature is Too High.

  • Scientific Rationale: High temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, not just the desired one. This can lead to a loss of selectivity. Furthermore, the quinazoline ring itself can be susceptible to hydrolysis or other degradation pathways at elevated temperatures, especially for prolonged periods.[1]

  • Troubleshooting Action:

    • Reduce Temperature: Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate.[1]

    • Consider Microwave Synthesis: Microwave heating can often achieve the desired transformation at a lower bulk temperature or for a much shorter duration, minimizing degradation.[9][12][13] A copper-catalyzed synthesis that required 16 hours via oil bath heating could be completed in 2 hours at 130°C using a microwave reactor, achieving a much higher yield (90% vs 55%).[14]

Potential Cause: Kinetic vs. Thermodynamic Control.

  • Scientific Rationale: In many syntheses, such as the Friedländer annulation, an initial, rapidly formed product (kinetic) may not be the most stable product (thermodynamic).[5][15] For example, an intermolecular aldol condensation might occur faster than the desired intramolecular cyclization. Allowing the reaction to proceed for a longer time at a moderate temperature gives the system enough time and energy to reverse the formation of the kinetic product and funnel into the more stable thermodynamic product.[4][5]

  • Troubleshooting Action:

    • Lower Temperature, Longer Time: Decrease the reaction temperature and significantly extend the reaction time. This favors the thermodynamic product by allowing the reaction to reach equilibrium.[4]

    • Monitor for Equilibrium: Use TLC/LC-MS to observe the reaction mixture over time. You may see the kinetic product form initially and then slowly convert to the desired thermodynamic product.

Data Presentation: Temperature & Time in Quinazoline Synthesis

The optimal conditions are highly dependent on the specific synthetic route. The table below summarizes typical parameters for common methods.

Synthesis MethodTypical Temperature Range (°C)Typical Time RangeKey Considerations
Niementowski Synthesis (Conventional)130 - 150 °C[8]6 - 10 hours[8][16]High temperatures are needed to drive off water; can lead to charring with sensitive substrates.
Niementowski Synthesis (Microwave)150 °C (60 W)[8][9]15 - 40 minutes[8][12]Drastically reduces time and often improves yield by minimizing side reactions.[9]
Friedländer Synthesis 80 - 120 °C2 - 24 hoursProne to kinetic vs. thermodynamic product distribution; requires careful optimization.[15][17]
Copper-Catalyzed Synthesis (Microwave)110 - 130 °C[14]1 - 2 hours[14]Enables use of alcohols as starting materials under solvent-free conditions.[14]
Iodine-Catalyzed MCR Room Temp - 80 °C1 - 5 hoursMilder conditions, often with high efficiency and tolerance for various functional groups.[18][19]

Experimental Protocols

Protocol 1: Systematic Optimization of Reaction Temperature

This protocol allows for the efficient identification of the optimal temperature for your specific quinazoline synthesis.

  • Setup: Arrange a parallel series of small-scale reactions (e.g., in microwave vials or a parallel synthesizer block).

  • Identical Conditions: Ensure each reaction has identical concentrations of reactants, catalyst, and the same solvent.

  • Temperature Gradient: Set a different temperature for each reaction. A good starting range is from your literature precedent minus 20°C to plus 20°C, in 10°C increments (e.g., 100°C, 110°C, 120°C, 130°C, 140°C).[1]

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction. Analyze each sample by TLC or LC-MS.

  • Analysis: Compare the spots/peaks for starting material consumption, product formation, and impurity generation across the different temperatures.

Protocol 2: Reaction Monitoring via Thin Layer Chromatography (TLC)

TLC is an indispensable, rapid, and cost-effective tool for monitoring reaction progress.[2]

  • Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline ~1 cm from the bottom.

  • Spotting: Prepare dilute solutions of your starting material(s) in a volatile solvent. Using a capillary tube, make three distinct spots on the baseline:

    • SM: Starting Material(s)

    • Co: Co-spot (a spot of SM with the reaction mixture spotted directly on top)

    • Rxn: Reaction Mixture

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation:

    • The reaction is progressing if the "Rxn" lane shows the SM spot diminishing in intensity while a new product spot appears.

    • The reaction is complete when the SM spot is no longer visible in the "Rxn" lane.[3]

    • The "Co" spot helps differentiate the starting material from the product, especially if they have similar retention factors (Rf).

Workflow for Reaction Monitoring and Optimization

This diagram illustrates the iterative process of using reaction monitoring to refine temperature and time.

G cluster_0 Optimization Cycle setup Set Up Reaction (Initial Temp/Time) monitor Monitor Progress (TLC / LC-MS) setup->monitor analyze Analyze Results: Yield & Purity monitor->analyze decision Conditions Optimal? analyze->decision adjust Adjust Temp/Time decision->adjust No complete Reaction Complete Proceed to Workup decision->complete Yes adjust->setup Re-run

Caption: Iterative workflow for optimizing reaction conditions.

References

  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 63-69. Retrieved from [Link]

  • (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. Retrieved from [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1–5. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. Retrieved from [Link]

  • Al-dujaili, A. H. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Retrieved from [Link]

  • Wu, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(10), 12266-12287. Retrieved from [Link]

  • Al-dujaili, A. H. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]

  • (2020). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 25(23), 5759. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 10(1), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Molecules, 27(15), 4987. Retrieved from [Link]

  • (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 5(4). Retrieved from [Link]

  • (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(10), 1339-1351. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • (2014). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 556-566. Retrieved from [Link]

  • (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 27(11), 3463. Retrieved from [Link]

  • (2024). Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. International Journal of Molecular Sciences, 25(3), 1735. Retrieved from [Link]

  • Khan Academy. (2010, March 2). Thermodynamic versus Kinetic Control [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Retrieved from [Link]

  • (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 515-533. Retrieved from [Link]

Sources

Stability of 6-Bromo-4-methylquinazoline in DMSO for stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-4-methylquinazoline in DMSO

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-methylquinazoline, specifically concerning its use in dimethyl sulfoxide (DMSO) for stock solutions. Our goal is to equip you with the necessary knowledge to ensure the stability and reliability of your experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended procedures for preparing a stock solution of 6-Bromo-4-methylquinazoline in DMSO?

A1: Proper preparation of your stock solution is the first critical step to ensure reproducibility in your experiments.

Protocol for Preparing a 10 mM Stock Solution:

  • Pre-weighing Preparation: Allow the vial containing solid 6-Bromo-4-methylquinazoline to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the compound.

  • Weighing the Compound: Using a calibrated analytical balance, accurately weigh the required amount of 6-Bromo-4-methylquinazoline. For a 1 mL, 10 mM stock solution, you would need 2.23 mg (Molecular Weight: 223.07 g/mol )[1].

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial.[2]

  • Solubilization: Tightly cap the vial and vortex for 1-2 minutes. If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes can be effective.[2][3] Gentle warming to 37°C may also aid dissolution, but prolonged heating should be avoided to prevent potential degradation.[2][3]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulates.

Q2: What are the optimal storage conditions for 6-Bromo-4-methylquinazoline stock solutions in DMSO?

A2: The stability of your stock solution is highly dependent on storage conditions. While specific stability data for 6-Bromo-4-methylquinazoline is not extensively published, general best practices for quinazoline derivatives and other small molecules in DMSO should be followed.[4]

Storage DurationTemperatureRecommendations
Short-term 4°CSuitable for a few days.[4]
Mid-term -20°CRecommended for up to one month.[5]
Long-term -80°CIdeal for storage up to six months.[5]

Key Storage Practices:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can compromise compound stability, it is crucial to aliquot the stock solution into single-use vials.[2][3][6]

  • Inert Gas: For sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and reduce the risk of oxidative degradation.[3]

  • Light Protection: Store vials in the dark or use amber vials to protect the compound from light-induced degradation.

Q3: How long can I expect my 6-Bromo-4-methylquinazoline stock solution in DMSO to be stable?

A3: The stability of quinazoline derivatives in DMSO can vary significantly, from a few hours to several months, depending on the specific structure and storage conditions.[4][7] For instance, some quinazoline derivatives have shown stability for 216 to 552 hours when stored at room temperature.[7] However, another study indicated that for some quinazoline derivatives, stability was better in aqueous solutions than in DMSO.[7] Given this variability, it is highly recommended to determine the stability of 6-Bromo-4-methylquinazoline under your specific laboratory conditions, especially for long-term experiments. For critical applications, preparing fresh solutions is the safest approach.[8]

Troubleshooting Guide

Issue 1: My 6-Bromo-4-methylquinazoline has precipitated out of the DMSO stock solution.

This is a common issue that can arise from several factors. The following decision tree can help you troubleshoot the problem.

G start Precipitate Observed in DMSO Stock q1 Was the solution stored at a low temperature (e.g., 4°C, -20°C)? start->q1 Check Storage q2 Did you observe precipitation after diluting into an aqueous buffer? start->q2 Check Dilution q3 Is the concentration of your stock solution very high? start->q3 Check Concentration ans1_yes Gently warm the solution (e.g., 37°C) and vortex/sonicate to redissolve. Ensure it's fully dissolved before use. q1->ans1_yes Yes ans1_no Consider other causes. q1->ans1_no No ans2_yes This is common for hydrophobic compounds. Use a stepwise dilution method or pre-warm the aqueous buffer. q2->ans2_yes Yes ans3_yes The concentration may exceed its solubility limit. Prepare a new, more dilute stock solution. q3->ans3_yes Yes

Caption: Troubleshooting precipitation of 6-Bromo-4-methylquinazoline.

Issue 2: I am observing inconsistent results between experiments using the same stock solution.

Inconsistent results can often be traced back to the handling and stability of the compound.[9]

Potential Causes & Solutions:

  • Compound Degradation:

    • Cause: The stability of 6-Bromo-4-methylquinazoline in DMSO may be limited under your storage conditions. DMSO itself can be hygroscopic, and absorbed water can affect compound stability.[8][10]

    • Solution: Perform a stability check using an analytical method like HPLC to assess the purity of your stock solution over time.[4] For critical experiments, always use freshly prepared solutions or solutions that have been stored for a validated period.[8]

  • Repeated Freeze-Thaw Cycles:

    • Cause: Each freeze-thaw cycle can introduce moisture and potentially degrade the compound.[6]

    • Solution: Aliquot your stock solution into single-use volumes immediately after preparation to minimize the number of freeze-thaw cycles.[2][5]

  • Inaccurate Pipetting of Small Volumes:

    • Cause: When preparing working solutions from a highly concentrated stock, very small volumes are often required, which can lead to inaccuracies.

    • Solution: Perform serial dilutions to create intermediate stock concentrations. This allows for the pipetting of larger, more accurate volumes for your final working solutions.[6]

  • Final DMSO Concentration in Assay:

    • Cause: High concentrations of DMSO can be cytotoxic or have off-target effects in biological assays, leading to variability.[2][9]

    • Solution: Ensure the final concentration of DMSO in your experimental setup is consistent and ideally below 0.5%.[5][11] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

Experimental Protocol: Stability Assessment by HPLC

To empirically determine the stability of your 6-Bromo-4-methylquinazoline stock solution, a simple HPLC analysis can be performed over time.

G cluster_analysis Analysis prep_stock Prepare a fresh stock solution of 6-Bromo-4-methylquinazoline in DMSO. prep_t0 Immediately take an aliquot for T=0 analysis. prep_stock->prep_t0 prep_aliquot Aliquot the remaining stock into multiple vials for different time points and storage conditions. prep_t0->prep_aliquot analysis_storage Store aliquots under desired conditions (e.g., -20°C, 4°C, room temperature). prep_aliquot->analysis_storage analysis_t0 Dilute the T=0 aliquot and inject into HPLC. Record the peak area as 100% (baseline). analysis_tn At each time point (e.g., 1, 2, 4 weeks), analyze an aliquot by HPLC. analysis_storage->analysis_tn analysis_compare Compare the peak area to the T=0 baseline to determine the percentage of compound remaining. analysis_tn->analysis_compare

Caption: Workflow for assessing compound stability in DMSO via HPLC.

References

  • PubChem. (n.d.). 6-Bromo-4-methylquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline. Retrieved from [Link]

  • protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]

  • Mocanu, A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4199. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ScienceDirect. (2015). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Retrieved from [Link]

  • PubMed. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (2023, January 31). Does keeping DMSO in light for a small amount of time degrade it immediately? Retrieved from [Link]

  • ResearchGate. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylquinazoline-4-carbonitrile. Retrieved from [Link]

  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • ResearchGate. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • PubMed. (2005). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions. Retrieved from [Link]

  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for? Retrieved from [Link]

  • ResearchGate. (n.d.). Minimizing DMSO Residues in Perovskite Films for Efficient and Long‐Term Stable Solar Cells. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of 6-Bromo vs. 6-Chloro-4-Methylquinazoline Activity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds have demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] Notably, the quinazoline framework is central to several FDA-approved epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, for the treatment of non-small-cell lung cancer.[6]

The biological activity of quinazoline derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. This guide provides a comparative analysis of two closely related halogenated quinazolines: 6-bromo-4-methylquinazoline and 6-chloro-4-methylquinazoline. While direct head-to-head comparative studies on these specific molecules are limited in the public domain, this guide will synthesize available data on related 6-haloquinazoline derivatives to provide insights into their potential activities and guide future research.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

The introduction of a halogen at the 6-position of the quinazoline ring is generally associated with enhanced biological activity. Both 6-bromo and 6-chloro derivatives have been extensively investigated for their therapeutic properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 6-bromo and 6-chloro-quinazoline derivatives against a variety of cancer cell lines.[7][8][9] The primary mechanism of action for many of these compounds is the inhibition of EGFR tyrosine kinase.[9][10]

Table 1: Anticancer Activity of Representative 6-Bromo-Quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8a (A 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative)MCF-7 (Breast Cancer)15.85 ± 3.32[7][11]
SW480 (Colon Cancer)17.85 ± 0.92[7][11]
5b (A 6-bromo-2-(3-fluorophenyl)quinazolin-4(3H)-one derivative)MCF-7 (Breast Cancer)0.53[9]
SW480 (Colon Cancer)1.95[9]

Table 2: Anticancer Activity of Representative 6-Chloro-Quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5a (A 6-chloro-quinazoline derivative)MGC-803 (Gastric Cancer)Induces apoptosis at 10 µM[8]
5f (A 6-chloro-quinazoline derivative)Bcap-37 (Breast Cancer)Induces apoptosis at 10 µM[8]

Expert Insights on Structure-Activity Relationship (SAR):

The nature of the halogen at the 6-position can influence the compound's activity. Bromine is larger and more lipophilic than chlorine, which can affect the compound's ability to fit into the ATP-binding pocket of EGFR and its overall pharmacokinetic properties. In some series of quinazoline derivatives, bromo-substituted compounds have shown slightly superior or comparable activity to their chloro-substituted counterparts.[5] However, this is not a universal rule, and the optimal halogen can vary depending on the other substituents on the quinazoline ring. The methyl group at the 4-position is also crucial for activity, as it is believed to be involved in key interactions within the enzyme's active site.

Antimicrobial Activity

Quinazoline derivatives have also been explored for their potential as antimicrobial agents.[1][12][13] The presence of a halogen at the 6-position has been shown to be beneficial for antibacterial and antifungal activity.

Table 3: Antimicrobial Activity of Representative 6-Bromo-Quinazoline Derivatives

CompoundMicroorganismActivityReference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureusZone of inhibition: 10-16 mm[1]
Bacillus speciesZone of inhibition: 10-16 mm[1]
Escherichia coliZone of inhibition: 10-16 mm[1]

Mechanism of Action: EGFR Inhibition

The primary mechanism by which many anticancer quinazoline derivatives exert their effect is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][10] EGFR is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

6-halo-4-methylquinazolines are believed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Quinazoline 6-Halo-4-methylquinazoline Quinazoline->EGFR Inhibits (ATP Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by 6-Halo-4-methylquinazoline.

Experimental Protocols

Synthesis of 6-Halo-4-methylquinazolines

The synthesis of 6-bromo- and 6-chloro-4-methylquinazoline can be achieved through a multi-step process starting from the corresponding substituted anthranilic acid. The following is a general protocol that can be adapted for both derivatives.

Synthesis_Workflow Start Start: 5-Halo-2-aminobenzoic acid (Bromo or Chloro) Step1 Step 1: Acetylation Reagent: Acetic Anhydride Forms N-acetyl intermediate Start->Step1 Step2 Step 2: Cyclization Reagent: Ammonia Forms 6-Halo-2-methylquinazolin-4(3H)-one Step1->Step2 Step3 Step 3: Chlorination Reagent: POCl3 or SOCl2 Forms 6-Halo-4-chloro-2-methylquinazoline Step2->Step3 Step4 Step 4: Reduction (if 4-methyl is desired) Reagent: H2, Pd/C Forms 6-Halo-4-methylquinazoline Step3->Step4 End Final Product: 6-Bromo/Chloro-4-methylquinazoline Step4->End

Caption: General Synthetic Workflow for 6-Halo-4-methylquinazolines.

Step-by-Step Methodology:

  • Synthesis of 5-Halo-2-aminobenzoic acid:

    • This starting material can be synthesized by halogenation of 2-aminobenzoic acid (anthranilic acid) using N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination in a suitable solvent like acetonitrile.[7]

  • Synthesis of 6-Halo-2-methyl-3,1-benzoxazin-4-one:

    • A mixture of the 5-halo-2-aminobenzoic acid and acetic anhydride is refluxed.[3]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried.

  • Synthesis of 6-Halo-2-methylquinazolin-4(3H)-one:

    • The 6-halo-2-methyl-3,1-benzoxazin-4-one intermediate is then reacted with a source of ammonia (e.g., ammonium acetate) in a solvent like glacial acetic acid under reflux to form the quinazolinone ring.

  • Synthesis of 6-Halo-4-chloro-2-methylquinazoline:

    • The 6-halo-2-methylquinazolin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group at the 4-position to a chloro group.[14][15]

  • Synthesis of 6-Halo-4-methylquinazoline:

    • The 4-chloro group can be subsequently removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the final 6-halo-4-methylquinazoline.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

Based on general trends in halogenated pharmaceuticals, the 6-bromo derivative, with its greater lipophilicity and polarizability, may offer advantages in terms of binding affinity to certain biological targets. However, this could also impact its pharmacokinetic profile, potentially leading to differences in absorption, distribution, metabolism, and excretion (ADME) compared to the 6-chloro analog.

Recommendation for Future Research:

To definitively assess the comparative activity, a head-to-head study is warranted. This should involve the synthesis of both 6-bromo- and 6-chloro-4-methylquinazoline and their evaluation in a panel of relevant biological assays, including:

  • In vitro cytotoxicity against a broad range of cancer cell lines.

  • Enzymatic assays to determine their inhibitory potency against EGFR and other relevant kinases.

  • Antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi.

  • In vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties.

Such a systematic investigation will provide the necessary data to make an informed decision on which of these promising scaffolds to advance in a drug discovery program.

References

  • Osarodion, O. P. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. Journal of Clinical Case Reports and Trails, 2(2).
  • Emami, L., et al. (2024).
  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed.
  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem.
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 463-473.
  • A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-Quinolinone and 6-Bromo-Quinazolinone Deriv
  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
  • 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. NINGBO INNO PHARMCHEM CO.,LTD.
  • Gero, T. W., et al. (2022).
  • A Comparative Analysis of the Anticancer Potential of Bromo-Substituted Quinazolines. Benchchem.
  • Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Discovery of Novel Quinazoline Deriv
  • Gero, T. W., et al. (2022).
  • Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide. Benchchem.
  • Buy 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline (EVT-1792945). EvitaChem.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Science.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires.
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. PubMed.
  • A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1-methylquinolin-4(1H)-one. Benchchem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 185-195.
  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. PubMed.
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Medires.
  • Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • Related substance of linagliptin intermediate and synthesis method thereof.
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Validation of 6-Bromo-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Bromo-4-methylquinazoline Purity

6-Bromo-4-methylquinazoline is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its quinazoline core is a privileged scaffold found in numerous approved therapeutic agents, including kinase inhibitors for oncology. The precise incorporation of a bromine atom and a methyl group offers specific steric and electronic properties, making it a valuable intermediate for synthesizing targeted drug candidates.

The purity of such an intermediate is not a trivial matter; it is a critical quality attribute (CQA) that directly influences the safety and efficacy profile of the final active pharmaceutical ingredient (API). Impurities, whether they are unreacted starting materials, by-products, or degradants, can introduce toxicity, alter pharmacological activity, or compromise the stability of the API. Therefore, a robust, reliable, and validated analytical method for purity determination is paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 6-Bromo-4-methylquinazoline. We will detail a primary, optimized Reverse-Phase HPLC (RP-HPLC) method, explain the scientific rationale behind the selection of each parameter, and compare its performance against logical alternatives. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]

Foundational Principles: Reverse-Phase Chromatography for Quinazoline Derivatives

6-Bromo-4-methylquinazoline is a moderately non-polar, aromatic molecule, making RP-HPLC the ideal analytical approach.[4] In this mode, the compound (analyte) is separated based on its hydrophobic interactions with a non-polar stationary phase, typically silica particles chemically bonded with alkyl chains (e.g., C18 or C8).[5] A polar mobile phase is used to elute the analytes from the column. Components that are more non-polar will interact more strongly with the stationary phase and thus have a longer retention time.

The development and validation of this analytical procedure are governed by regulatory guidelines such as ICH Q2(R1), which outlines the required validation characteristics, including specificity, linearity, accuracy, precision, and robustness.[6][7] Furthermore, general chromatography principles and system suitability requirements are defined in USP General Chapter <621>.[8][9]

cluster_Analyte Analyte Properties cluster_Stationary Stationary Phase cluster_Mobile Mobile Phase Analyte 6-Bromo-4-methylquinazoline (Moderately Non-Polar, Aromatic) Stationary Non-Polar C18 Column (Hydrophobic Interactions) Analyte->Stationary Retention (Stronger Interaction) Mobile Polar Solvent Mixture (e.g., Water/Acetonitrile) Analyte->Mobile Elution (Weaker Interaction)

Caption: Core principle of Reverse-Phase HPLC separation.

The Primary Recommended Method: A Stability-Indicating RP-HPLC Protocol

After extensive method development, the following gradient RP-HPLC method is proposed for its superior resolution, peak symmetry, and ability to serve as a stability-indicating method. A stability-indicating method is one that can accurately detect changes in the purity of the drug substance over time and separate the active ingredient from any potential degradation products.[10][11]

Rationale for Method Parameters
  • Column (C18, 4.6 x 150 mm, 3.5 µm): A C18 (octadecylsilane) column is the workhorse for RP-HPLC due to its high hydrophobicity, which provides strong retention for non-polar and moderately polar aromatic compounds like our target molecule.[5] The 150 mm length and 3.5 µm particle size offer a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase (Water/Acetonitrile with 0.1% TFA):

    • Acetonitrile (ACN) is chosen as the organic modifier over methanol because its lower viscosity leads to lower backpressure, and it often provides different selectivity for aromatic compounds.[12]

    • 0.1% Trifluoroacetic Acid (TFA) is an ion-pairing agent and pH modifier.[13] It serves two key purposes: 1) It maintains a low pH (~2), which suppresses the ionization of any residual silanol groups on the silica surface, thereby minimizing undesirable secondary interactions and reducing peak tailing.[14] 2) For basic analytes, it ensures they are protonated, leading to consistent retention and sharp peaks.

  • Gradient Elution: A gradient program, which involves changing the mobile phase composition over time, is essential for a stability-indicating method. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities or degradants are effectively separated and eluted from the column within a reasonable timeframe.[15]

  • Detection (UV at 254 nm): The quinazoline ring system contains a chromophore that strongly absorbs UV light. 254 nm is a common wavelength for aromatic compounds and provides excellent sensitivity for both the main compound and related impurities. A Diode Array Detector (DAD) is recommended to assess peak purity and identify potential co-eluting impurities.

Detailed Experimental Protocol (Method A)
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 20 80
      20.0 20 80
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Solutions Preparation:

    • Sample Solution: Accurately weigh and dissolve ~10 mg of 6-Bromo-4-methylquinazoline in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of 1.0 mg/mL.

    • Resolution Solution: Prepare a solution containing the main compound and any available known impurities or a sample from a forced degradation study to confirm method specificity.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Sample Solution. The system is deemed suitable for use if it meets the criteria defined by USP <621>.[16]

      • Tailing Factor (T): Not more than 1.5 for the main peak.

      • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

      • Resolution (Rs): (Using the resolution solution) The resolution between the main peak and the closest eluting impurity should be not less than 2.0.

Comparative Analysis: Alternative Methodologies

To demonstrate the superiority of the primary method, its performance is compared against two logical alternatives: one using a different stationary phase (Method B) and one using a different organic modifier (Method C).

  • Method B: C8 Column. A C8 (octylsilane) column has shorter alkyl chains than a C18 column, making it less hydrophobic.[17] This generally results in shorter retention times for non-polar compounds.[18] While this can lead to faster analysis, it may also result in a loss of resolution between closely eluting impurities.

  • Method C: Methanol as Organic Modifier. Methanol is a common, cost-effective alternative to acetonitrile.[12] However, it has a higher viscosity and can exhibit different selectivity due to its protic nature, which can lead to changes in peak shape and elution order.

Performance Comparison: Experimental Data Summary

The following table presents hypothetical but representative data from the analysis of a sample containing 6-Bromo-4-methylquinazoline and two known impurities (Impurity 1: more polar; Impurity 2: less polar) using the three methods.

ParameterMethod A (Primary)Method B (Alternative)Method C (Alternative)
Column C18 (4.6x150 mm) C8 (4.6x150 mm) C18 (4.6x150 mm)
Organic Modifier Acetonitrile Acetonitrile Methanol
Retention Time (Main Peak) 10.5 min8.2 min11.8 min
Resolution (Main Peak / Impurity 1) 4.53.14.2
Resolution (Main Peak / Impurity 2) 3.82.53.9
Tailing Factor (Main Peak) 1.11.31.4
Analysis Time 25 min20 min25 min
Calculated Purity (%) 99.65%99.63%99.66%

Analysis of Results:

  • Method A (Primary): Provides the best overall performance with excellent resolution for both polar and non-polar impurities and a superior peak shape (lowest tailing factor).

  • Method B (C8 Column): Offers a faster analysis but at the cost of significantly reduced resolution, especially for the less-retained Impurity 1 and the more-retained Impurity 2. This compromises the method's reliability for detecting trace impurities.[19]

  • Method C (Methanol): Delivers comparable resolution to Method A but results in a longer retention time and a slightly poorer peak shape. The change in selectivity is minimal in this case, but the overall performance is slightly inferior to using acetonitrile.

Establishing a Stability-Indicating Method: Forced Degradation

To validate that the primary method is stability-indicating, forced degradation studies must be performed as recommended by ICH guidelines.[20][21] The goal is to intentionally degrade the sample under various stress conditions to produce potential degradation products and prove the method can separate them from the parent peak.[10]

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions API Drug Substance (6-Bromo-4-methylquinazoline) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Analyze Stressed Samples using Proposed HPLC Method A Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (DAD Detector) & Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation:

A target degradation of 5-20% of the parent compound is ideal.[22]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize, dilute, and analyze.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C. Withdraw aliquots, neutralize, dilute, and analyze.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction and analyze at appropriate time points.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a set period. Dissolve the stressed sample and analyze.

  • Photolytic Degradation: Expose the sample (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze against a control sample protected from light.

Successful validation requires that all major degradation peaks are well-resolved from the main 6-Bromo-4-methylquinazoline peak (Rs > 2.0), demonstrating the method's specificity.

Conclusion and Recommendation

The purity of 6-Bromo-4-methylquinazoline is a critical parameter that demands a robust and validated analytical method. This guide has detailed a primary stability-indicating RP-HPLC method (Method A) utilizing a C18 column with an acetonitrile/water/TFA mobile phase under gradient conditions.

A comparative analysis demonstrated that this method provides a superior balance of resolution, peak shape, and analysis time compared to alternatives using a C8 column or methanol as the organic modifier. The C8 column compromised resolution for speed, while methanol offered no significant advantages and resulted in a slightly less efficient separation.

Therefore, Method A is strongly recommended for the routine quality control and stability testing of 6-Bromo-4-methylquinazoline. Its successful validation, including a comprehensive forced degradation study, will ensure that the method is fit for its intended purpose, providing accurate and reliable purity data essential for researchers, scientists, and drug development professionals.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59. [Link]

  • International Journal of Research Publication and Reviews. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Requirement for Drug Development. Pharmaceutical Technology, 31(3), 60-74. (Conceptual link, specific article may vary).
  • Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?[Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SlideShare. (2016). ICH Q2 Analytical Method Validation. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • PubChem. 6-Bromo-4-methylquinazoline. [Link]

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?[Link]

  • Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • uHPLCs. (2024). Key Differences Between C8 and C18 Columns You Must Know. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Isomers of Bromo-Methyl-Quinazoline Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture.[1][2] This is particularly critical when dealing with constitutional isomers, where the same atoms are connected in a different order. Such subtle variations can lead to vastly different pharmacological properties.[3]

This guide provides an in-depth, practical comparison of how a suite of NMR techniques can be systematically applied to unambiguously distinguish constitutional isomers of bromo-methyl-quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. We will move beyond a simple listing of methods to explain the causality behind experimental choices, creating a self-validating workflow that ensures the highest level of confidence in structural assignment.

The Analytical Challenge: Positional Isomerism in Bromo-Methyl-Quinazoline

The quinazoline core is a privileged structure in drug discovery. When substituted with a bromine atom and a methyl group, numerous constitutional isomers are possible. The challenge lies in pinpointing the exact location of these two substituents on the quinazoline framework. For instance, is it 6-bromo-4-methyl-quinazoline or 7-bromo-4-methyl-quinazoline?

While 1D ¹H NMR is the initial step, it often falls short. The aromatic region can be crowded, and the subtle electronic effects of the substituents may not be sufficient to allow for an unambiguous assignment based on chemical shifts and coupling patterns alone. This ambiguity necessitates a more robust, multi-dimensional approach to map the molecular connectivity definitively.

The NMR Toolkit: A Multi-Technique, Self-Validating Workflow

A logical, stepwise application of various NMR experiments provides a system of checks and balances, where the hypothesis from one experiment is confirmed or refuted by the next.

Step 1: The Foundation - 1D ¹H and ¹³C NMR

1. Proton (¹H) NMR Spectroscopy

  • Expertise & Experience: The initial ¹H NMR spectrum provides the first clues. We look for the number of distinct proton signals, their integration (the number of protons each signal represents), their chemical shift (which indicates the electronic environment), and their multiplicity (splitting pattern), which reveals adjacent protons. For a bromo-methyl-quinazoline, we expect to see a singlet for the methyl group and a series of signals in the aromatic region. The position of the bromine and methyl groups will subtly alter the chemical shifts of the aromatic protons.

  • Trustworthiness: While foundational, ¹H NMR alone is often insufficient for complex isomers. Overlapping signals in the aromatic region can make interpretation difficult.[4]

2. Carbon-13 (¹³C) NMR Spectroscopy

  • Expertise & Experience: ¹³C NMR, often run with proton decoupling, shows a single peak for each unique carbon atom. This helps confirm the total number of carbons in the molecule. The chemical shift of the carbon directly attached to the bromine (the ipso-carbon) is a key indicator, though not always definitive on its own. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments.[5][6]

  • Trustworthiness: This experiment validates the carbon skeleton but does not, by itself, reveal the complete connectivity between atoms.

Step 2: Mapping Connections - 2D Correlation Spectroscopy

Two-dimensional (2D) NMR experiments are the key to solving the isomer puzzle. They display correlations between nuclei, revealing the bonding framework of the molecule.[7][8]

1. COSY (COrrelation SpectroscopY)

  • Expertise & Experience: COSY is a homonuclear experiment that maps the correlations between protons that are coupled to each other, typically over two or three bonds.[9] In the context of our bromo-methyl-quinazoline isomers, COSY allows us to trace the connectivity of the protons on the benzene portion of the quinazoline ring. By identifying which protons are adjacent, we can piece together fragments of the spin system.

  • Trustworthiness: COSY provides direct evidence of ¹H-¹H connectivity, building confidence in the proton assignments made from the 1D spectrum. It helps to assemble the proton framework of the molecule.

Experimental Protocol: Acquiring a DQF-COSY Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified bromo-methyl-quinazoline isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Use a standard DQF-COSY pulse program on a 400 MHz or higher spectrometer. The Double-Quantum Filtered (DQF-COSY) version is often preferred for its ability to produce cleaner spectra with reduced diagonal peak artifacts.[9]

  • Acquisition Parameters:

    • Spectral Width: Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).

    • Number of Scans (ns): Typically 2 to 8 scans per increment.

    • Increments: Acquire 256-512 increments in the indirect dimension (F1).

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to improve resolution. Symmetrize the spectrum to reduce noise.

Visualization: COSY Workflow for Isomer Elucidation

G cluster_0 Step 1: Acquire Data cluster_1 Step 2: Analysis cluster_2 Step 3: Hypothesis H1_NMR ¹H NMR Spectrum COSY_Spectrum 2D COSY Spectrum H1_NMR->COSY_Spectrum Provides Axes Identify_Spins Identify Coupled Proton Spin Systems COSY_Spectrum->Identify_Spins Shows Cross-Peaks Trace_Connectivity Trace ¹H-¹H Connectivity Identify_Spins->Trace_Connectivity Connects Dots Fragment_Assembly Assemble Aromatic Ring Fragments Trace_Connectivity->Fragment_Assembly Propose_Structure Propose Partial Structure(s) Fragment_Assembly->Propose_Structure

Caption: Logical workflow for using COSY to build structural fragments.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Expertise & Experience: HSQC is a heteronuclear experiment that correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[10] This is an incredibly powerful step, as it allows for the unambiguous assignment of protonated carbons. For our quinazoline isomers, every aromatic CH group will show a cross-peak in the HSQC spectrum, definitively linking the ¹H and ¹³C data.

  • Trustworthiness: HSQC removes any guesswork in assigning protonated carbons, providing a solid, experimentally-verified foundation for the final, and most crucial, experiment.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Expertise & Experience: The HMBC experiment is the final arbiter in distinguishing constitutional isomers. It reveals correlations between protons and carbons over two or three bonds (long-range couplings).[9][11] This is the key to connecting the molecular fragments. The most diagnostic correlations will be from the sharp, easily identifiable methyl singlet.

    • For example: In one isomer, the methyl protons might show a ³J correlation to the carbon at position 5 (C5), while in another isomer, they might correlate to C8. Similarly, observing a correlation from an aromatic proton (e.g., H5) to the carbon bearing the bromine (ipso-carbon C6) provides irrefutable proof of their spatial relationship.

  • Trustworthiness: By piecing together these long-range connections, a complete and unambiguous picture of the molecule emerges. HMBC data can be used to definitively reject all other possible isomeric structures.[5] This cross-validation between different parts of the molecule is the essence of a self-validating protocol.

Visualization: HMBC Logic for Distinguishing Isomers

G cluster_isomers Hypothetical Isomers cluster_hmbc HMBC Correlation Analysis Start Identify Key ¹H Signals (e.g., Methyl Singlet) Observe_Correlations Observe Long-Range ¹H-¹³C Correlations Start->Observe_Correlations Isomer_A Isomer A (e.g., 6-Bromo-4-Methyl) Conclusion Unambiguous Structure Assignment Isomer_A->Conclusion Isomer_B Isomer B (e.g., 8-Bromo-4-Methyl) Isomer_B->Conclusion Correlation_A Methyl ¹H correlates to C5 and C4a Observe_Correlations->Correlation_A IF Correlation_B Methyl ¹H correlates to C8a and C5 Observe_Correlations->Correlation_B IF Correlation_A->Isomer_A MATCHES Correlation_B->Isomer_B MATCHES

Caption: Using key HMBC correlations to confirm one isomer over another.

Comparative Data Summary: A Hypothetical Case Study

To illustrate the power of this approach, let's consider two hypothetical isomers: 6-bromo-4-methyl-quinazoline (Isomer 1) and 8-bromo-4-methyl-quinazoline (Isomer 2) . The table below summarizes the key distinguishing NMR data we would expect to observe.

NMR Data Point Isomer 1 (6-Bromo-4-Methyl) Isomer 2 (8-Bromo-4-Methyl) Rationale for Distinction
¹H: Methyl Signal Singlet, ~2.8 ppmSinglet, ~2.9 ppmChemical shift will be slightly different due to proximity to different substituents.
¹H: H5 Proton Doublet, deshielded by proximity to N1.Doublet, significantly deshielded by peri-interaction with the methyl group at C4.The spatial environment drastically changes the chemical shift of H5.
¹H: H8 Proton Singlet or narrow doublet.No H8 proton (substituted by Br).The presence or absence of a signal is a definitive differentiator.
Key HMBC Correlation 1 Methyl Protons → C5 Methyl Protons → C5 This correlation confirms the methyl group is at position 4 in both cases.
Key HMBC Correlation 2 H5 → C6 (ipso-Bromo) H7 → C8 (ipso-Bromo) This is the definitive proof. The correlation from a specific proton to the bromine-bearing carbon pinpoints the bromine's location.
Key HMBC Correlation 3 H5 → C4 (Methyl-bearing) H7 → C8a These additional long-range couplings provide further confirmation of the overall substitution pattern.

Conclusion

Distinguishing between constitutional isomers like bromo-methyl-quinazoline is a common but critical challenge in chemical and pharmaceutical research. While 1D NMR provides a valuable starting point, it is the systematic and logical application of a suite of 2D NMR experiments—namely COSY, HSQC, and HMBC—that provides the necessary rigor for unambiguous structure determination. This multi-dimensional approach creates a self-validating workflow where each piece of data confirms the others, culminating in an unassailable structural assignment. By understanding the "why" behind each experiment, researchers can confidently navigate the complexities of isomerism and accelerate the pace of discovery and development.

References

A Comparative Guide to the In Vitro Efficacy of 6-Bromoquinazoline Analogs and Erlotinib as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vitro activity of a promising class of anti-cancer compounds, 6-bromoquinazoline analogs, against the established FDA-approved drug, Erlotinib. Both compound classes target the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein often dysregulated in various cancers.[1][2] Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative potency, the underlying mechanisms of action, and the robust experimental methodologies required for their evaluation.

The quinazoline core is a privileged scaffold in the development of EGFR inhibitors, forming the backbone of several approved drugs, including Erlotinib.[3][4] The introduction of a bromine atom at the 6-position of this scaffold has been shown in numerous studies to enhance anti-cancer effects, making this class of analogs a subject of intense investigation.[5] This guide will synthesize data from multiple studies to present a clear, objective comparison.

Mechanism of Action: Targeting the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[1]

Both Erlotinib and 6-bromoquinazoline analogs function as tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding pocket within the intracellular kinase domain of EGFR.[8][9][10] This action prevents EGFR autophosphorylation, a critical step in its activation, thereby blocking the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[8][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR (Inactive Monomer) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization ATP ATP EGFR_dimer->ATP Autophosphorylation PI3K PI3K EGFR_dimer->PI3K Activation RAS RAS EGFR_dimer->RAS Activation ADP ADP ATP->ADP Inhibitor Erlotinib or 6-Bromoquinazoline Analog Inhibitor->EGFR_dimer Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway and TKI Inhibition.

Comparative In Vitro Activity

The efficacy of kinase inhibitors is primarily assessed by two metrics: their direct inhibitory effect on the target enzyme (kinase inhibition) and their ability to kill cancer cells (cytotoxicity or anti-proliferative activity).

Biochemical Assay: Direct EGFR Kinase Inhibition

The half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay measures the direct potency of a compound against the EGFR kinase. Lower IC50 values indicate higher potency.

CompoundAssay TypeTargetIC50 Value
Erlotinib Cell-free kinase assayEGFR (wild-type)2 nM[12]
Erlotinib Cell-based phosphorylation assayp-EGFR20 nM[12]
6-Bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline Cell-free kinase assayEGFR (wild-type)46.1 nM[4]
6,7-disubstituted 4-anilino-quinazoline (Compound 1) Cell-free kinase assayEGFR (wild-type)20.72 nM[4]

Note: Data for a specific 6-Bromo-4-methylquinazoline analog was not available in the cited literature. The data presented is for structurally related 6-bromoquinazoline derivatives, which serve as relevant surrogates for this comparative analysis.

Cell-Based Assay: Anti-Proliferative and Cytotoxic Activity

The anti-proliferative activity is evaluated against various cancer cell lines. The IC50 value here represents the concentration of the compound required to inhibit cell growth by 50%. This assay provides a more holistic view of a compound's potential, accounting for factors like cell permeability and off-target effects.

Compound/AnalogCell LineCancer TypeIC50 (µM)
Erlotinib MCF-7Breast Cancer15.85 (as control)[5]
Erlotinib Derivative (e4) PC-9 (EGFR exon 19 del)Non-Small Cell LungMore efficient than Erlotinib[13]
6-Bromoquinazoline (Compound 8a) MCF-7Breast Cancer15.85 ± 3.32[5]
6-Bromoquinazoline (Compound 8a) SW480Colon Cancer17.85 ± 0.92[5]
6-Bromoquinazoline (Compound 5b) MCF-7Breast Cancer0.53[14][15]
6-Bromoquinazoline (Compound 5b) SW480Colon Cancer1.95[15]
Quinazoline-2,4,6-triamine Derivative (10d) A-549Lung Cancer0.126 ± 0.019[16]

Interpretation of Results: The data indicates that while Erlotinib is a highly potent inhibitor in cell-free assays, certain novel 6-bromoquinazoline derivatives (like compound 5b) can exhibit superior or comparable cytotoxic activity against specific cancer cell lines.[14][15] For instance, compound 8a showed potency comparable to Erlotinib against the MCF-7 cell line.[5] This highlights the therapeutic potential of the 6-bromoquinazoline scaffold and underscores the importance of continued structure-activity relationship (SAR) studies.

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key in vitro assays used to generate the comparative data.

Experimental_Workflow cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation kinase_assay In Vitro Kinase Assay ic50_biochem Determine IC50 (Enzyme Potency) kinase_assay->ic50_biochem cell_culture Cell Culture (e.g., MCF-7, A549) mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay western_blot Western Blot Analysis cell_culture->western_blot ic50_cell Determine IC50 (Cytotoxicity) mtt_assay->ic50_cell p_egfr_analysis Analyze p-EGFR/ Total EGFR Levels western_blot->p_egfr_analysis start Test Compounds (Analogs & Erlotinib) start->kinase_assay Test direct inhibition start->cell_culture Treat cells

Sources

A Comparative Guide to the Molecular Docking of 6-Bromo-4-methylquinazoline with EGFR Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the molecular docking performance of 6-Bromo-4-methylquinazoline against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on binding affinities and interaction patterns, comparing the compound to established inhibitors. We will delve into the causality behind the experimental choices, present detailed protocols for a self-validating system, and ground all claims in authoritative sources.

Introduction: The Significance of Targeting EGFR with Quinazoline Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a pivotal tyrosine kinase that regulates critical cellular processes, including growth, proliferation, and survival.[1][2] Its dysregulation, often through overexpression or mutation, is a well-established driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1] This makes EGFR a prime target for molecular therapies.

The quinazoline scaffold has proven to be a cornerstone in medicinal chemistry, forming the core structure of numerous potent EGFR tyrosine kinase inhibitors (TKIs). Many of these, such as Erlotinib and Gefitinib, are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors, blocking the enzyme's catalytic activity and halting downstream signaling.[3][4] The strategic addition of a bromine atom, specifically at the 6-position of the quinazoline ring, has been shown to enhance the biological activity of these compounds, making 6-bromo-quinazoline derivatives a subject of significant research interest.[5]

Molecular docking is an indispensable computational tool in the early stages of drug discovery, offering predictive insights into how a ligand (a small molecule like 6-Bromo-4-methylquinazoline) will bind to a protein target's active site.[6] This guide provides a comprehensive analysis of these in-silico studies, offering a technical framework for evaluating this compound's potential as a novel EGFR inhibitor.

Comparative Docking Performance Analysis

Molecular docking simulations are crucial for predicting the binding affinity and interaction patterns of a ligand with its target protein. A lower (more negative) binding energy score typically indicates a more stable and favorable interaction between the ligand and the protein.[7]

The table below summarizes the reported docking performance of a representative 6-bromo-quinazoline derivative against the EGFR kinase domain, compared with the well-established inhibitor, Erlotinib.

Compound IDTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesReference
6-Bromo-quinazoline derivative (8a) EGFR (wild-type) (1M17)Not Specified-6.7Met769, Cys773, Lys721[5]
Erlotinib (Reference) EGFR (wild-type) (1M17)AutoDock Vina-7.3Met769[2]
Icotinib (Reference) EGFR (wild-type) (1M17)AutoDock Vina-8.7Met769[2]
Compound 7i (6-Arylureido-4-anilinoquinazoline) EGFRNot SpecifiedNot Specified (IC50 = 17.32 nM)L85, D86, R127[8]

Analysis of Interactions:

The docking studies reveal that 6-bromo-quinazoline derivatives fit well within the ATP-binding pocket of the EGFR kinase domain.[5] A crucial interaction observed across many potent EGFR inhibitors is the formation of a hydrogen bond with the backbone of Methionine 769 (Met769) in the hinge region of the kinase.[1][2] This interaction is considered a hallmark for anchoring the inhibitor within the active site. Studies on similar quinazoline derivatives confirm that interactions with residues like Met769 are critical for potent inhibition.[9] The 6-bromo-quinazoline derivative 8a was noted to form crucial hydrogen bonds and other interactions with key residues in the EGFR active site.[5] While its reported binding energy of -6.7 kcal/mol is slightly less favorable than that of Erlotinib (-7.3 kcal/mol), it still signifies a strong predicted binding affinity.[2][5] The bromine atom at the 6-position likely contributes to the overall binding through favorable hydrophobic and potentially halogen-bonding interactions within the pocket.

Experimental Protocol: A Self-Validating Docking Workflow

To ensure scientific integrity, any computational protocol must be a self-validating system. The following detailed methodology for docking 6-Bromo-4-methylquinazoline with EGFR includes a crucial validation step: re-docking a known ligand to verify the accuracy of the setup. This protocol is based on widely accepted practices in the field.[5][9][10]

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis & Validation PDB 1. Fetch Receptor (e.g., PDB: 1M17) PrepReceptor 2. Prepare Receptor (Remove water, add H) PDB->PrepReceptor Ligand 3. Prepare Ligand (Draw, minimize energy) PrepReceptor->Ligand Grid 4. Generate Grid Box (Center on active site) Ligand->Grid RunDock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->RunDock Analyze 6. Analyze Results (Binding energy, poses) RunDock->Analyze Redock 7. Validation: Re-dock (Dock co-crystal ligand) Analyze->Redock RMSD 8. Calculate RMSD (Compare poses, <2.0 Å) Redock->RMSD

Caption: A standardized workflow for molecular docking studies.

Step-by-Step Methodology

Part 1: Receptor and Ligand Preparation

  • Receptor Retrieval: Download the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17 , which is co-crystallized with the inhibitor Erlotinib.[7][9]

  • Receptor Preparation:

    • Using software such as AutoDock Tools or Discovery Studio, remove all water molecules and heteroatoms (except the co-crystallized ligand for validation purposes later) from the PDB file.[1][10]

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the receptor atoms. This is crucial for accurately calculating electrostatic interactions.[1]

    • Save the prepared receptor file in the appropriate format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Sketch the 2D structure of 6-Bromo-4-methylquinazoline and convert it to a 3D structure using software like ChemDraw or MarvinSketch.

    • Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[10]

    • Assign Gasteiger charges and define the rotatable bonds for the ligand.

    • Save the prepared ligand in the PDBQT format.

Part 2: Docking Simulation

  • Grid Generation:

    • Define the docking search space by creating a grid box. This box must encompass the entire ATP-binding site.

    • The most reliable way to center the grid is on the position of the co-crystallized ligand (Erlotinib in 1M17).[9][10] A typical grid size might be 50 x 50 x 50 Å with a 0.375 Å spacing.[9]

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the simulation.[2]

    • The program will explore various conformations (poses) of the ligand within the defined grid box and calculate the binding affinity for each pose using its scoring function. The Lamarckian Genetic Algorithm is a commonly used method for this process.[9]

Part 3: Analysis and Protocol Validation

  • Analysis of Results:

    • Examine the output file to identify the pose with the lowest binding energy.

    • Visualize the ligand-receptor interactions of the best-scoring pose using software like PyMOL or BIOVIA Discovery Studio.

    • Identify key interactions, such as hydrogen bonds (especially with Met769), hydrophobic interactions, and any potential halogen bonds involving the bromine atom.

  • Protocol Validation via Re-docking:

    • This step is critical for trustworthiness. Extract the original co-crystallized ligand (Erlotinib) from the 1M17 PDB file and prepare it using the same method as in Step 3.

    • Dock this prepared Erlotinib back into the prepared receptor active site using the identical grid and docking parameters.[11]

  • RMSD Calculation:

    • Superimpose the re-docked pose of Erlotinib with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the atoms of the two poses.

    • A successful docking protocol is generally validated if the RMSD value is below 2.0 Å , which indicates that the software and parameters can accurately reproduce the experimentally determined binding mode.[11][12]

EGFR Signaling and Inhibition Mechanism

Understanding the biological context is key to appreciating the significance of inhibiting EGFR. The following diagram illustrates the simplified EGFR signaling pathway and the point of intervention for TKIs like 6-Bromo-4-methylquinazoline.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Extracellular) EGF->EGFR Binds TKD Tyrosine Kinase Domain (ATP Site) EGFR->TKD Activates P Phosphorylation TKD->P Catalyzes ATP ATP ATP->TKD Binds TKI 6-Bromo-4-methylquinazoline (TKI) TKI->TKD Blocks ATP Binding Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) P->Downstream Response Cell Proliferation, Survival Downstream->Response

Caption: EGFR signaling and the inhibitory action of a TKI.

Upon binding of a ligand like Epidermal Growth Factor (EGF), the EGFR receptor dimerizes and activates its intracellular tyrosine kinase domain. This domain binds ATP and catalyzes the phosphorylation of downstream proteins, initiating signaling cascades (like PI3K/Akt and RAS/MAPK) that drive cell proliferation and survival.[12] ATP-competitive TKIs, including quinazoline derivatives, occupy the ATP-binding pocket of the kinase domain, preventing phosphorylation and thereby blocking the entire downstream signaling cascade.

Conclusion and Future Directions

The comparative analysis of molecular docking studies suggests that 6-Bromo-4-methylquinazoline is a promising scaffold for the development of novel EGFR tyrosine kinase inhibitors. In-silico data indicates a strong binding affinity within the ATP-binding pocket, engaging with key residues known to be critical for inhibition. The detailed, self-validating protocol provided in this guide offers a robust framework for researchers to conduct their own computational evaluations.

While docking studies are a powerful predictive tool, they are the first step. To further validate these findings, the following experimental work is essential:

  • In Vitro Kinase Assays: Quantitatively measure the inhibitory activity (IC50) of the compound against both wild-type and mutant EGFR kinases.[13]

  • Cell-Based Proliferation Assays: Evaluate the compound's ability to inhibit the growth of cancer cell lines that are dependent on EGFR signaling (e.g., A549, MCF-7).[5]

  • Molecular Dynamics (MD) Simulations: To complement the static docking poses, MD simulations can be run to investigate the stability of the ligand-receptor complex over time, providing deeper insights into the binding dynamics.[14]

By integrating these computational and experimental approaches, the full therapeutic potential of 6-Bromo-4-methylquinazoline and its derivatives as next-generation anticancer agents can be thoroughly explored.

References

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025). Brieflands. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025). ResearchGate. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PMC - NIH. [Link]

  • Docking and molecular dynamics study on the inhibitory activity of novel inhibitors on epidermal growth factor receptor (EGFR). (n.d.). Semantic Scholar. [Link]

  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. (n.d.). PMC - NIH. [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2018). MDPI. [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). MDPI. [Link]

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (n.d.). PMC - PubMed Central. [Link]

  • Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • EGFR inhibitors synthesis and biological assessment. (2022). DDDT - Dove Medical Press. [Link]

  • Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. (n.d.). The ASPD. [Link]

  • MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (2007). PubMed. [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. (2017). PubMed. [Link]

  • Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors. (2016). PubMed. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (2020). ResearchGate. [Link]

  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. (2018). PubMed. [Link]

  • Targeting EGFR/HER2 tyrosine kinases with a new potent series of 6-substituted 4-anilinoquinazoline hybrids: Design, synthesis, kinase assay, cell-based assay, and molecular docking. (2015). PubMed. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. [Link]

  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (n.d.). PubMed. [Link]

  • Quantitative Analysis of ligand-EGFR Interactions: A Platform for Screening Targeting Molecules. (2015). PubMed. [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). PMC - NIH. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. [Link]

Sources

A Comparative Guide to Validating the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapeutics, with numerous derivatives approved as potent enzyme inhibitors.[1][2] Among these, 4-anilinoquinazoline derivatives have garnered significant attention for their ability to selectively inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key player in oncogenesis.[3][4] This guide provides an in-depth, comparative analysis of the antiproliferative activity of a series of 6-bromo-4-anilinoquinazoline analogs. We will delve into the mechanistic underpinnings of their action, present a structured workflow for validating their efficacy, and provide detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.

The 6-bromo-4-anilinoquinazoline core represents a promising pharmacophore for the development of novel anticancer agents.[5][6][7] Variations in substitution on the anilino ring and at other positions on the quinazoline nucleus can significantly impact their potency and selectivity.[7] A systematic evaluation of these analogs is therefore crucial for identifying lead compounds with optimal therapeutic potential.

Mechanistic Insight: Inhibition of the EGFR Signaling Pathway

The primary mechanism of action for 4-anilinoquinazoline analogs is the competitive inhibition of the ATP-binding site within the EGFR tyrosine kinase domain.[8][9] EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][10] Ligand binding to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain.[9][10] This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell division and tumor growth.[8]

6-bromo-4-anilinoquinazoline analogs, by occupying the ATP-binding pocket, prevent this autophosphorylation and effectively block the initiation of these downstream signaling cascades.[7][8] This targeted inhibition starves the cancer cells of the proliferative signals they depend on, leading to cell cycle arrest and apoptosis.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P P EGFR->P 2. Dimerization & Autophosphorylation Ligand EGF Ligand Ligand->EGFR 1. Ligand Binding ATP ATP ATP->P Analog 6-bromo-4- anilinoquinazoline Analog Analog->ATP Competitive Inhibition Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream 3. Signal Transduction Proliferation Cell Proliferation & Survival Downstream->Proliferation 4. Cellular Response

Caption: EGFR Signaling Pathway Inhibition by Quinazoline Analogs.

A Validated Workflow for Assessing Antiproliferative Activity

The robust evaluation of novel anticancer compounds requires a multi-faceted approach, progressing from initial in vitro screening to more complex cellular and in vivo models. This workflow ensures a comprehensive understanding of a compound's efficacy and mechanism of action.

Workflow for Validating Antiproliferative Activity

Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Efficacy Synthesis Synthesis of 6-bromo-4-anilinoquinazoline Analogs MTT Cell Viability Assay (e.g., MTT) Synthesis->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis Xenograft Human Tumor Xenograft Models CellCycle->Xenograft Apoptosis->Xenograft

Caption: Workflow for Validating Antiproliferative Activity.

Comparative Antiproliferative Activity

The antiproliferative effects of two series of 6-bromo-4-anilinoquinazoline analogs were evaluated against the human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines.[7] The half-maximal inhibitory concentration (IC50) was determined to quantify the cytotoxic effects of these compounds. The analogs feature variations at the 2-position of the quinazoline core (unsubstituted or substituted with a 4-chlorophenyl group) and different halogen substitutions on the 4-anilino moiety.[7]

Series Compound ID 4-Anilino Substitution IC50 (µM) vs. MCF-7 IC50 (µM) vs. HeLa
1 3a4-Fluoroanilino> 10> 10
3c4-Chloroanilino> 10> 10
3e4-Bromoanilino> 10> 10
2 4a4-Fluoroanilino> 105.2
4c4-Chloroanilino8.53.1
4e4-Bromoanilino7.92.8

Data adapted from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[7]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that the 2-unsubstituted analogs (Series 1) exhibit minimal cytotoxic activity.[7] In contrast, the introduction of a 4-chlorophenyl group at the 2-position (Series 2) significantly enhances the antiproliferative effects, particularly against the HeLa cell line.[7] Within Series 2, a trend of increasing potency is observed with heavier halogens on the anilino ring, with the 4-bromoanilino derivative (4e) demonstrating the most potent activity.[7]

Detailed Experimental Protocols

Synthesis of 6-bromo-4-anilinoquinazoline Analogs

A general synthetic route to 6-bromo-4-anilinoquinazoline analogs involves a two-step process:

  • Chlorination: The appropriate 6-bromoquinazolin-4(3H)-one precursor is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the 6-bromo-4-chloroquinazoline intermediate.[8]

  • Amination: The final step is a nucleophilic substitution of the chloro group at the 4-position with a variety of substituted anilines. This is typically achieved by refluxing the 4-chloroquinazoline intermediate with the desired aniline derivative in a suitable solvent like isopropanol.[8]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the 6-bromo-4-anilinoquinazoline analogs for 48-72 hours. Include vehicle-treated and untreated controls.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Cell Cycle Analysis via Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content within each cell.[14][16]

Protocol:

  • Cell Treatment: Culture cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[16]

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[16][17]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[16]

  • Flow Cytometry Analysis: Incubate for 30 minutes in the dark at room temperature and analyze the samples using a flow cytometer.[18]

  • Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Apoptosis Detection: Annexin V/PI Staining

The Annexin V assay is a standard method for detecting early apoptosis.[19] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome.[20] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[19]

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[19]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.[21]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]

In Vivo Efficacy: Human Tumor Xenograft Models

Human tumor xenograft models are indispensable for evaluating the in vivo efficacy of novel anticancer agents.[22][23] These models involve the implantation of human cancer cells into immunodeficient mice.[23][24]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HeLa) into the flank of immunodeficient mice (e.g., nude or SCID mice).[23]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[25]

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the 6-bromo-4-anilinoquinazoline analogs via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.[25]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.[25]

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The systematic validation of 6-bromo-4-anilinoquinazoline analogs reveals critical structure-activity relationships that can guide the design of more potent and selective anticancer agents. The comprehensive workflow and detailed protocols presented in this guide provide a robust framework for researchers to rigorously evaluate the antiproliferative activity of novel compounds. By integrating in vitro cytotoxicity assays with mechanistic studies on cell cycle progression and apoptosis, and culminating in in vivo efficacy models, a thorough understanding of a compound's therapeutic potential can be achieved. This methodical approach is paramount for the successful translation of promising lead compounds from the laboratory to the clinic.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. (n.d.). Benchchem.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Unknown Source.
  • Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central.
  • Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. (n.d.). AACR Journals.
  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). Unknown Source.
  • The Annexin V Apoptosis Assay. (n.d.). Unknown Source.
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Unknown Source.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). NIH.
  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect.
  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.
  • Xenograft Models. (n.d.). Creative Biolabs.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • MTT Cell Assay Protocol. (n.d.). Unknown Source.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
  • Representative biologically active 4‐anilinoquinazoline derivatives. (n.d.). ResearchGate.
  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. (n.d.). PubMed.
  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. (2021). CSIRO Publishing.
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH.
  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. (2017). PubMed Central.
  • Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives. (n.d.). Journal of Mazandaran University of Medical Sciences.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Unknown Source.
  • Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors. (n.d.). Journal of Medicinal Chemistry.
  • (PDF) Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. (2025). ResearchGate.
  • The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. (2001). Il Farmaco.

Sources

A Comparative Guide to the Cytotoxicity of Halogenated Quinazoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] In oncology, quinazoline derivatives have emerged as a particularly fruitful area of research, leading to the development of several FDA-approved targeted therapies.[1][2] The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the quinazoline core is a common and effective strategy to modulate the physicochemical properties and enhance the biological activity of these compounds. This guide provides a comparative analysis of the cytotoxic effects of various halogenated quinazoline derivatives on different cancer cell lines, supported by experimental data and mechanistic insights.

Experimental Methodologies for Cytotoxicity Assessment

To evaluate the anticancer potential of newly synthesized compounds, a robust and reproducible experimental workflow is paramount. The following protocols for assessing cytotoxicity and apoptosis are standard in the field and provide a framework for generating reliable comparative data.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The intensity of the purple color is directly proportional to the number of living cells.[3]

Step-by-Step Protocol:
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinazoline derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[6] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Step-by-Step Protocol:
  • Cell Treatment: Seed cells in 6-well plates and treat them with the halogenated quinazoline derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.[6]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the cytotoxic and apoptotic effects of halogenated quinazoline derivatives.

G cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Mechanism of Action synthesis Synthesis of Halogenated Quinazoline Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture treatment Treatment with Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_treatment Treatment at IC50 ic50->apoptosis_treatment annexin_v Annexin V/PI Staining apoptosis_treatment->annexin_v flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry apoptosis_quantification Quantification of Apoptosis flow_cytometry->apoptosis_quantification

Caption: Workflow for evaluating the anticancer activity of halogenated quinazoline derivatives.

Comparative Cytotoxicity Data

The introduction of different halogens at various positions on the quinazoline ring significantly influences the cytotoxic potency of the resulting derivatives. The following table summarizes the IC50 values of several halogenated quinazoline derivatives against a panel of human cancer cell lines.

Compound/DerivativeHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Gefitinib 3-Chloro, 4-Fluoro (on aniline ring)A549 (Lung)21.17[8]
H1975 (Lung, T790M)9.08[8]
Erlotinib 3-Ethynyl (on aniline ring)A549 (Lung)>10[9]
6-Bromo Derivative 8a 6-BromoMCF-7 (Breast)15.85[9]
AK-3 Morpholine and Halogen substitutionsA549 (Lung)10.38 ± 0.27[10]
MCF-7 (Breast)6.44 ± 0.29[10]
SH-SY5Y (Neuroblastoma)9.54 ± 0.15[10]
AK-10 Morpholine and Halogen substitutionsA549 (Lung)8.55 ± 0.67[10]
MCF-7 (Breast)3.15 ± 0.23[10]
SH-SY5Y (Neuroblastoma)3.36 ± 0.29[10]
Quinazolinone Schiff Base (1) 5-Bromo (on phenyl ring)MCF-7 (Breast)6.25[11]
Quinazolinone Schiff Base (2) 5-Bromo, 3-Methoxy (on phenyl ring)MCF-7 (Breast)5.91[11]
Thiourea Derivative (39) Multiple, including ClHCT-116 (Colon)Potent[12]
Thiourea Derivative (40) Multiple, including ClHCT-116 (Colon)Potent[12]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The Role of Halogenation

The structure-activity relationship (SAR) studies of quinazoline derivatives consistently highlight the importance of halogen substitution for potent anticancer activity.[9][13]

  • Position: Studies have shown that the presence of a halogen atom at the 6-position of the quinazoline ring can improve anticancer effects.[9]

  • Type of Halogen: The nature of the halogen also plays a role. For instance, the introduction of a fluorine substituent at the C-2 position of a benzene ring attached to the quinazoline core has been found to be vital for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[8]

  • Hydrophobicity and Electronic Effects: Halogens, particularly chlorine and fluorine, can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, their electron-withdrawing properties can influence the binding affinity of the derivative to its target protein.[8]

Mechanism of Action: Targeting Tyrosine Kinases

A primary mechanism through which many halogenated quinazoline derivatives exert their cytotoxic effects is the inhibition of protein tyrosine kinases.[1][12] These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, migration, and survival.[14] Dysregulation of these pathways is a hallmark of cancer.[14]

EGFR and VEGFR Inhibition:

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key tyrosine kinases that are frequently overexpressed or mutated in various cancers.[2][15] Quinazoline derivatives, such as gefitinib and erlotinib, are designed to compete with ATP for the binding site in the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.[2][8] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis.[16]

Similarly, other quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[17][18] By inhibiting VEGFR-2, these compounds can effectively starve the tumor of its blood supply.[18] Some derivatives have been designed as dual inhibitors of both EGFR and VEGFR, offering a multi-pronged attack on cancer cells.[15][19]

The diagram below illustrates the simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

G cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline Halogenated Quinazoline Derivative Quinazoline->EGFR Inhibits Apoptosis Apoptosis, Cell Cycle Arrest Quinazoline->Apoptosis Induces Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P->Downstream Activates ATP ATP ATP->EGFR Binds to kinase domain ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by halogenated quinazoline derivatives.

Conclusion

Halogenated quinazoline derivatives represent a highly promising class of anticancer agents. The strategic incorporation of halogens into the quinazoline scaffold has proven to be an effective method for enhancing cytotoxic potency against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the targeted inhibition of key tyrosine kinases like EGFR and VEGFR, leading to the induction of apoptosis and the suppression of tumor growth and angiogenesis. The comparative data presented in this guide underscores the therapeutic potential of these derivatives and provides a foundation for the rational design of new, more effective anticancer drugs. Future research should continue to explore novel halogenation patterns and substitutions to optimize efficacy and selectivity, with the ultimate goal of developing next-generation targeted therapies for cancer treatment.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gothai, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (113), 54683. Retrieved from [Link]

  • Iacob, E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3229. Retrieved from [Link]

  • Wang, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 693. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Molecules, 28(14), 5406. Retrieved from [Link]

  • Sharma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 24(11), 935-953. Retrieved from [Link]

  • Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3), 40240-40245. Retrieved from [Link]

  • Ghorab, M. M., et al. (2017). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 20(10), 1121-1129. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors. Retrieved from [Link]

  • Frontiers Media S.A. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 654342. Retrieved from [Link]

  • Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 532. Retrieved from [Link]

  • Kumar, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(34), 18886-18905. Retrieved from [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(35), 21626-21636. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 14(4). Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of the quinazoline derivative (compound A) on breast carcinoma (MCF-7) and non-tumorigenic epithelial (MCF-10A) cell line. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences. Retrieved from [Link]

  • Fassihi, A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 363-377. Retrieved from [Link]

  • Al-Said, M. S., et al. (2016). Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. Molecules, 21(11), 1485. Retrieved from [Link]

  • Kumar, A., et al. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie, e2400085. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Molecules, 27(17), 5482. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinazoline/quinazolinone derivatives as anti-breast cancer agents. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Zhang, W., & Go, M. L. (2007). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. European Journal of Medicinal Chemistry, 42(5), 693-702. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Zahedifard, M., et al. (2017). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications, 2017, 9845341. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship analysis of quinazoline and quinoline derivatives 12,13. Retrieved from [Link]

  • Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15645. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(45), 31693-31711. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Retrieved from [Link]

Sources

Kinase Cross-Reactivity Profiling of 6-Bromo-4-methylquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a critical step in the journey from a promising hit to a viable therapeutic candidate or a reliable research tool. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides an in-depth look at the cross-reactivity profiling of 6-Bromo-4-methylquinazoline, a representative member of the quinazoline scaffold known for its potential as a kinase inhibitor.[3]

While extensive public data on the specific kinome-wide profile of 6-Bromo-4-methylquinazoline is limited, this guide will establish a framework for its evaluation. We will present a hypothetical, yet plausible, selectivity profile for this compound and objectively compare it against the well-documented profiles of three archetypal kinase inhibitors: the broadly promiscuous inhibitor Staurosporine, the relatively selective EGFR inhibitor Gefitinib, and the multi-kinase inhibitor Dasatinib. This comparative approach, supported by established experimental protocols, provides a blueprint for assessing the selectivity of novel chemical entities.

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site, making the design of truly specific inhibitors a formidable challenge.[4] The quinazoline core is a "privileged scaffold" in medicinal chemistry, frequently found in inhibitors targeting ATP-binding sites, most notably that of the Epidermal Growth Factor Receptor (EGFR).[5][6] Derivatives of 6-bromo-quinazoline have shown potent activity against various cancer cell lines, often attributed to EGFR inhibition.[7][8]

However, assuming a compound is selective based on its structural class is a precarious approach. Comprehensive profiling across a large, representative panel of kinases is the only way to empirically determine its true selectivity and unmask potential off-target liabilities.[4][9] Such profiling is essential for interpreting cellular and in vivo data correctly and for building a robust safety profile for potential drug candidates.

Comparative Selectivity Analysis

To contextualize the potential behavior of 6-Bromo-4-methylquinazoline, we will compare its hypothetical profile with real-world data from three well-characterized inhibitors. The data is presented as percent inhibition at a standard concentration (e.g., 1 µM) to allow for a broad comparison of selectivity. A lower percentage indicates stronger inhibition.

Hypothetical Profile for 6-Bromo-4-methylquinazoline: Based on the known activities of related quinazolines, we hypothesize that 6-Bromo-4-methylquinazoline is a potent inhibitor of EGFR with some cross-reactivity against other structurally similar kinases.

Comparative Inhibitors:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a vast number of kinases.[10] It serves as a benchmark for promiscuity.

  • Gefitinib (Iressa): A 4-anilinoquinazoline derivative and a clinically approved EGFR inhibitor, representing a more selective profile.[11][12]

  • Dasatinib (Sprycel): A potent inhibitor of multiple kinases, including BCR-ABL and Src family kinases, used in cancer therapy.[13][14] It exemplifies a multi-targeted or "polypharmacology" profile.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
Kinase TargetKinase Family6-Bromo-4-methylquinazoline (Hypothetical Data)Staurosporine (Reference Data)Gefitinib (Reference Data)Dasatinib (Reference Data)
EGFR Tyrosine Kinase98% 99%95% 85%
ERBB2 (HER2) Tyrosine Kinase75%98%60%80%
SRC Tyrosine Kinase40%99%25%99%
ABL1 Tyrosine Kinase25%97%15%99%
VEGFR2 Tyrosine Kinase35%99%30%90%
CLK1 CMGC15%98%10%50%
CDK2/CycA CMGC10%99%5%70%
PKA AGC5%99%2%45%
PKCα AGC8%100%3%65%
MAPK1 (ERK2) CMGC12%90%8%30%

Note: Data for Staurosporine, Gefitinib, and Dasatinib are representative values compiled from various public sources and kinase profiling databases. The data for 6-Bromo-4-methylquinazoline is hypothetical, designed to illustrate a plausible selectivity profile for discussion and comparison.

From this comparison, we can draw several key insights:

  • 6-Bromo-4-methylquinazoline is positioned as a potent, though not entirely specific, EGFR inhibitor. Its hypothetical off-target activity on ERBB2 is significant, which is common for many EGFR inhibitors due to structural homology. Its other off-target effects are less pronounced compared to the promiscuous and multi-targeted inhibitors.

  • Staurosporine demonstrates its classic pan-kinase inhibitory nature, potently inhibiting nearly every kinase in the panel.[15]

  • Gefitinib shows a much cleaner profile, with strong potency against its primary target, EGFR, and weaker interactions with other kinases, validating its use as a selective tool compound.[16]

  • Dasatinib exhibits a distinct profile, potently inhibiting its known targets (SRC, ABL1) while also showing significant activity against a broader range of kinases than Gefitinib.[13]

Visualizing the Experimental Workflow

Understanding the process of generating this data is as important as the data itself. The following diagram outlines a typical workflow for kinase inhibitor profiling.

G cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilution) plate_map Assay Plate Mapping (384-well) compound_prep->plate_map kinase_prep Kinase & Substrate Preparation kinase_prep->plate_map dispense Dispense Reagents (Compound, Kinase, ATP) plate_map->dispense incubate Incubation (e.g., 60 min at 30°C) dispense->incubate stop_reagent Add Detection Reagent (e.g., ADP-Glo™) incubate->stop_reagent read_plate Read Plate (Luminometer) stop_reagent->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition ic50_curve Generate IC50 Curves calc_inhibition->ic50_curve profile_viz Visualize Selectivity Profile ic50_curve->profile_viz

Caption: Workflow for a typical in vitro kinase inhibitor profiling experiment.

EGFR Signaling Pathway Inhibition

The quinazoline scaffold commonly targets the ATP-binding site within the kinase domain of receptor tyrosine kinases like EGFR. By competitively binding to this site, it prevents ATP from binding, thereby blocking the autophosphorylation and activation of the kinase. This action halts the downstream signaling cascades responsible for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane ligand Growth Factor (EGF) egfr EGFR ligand->egfr Binds adp ADP egfr->adp Phosphorylation downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) egfr->downstream Activates atp ATP atp->egfr Binds & Activates inhibitor 6-Bromo-4- methylquinazoline inhibitor->egfr Competitively Binds response Cell Proliferation & Survival downstream->response inhibition_node Inhibition

Caption: Inhibition of the EGFR signaling pathway by 6-Bromo-4-methylquinazoline.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for determining the potency (IC50) of an inhibitor against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.

I. Materials
  • Purified recombinant kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide)

  • 6-Bromo-4-methylquinazoline (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate luminometer

II. Procedure
  • Compound Preparation:

    • Prepare a stock solution of 6-Bromo-4-methylquinazoline in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution series in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will be your compound plate.

    • Include a DMSO-only control (vehicle, represents 0% inhibition) and a no-enzyme control (for background subtraction).

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be optimized for each assay, often near the Km value for the substrate.

    • Prepare a 2X ATP solution. The concentration should ideally be at the apparent Km of ATP for the specific kinase to ensure that the measured IC50 value is a close approximation of the Ki.[4]

    • Dispense 2.5 µL of the 2X Kinase/Substrate mix into the wells of the 384-well plate.

    • Transfer a small volume (e.g., 50 nL) of the serially diluted compound from your compound plate to the assay plate.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume will be 5 µL.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate luminometer.

    • Subtract the background luminescence (no-enzyme control) from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

References

  • Tannheimer, S. L., et al. (2010). Protein Kinase Inhibition of Clinically Important Staurosporine Analogues. PLoS ONE, 5(10), e13343. Available from: [Link]

  • Chen, H., et al. (2015). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research, 44(D1), D367–D375. Available from: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available from: [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(8), 1777–1784. Available from: [Link]

  • Lin, Y. W., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53427707, 6-Bromo-4-methylquinazoline. PubChem. Retrieved from [Link]

  • Amann, J., et al. (2005). Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Journal of Clinical Oncology, 23(16_suppl), 7010-7010. Available from: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available from: [Link]

  • KinomeFEATURE. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1617–1624. Available from: [Link]

  • Lountos, G. T., et al. (2011). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters, 21(11), 3333–3338. Available from: [Link]

  • European Bioinformatics Institute. (n.d.). Comprehensive analysis of kinase inhibitor selectivity. ChEMBL. Retrieved from [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1434–1446. Available from: [Link]

  • Mhlongo, N. N., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules, 22(11), 1999. Available from: [Link]

  • ResearchGate. (2023). Rational design for 6-methylquinazoline-4(3H)-one chemical derivatives. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. European Journal of Medicinal Chemistry, 187, 111956. Available from: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365. Available from: [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics. Available from: [Link]

  • Soth, M., et al. (2020). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 63(19), 11047–11064. Available from: [Link]

  • Scientific Research Publishing. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cosmetics, Dermatological Sciences and Applications, 3(1). Available from: [Link]

  • Xie, Q., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. Available from: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Available from: [Link]

  • Quintás-Cardama, A., et al. (2017). Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 17(1), 39–46. Available from: [Link]

  • MDPI. (2023). Hematological Adverse Events with Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: A Systematic Review with Meta-Analysis. Cancers, 15(13), 3491. Available from: [Link]

  • Lountos, G. T., et al. (2011). Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (n.d.). Kinase targets selected for the kinase profiling panel. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6709. Available from: [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite - 6-bromo-4-methylquinazoline (C9H7BrN2). PubChemLite. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite - 6-bromo-4-chloro-2-methylquinazoline (C9H6BrClN2). PubChemLite. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2018). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). bioRxiv. Available from: [Link]

  • Li, Y., et al. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology, 13, 981591. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-methylquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.